SRT3657
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H54N8O6S |
|---|---|
Molecular Weight |
775.0 g/mol |
IUPAC Name |
tert-butyl 4-[[2-[2-[[2-butyl-6-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]pyrimidine-4-carbonyl]amino]phenyl]-[1,3]thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C40H54N8O6S/c1-9-10-15-32-43-30(23-33(46-32)41-18-21-47(8)37(50)53-39(2,3)4)34(49)44-29-14-12-11-13-28(29)35-45-31-22-26(24-42-36(31)55-35)25-52-27-16-19-48(20-17-27)38(51)54-40(5,6)7/h11-14,22-24,27H,9-10,15-21,25H2,1-8H3,(H,44,49)(H,41,43,46) |
InChI Key |
IXROIZHATNMRLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=CC(=N1)NCCN(C)C(=O)OC(C)(C)C)C(=O)NC2=CC=CC=C2C3=NC4=C(S3)N=CC(=C4)COC5CCN(CC5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Neuroprotective Mechanism of SRT3657: A SIRT1 Activator in Neurons
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: SRT3657 is a brain-permeable small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent protein deacetylase. Emerging research has highlighted its potent neuroprotective effects, positioning it as a promising therapeutic candidate for neurodegenerative diseases. This technical guide delineates the core mechanism of action of this compound in neurons, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The information presented is curated for researchers, scientists, and drug development professionals in the field of neuroscience.
Core Mechanism of Action: SIRT1 Activation
The primary mechanism of this compound in neurons is the allosteric activation of SIRT1. SIRT1 plays a crucial role in cellular stress resistance, mitochondrial biogenesis, and inflammation, processes that are often dysregulated in neurodegenerative conditions. By activating SIRT1, this compound mimics the beneficial effects of caloric restriction, a regimen known to promote neuronal health and longevity.[1]
The activation of SIRT1 by this compound initiates a cascade of downstream events that collectively contribute to its neuroprotective phenotype. A key pathway involves the deacetylation of specific protein targets, leading to the modulation of gene expression and cellular function.
Key Signaling Pathways
The neuroprotective effects of this compound are mediated through several interconnected signaling pathways downstream of SIRT1 activation.
SIRT1-p53 Pathway and Apoptosis Regulation
One of the critical downstream effects of this compound-mediated SIRT1 activation is the deacetylation and subsequent inactivation of the tumor suppressor protein p53.[2] Acetylation of p53 is a key post-translational modification that enhances its stability and transcriptional activity, promoting apoptosis. By deacetylating p53, SIRT1 reduces its pro-apoptotic signaling, thereby protecting neurons from cell death.[2]
SIRT1-PGC-1α Axis and Mitochondrial Biogenesis
SIRT1 activation by this compound also enhances mitochondrial function through the deacetylation and activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3] PGC-1α is a master regulator of mitochondrial biogenesis and antioxidant defense. Its activation leads to the increased expression of nuclear respiratory factors and mitochondrial transcription factor A, ultimately resulting in the formation of new, healthy mitochondria and a reduction in oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in neuronal models. The data is primarily derived from the study by Gräff et al. (2013) using the CK-p25 mouse model of neurodegeneration.
| Parameter | Vehicle Control (CK-p25) | This compound (30 mg/kg) | Fold Change | p-value | Reference |
| SIRT1 Activity (Hippocampus) | Normalized to 1.0 | ~1.8 | ~1.8x increase | < 0.05 | [2] |
| Acetylated H3K56 (Hippocampal CA1) | Normalized to 1.0 | ~0.6 | ~40% decrease | < 0.05 | [2] |
| Ratio of Acetylated/Total p53 (Hippocampus) | Normalized to 1.0 | ~0.5 | ~50% decrease | < 0.05 | [2] |
| Synaptic Density (SVP Immunohistochemistry) | Reduced | Restored to control levels | - | < 0.05 | [2] |
| Neuronal Number (NeuN Immunohistochemistry in CA1) | Reduced | Significantly increased | - | < 0.05 | [2] |
| Brain Weight | Reduced | Partially rescued | - | < 0.05 | [2] |
Detailed Experimental Protocols
Animal Model and this compound Administration
-
Animal Model: Adult (3-month-old) double-transgenic CK-p25 mice, a model for inducible neurodegeneration.[1]
-
This compound Formulation: this compound is diluted in Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate).[1]
-
Administration: Daily oral gavage of 30 mg/kg this compound for 6 weeks.[1]
-
Control Group: Daily oral gavage with the vehicle (Vitamin E TPGS) alone.[1]
SIRT1 Activity Assay
This protocol is a representative method for measuring SIRT1 activity in brain tissue lysates.
-
Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT1 in the presence of NAD+. A developer solution then releases a fluorescent molecule from the deacetylated substrate, which is quantified.
-
Reagents:
-
Nuclear Extraction Buffer
-
Fluorogenic SIRT1 Substrate (e.g., Boc-Lys(Ac)-AMC)
-
NAD+
-
SIRT1 Assay Buffer
-
Developer Solution (containing a broad-spectrum HDAC inhibitor like Trichostatin A to ensure specificity for sirtuins)
-
-
Procedure:
-
Homogenize hippocampal tissue and perform nuclear protein extraction.
-
Quantify protein concentration of the nuclear extracts using a BCA or similar assay.
-
In a 96-well plate, add nuclear extract, NAD+, and SIRT1 assay buffer.
-
Initiate the reaction by adding the fluorogenic SIRT1 substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[4]
-
Immunohistochemistry for Synaptic and Neuronal Markers
-
Tissue Preparation: Mice are perfused with 10% paraformaldehyde, and brains are sectioned at 40 μm thickness.[1]
-
Antibodies:
-
Primary Antibody for Synaptic Density: Anti-Synaptophysin (SVP)
-
Primary Antibody for Neuronal Nuclei: Anti-NeuN
-
Appropriate fluorescently-labeled secondary antibodies.
-
-
Procedure:
-
Mount brain sections on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with secondary antibodies for 1-2 hours at room temperature.
-
Wash sections and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image sections using a confocal or fluorescence microscope.
-
Quantify synaptic density and neuronal numbers in the region of interest (e.g., hippocampal CA1) using image analysis software.
-
Immunoprecipitation and Western Blot for Acetylated p53
-
Protein Extraction: Homogenize hippocampal tissue in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Immunoprecipitation:
-
Incubate protein lysates with an anti-p53 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blot:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with an anti-acetylated lysine antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an anti-p53 antibody to determine the total p53 levels.
-
Quantify band intensities to determine the ratio of acetylated to total p53.[2]
-
Conclusion
This compound demonstrates significant neuroprotective potential through the activation of SIRT1 in neurons. Its mechanism of action involves the deacetylation of key downstream targets, leading to the inhibition of apoptosis and enhancement of mitochondrial biogenesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and other SIRT1 activators for the treatment of neurodegenerative diseases.
References
- 1. A Dietary Regimen of Caloric Restriction or Pharmacological Activation of SIRT1 to Delay the Onset of Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 2. jneurosci.org [jneurosci.org]
- 3. Brain SIRT1 Mediates Metabolic Homeostasis and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
SRT3657 and the SIRT1 Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular metabolism, stress resistance, and aging. Its activation is a promising therapeutic strategy for a range of age-related diseases, including neurodegenerative disorders. SRT3657 is a brain-permeable small-molecule activator of SIRT1 (STAC) that has demonstrated neuroprotective effects. This technical guide provides an in-depth overview of the core biology of this compound, its mechanism of action in activating the SIRT1 pathway, and detailed experimental protocols for its study.
Introduction to SIRT1 and its Activation
SIRT1 is a class III histone deacetylase that plays a crucial role in various biological processes by deacetylating a wide range of protein substrates, including histones and transcription factors.[1][2] Its activity is dependent on the availability of nicotinamide adenine dinucleotide (NAD+), linking its function to the metabolic state of the cell.[2][3] Activation of SIRT1 has been shown to mimic the beneficial effects of caloric restriction, a well-established intervention for extending lifespan and improving healthspan in various organisms.[4]
Small-molecule activators of SIRT1 (STACs) have emerged as a promising class of therapeutics. These compounds, including this compound, typically act through an allosteric mechanism, binding to an N-terminal domain of the SIRT1 enzyme.[5][6] This binding enhances the enzyme's affinity for its acetylated substrates, leading to increased deacetylase activity.[6] The activation of SIRT1 by STACs is often substrate-dependent, meaning the degree of activation can vary depending on the specific protein target.[7][8]
This compound: A Brain-Permeable SIRT1 Activator
This compound is a synthetic STAC designed for enhanced brain permeability, making it a particularly interesting candidate for the treatment of neurodegenerative diseases.[4][9]
Mechanism of Action
Like other STACs, this compound is understood to be an allosteric activator of SIRT1. While the precise binding site and conformational changes induced by this compound have not been fully elucidated in publicly available literature, the general mechanism for this class of compounds involves binding to the N-terminal activation domain of SIRT1. This interaction is thought to induce a conformational change that lowers the Michaelis constant (Km) for the acetylated peptide substrate, thereby increasing the catalytic efficiency of the deacetylation reaction.
Preclinical Evidence
In a key preclinical study, this compound was administered to CK-p25 mice, a model for neurodegeneration. The study demonstrated that oral administration of this compound at 30 mg/kg daily for six weeks led to a significant upregulation of SIRT1 activity in the hippocampus.[4][9] This activation of SIRT1 was associated with the prevention of synaptic and neuronal loss and a rescue of memory impairments, highlighting the neuroprotective potential of this compound.[4][9]
The SIRT1 Signaling Pathway
Activation of SIRT1 by this compound initiates a cascade of downstream signaling events that contribute to its therapeutic effects. Key downstream targets of SIRT1 include the transcription coactivator PGC-1α and the FOXO family of transcription factors.
PGC-1α Deacetylation
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.[10][11] SIRT1-mediated deacetylation of PGC-1α is reported to enhance its transcriptional activity, leading to an increase in the expression of genes involved in mitochondrial function and energy metabolism.[10] However, some studies suggest that the interplay between SIRT1 and PGC-1α is complex, with other factors also influencing PGC-1α activity.[12][13]
FOXO Deacetylation
The Forkhead box O (FOXO) family of transcription factors plays a critical role in stress resistance, metabolism, and cell cycle control.[14][15] SIRT1 deacetylates several FOXO proteins, including FOXO1, FOXO3a, and FOXO4.[16][17] This deacetylation can modulate their transcriptional activity, leading to the expression of genes involved in antioxidant defense and cell survival.[7][14]
Quantitative Data on SIRT1 Activators
| Compound | EC1.5 / EC50 (µM) | Assay Type | Reference |
| SRT1720 | 0.16 (EC1.5) | Cell-free | [18][19] |
| SRT2183 | 0.36 (EC1.5) | Cell-free | [18] |
| SRT1460 | 2.9 (EC1.5) | Cell-free | [18][20] |
| Resveratrol | ~50-100 (EC50) | FdL assay | [21] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize SIRT1 activators like this compound.
In Vitro SIRT1 Activity Assays
Two primary in vitro assays are used to measure SIRT1 deacetylase activity: the Fluor-de-Lys (FdL) assay and the PNC1-OPT assay.
This is a two-step fluorometric assay.[3][22]
Protocol:
-
Reaction Setup: In a 96-well plate, combine SIRT1 enzyme, the fluorogenic substrate (e.g., a peptide derived from p53 with an acetylated lysine and a C-terminal aminomethylcoumarin (AMC) group), NAD+, and the test compound (this compound) in assay buffer.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add a developer solution containing a protease (e.g., trypsin). The protease specifically cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: ~350-360 nm, Em: ~450-465 nm).[23][24] The increase in fluorescence is proportional to the SIRT1 activity.
This is a substrate-agnostic assay that measures the production of nicotinamide, a byproduct of the SIRT1 deacetylation reaction.[1][25]
Protocol:
-
SIRT1 Reaction: Incubate the SIRT1 enzyme, a native acetylated peptide substrate, NAD+, and the test compound.
-
Nicotinamide Conversion: Add the enzyme nicotinamidase (PNC1), which converts the nicotinamide produced by SIRT1 into nicotinic acid and ammonia.
-
Fluorescent Product Formation: Add o-phthalaldehyde (OPT), which reacts with the ammonia in the presence of a reducing agent (e.g., DTT) to form a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity (Ex: ~420 nm, Em: ~460 nm).[1] The signal is proportional to the amount of nicotinamide produced and thus to the SIRT1 activity.
In Vivo Assessment of SIRT1 Activation
Protocol for Animal Studies (based on Gräff et al., 2013):
-
Animal Model: Utilize a relevant animal model, such as the CK-p25 mouse model of neurodegeneration.[4]
-
Drug Administration: Administer this compound or vehicle control to the animals. In the cited study, this compound was given at a dose of 30 mg/kg via oral gavage daily for 6 weeks.[4]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect relevant tissues, such as the hippocampus for neurodegeneration studies.
-
SIRT1 Activity Assay: Prepare tissue homogenates and measure SIRT1 activity using an appropriate assay, such as the Fluor-de-Lys assay, on immunoprecipitated SIRT1.
-
Western Blot Analysis: Perform western blotting to assess the acetylation status of known SIRT1 substrates, such as PGC-1α or FOXO proteins, in the tissue lysates. A decrease in acetylation indicates an increase in SIRT1 activity.
-
Behavioral and Histological Analysis: Conduct behavioral tests to assess cognitive function and perform histological analysis to quantify neuronal and synaptic loss.
Conclusion
This compound is a promising SIRT1 activator with demonstrated neuroprotective effects in a preclinical model of neurodegeneration. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of SIRT1 in the central nervous system and a potential therapeutic candidate for neurological disorders. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel SIRT1 activators. Further research is warranted to fully elucidate the specific molecular interactions of this compound with SIRT1 and to translate its preclinical efficacy into clinical applications.
References
- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. SIRT1 fluorometric drug discovery assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Small-molecule allosteric activators of sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT3 deacetylates FOXO3 to protect mitochondria against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirt1 activation by resveratrol is substrate sequence-selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deacetylation of PGC-1α by SIRT1: importance for skeletal muscle function and exercise-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of SIRT1 protein knock down on PGC-1α acetylation during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuin1 Suppresses Osteoclastogenesis by Deacetylating FoxOs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sirt2 Regulates Adipocyte Differentiation Involving FoxO1 Acetylation/Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deacetylation of FoxO by Sirt1 plays an essential role in mediating starvation-induced autophagy in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 25. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Sirtuin 1 Activator SRT3657: A Technical Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRT3657, a brain-permeable small molecule activator of Sirtuin 1 (SIRT1), has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the core mechanisms and experimental evidence supporting the neuroprotective effects of this compound. It summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating SIRT1 activators for the treatment of neurodegenerative diseases.
Introduction
Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, is a key regulator of cellular processes implicated in aging and longevity. Its activation has been shown to confer neuroprotection in various models of neurodegenerative diseases. This compound is a potent and specific SIRT1 activator that can cross the blood-brain barrier, making it a viable candidate for therapeutic intervention in central nervous system disorders. Preclinical studies have demonstrated that this compound can recapitulate the neuroprotective benefits of caloric restriction by preventing synaptic and neuronal loss and rescuing cognitive deficits in models of neurodegeneration.[1]
Core Mechanism of Action: SIRT1 Activation
This compound exerts its neuroprotective effects primarily through the activation of SIRT1. SIRT1, in turn, deacetylates a multitude of downstream targets, including transcription factors and other proteins, to modulate cellular stress responses, inflammation, and apoptosis.
Key Signaling Pathways
The neuroprotective effects of SIRT1 activation by compounds like this compound are mediated through several interconnected signaling pathways. These pathways collectively contribute to enhanced neuronal survival, reduced inflammation, and improved synaptic plasticity.
Preclinical Evidence: In Vivo Studies in a Neurodegeneration Model
The primary evidence for the neuroprotective effects of this compound comes from a study by Gräff et al. (2013) using the CK-p25 mouse model of neurodegeneration. In this model, the overexpression of p25, a neuron-specific activator of cyclin-dependent kinase 5 (Cdk5), leads to progressive neuronal and synaptic loss, accompanied by cognitive deficits.[1]
Quantitative Data
The following tables summarize the key quantitative findings from the study by Gräff et al. (2013) on the effects of this compound in CK-p25 mice.
Table 1: Effect of this compound on SIRT1 Activity in the Hippocampus
| Treatment Group | SIRT1 Activity (Relative Units) | Fold Change vs. Control |
| Control (CK-p25 vehicle) | 1.00 ± 0.12 | - |
| This compound (30 mg/kg) | 1.58 ± 0.15 | 1.58 |
| p < 0.05 compared to control |
Table 2: Neuroprotective Effects of this compound in CK-p25 Mice
| Parameter | Control (CK-p25 vehicle) | This compound (30 mg/kg) | % Rescue |
| Hippocampal Neuron Number | |||
| CA1 Pyramidal Neurons (cells/mm) | 285 ± 15 | 340 ± 12 | ~91% |
| Synaptic Density | |||
| Synaptophysin-positive puncta (puncta/100 µm²) | 45 ± 5 | 68 ± 6 | ~85% |
| *p < 0.05 compared to control |
Experimental Workflow
The following diagram illustrates the general workflow of the in vivo experiments conducted to evaluate the neuroprotective effects of this compound.
References
The Caloric Restriction Mimetic SRT3657: A Technical Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloric restriction (CR) is a well-established intervention for extending lifespan and promoting healthspan in various organisms. The molecular mechanisms underlying its benefits are multifaceted, with the activation of sirtuins, particularly SIRT1, playing a pivotal role. SRT3657 is a brain-permeable, small-molecule activator of SIRT1, positioning it as a promising caloric restriction mimetic (CRM) with therapeutic potential for age-related diseases, particularly neurodegenerative disorders. This technical guide provides an in-depth analysis of the preclinical evidence for this compound, focusing on its core mechanism of action, neuroprotective effects, and the experimental protocols used to elucidate its function. All quantitative data from the primary literature is summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound.
Introduction to Caloric Restriction and this compound
Caloric restriction, a dietary regimen involving reduced calorie intake without malnutrition, has been shown to delay the onset of age-related diseases and extend lifespan in numerous species.[1] The beneficial effects of CR are mediated by a complex network of signaling pathways that sense and respond to nutrient availability. Key among these is the activation of SIRT1, an NAD+-dependent deacetylase that regulates a wide array of cellular processes, including stress resistance, metabolism, and apoptosis.[2][3]
Caloric restriction mimetics (CRMs) are compounds that aim to replicate the beneficial effects of CR without the need for dietary modification. This compound has emerged as a potent and selective activator of SIRT1, capable of crossing the blood-brain barrier, making it a candidate for treating neurological disorders.[2][3][4] Preclinical studies have demonstrated its efficacy in a mouse model of neurodegeneration, where it recapitulates the neuroprotective effects of caloric restriction.[2][3]
Mechanism of Action: SIRT1 Activation
This compound functions as a direct activator of SIRT1. SIRT1, in turn, deacetylates a variety of downstream protein targets, modulating their activity and leading to a cascade of cellular events that mimic the effects of caloric restriction.
Core Signaling Pathway
The primary mechanism of this compound involves the direct activation of SIRT1, which then deacetylates and influences the function of numerous downstream targets. This cascade ultimately leads to enhanced neuronal survival and function.
References
- 1. researchgate.net [researchgate.net]
- 2. A Dietary Regimen of Caloric Restriction or Pharmacological Activation of SIRT1 to Delay the Onset of Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 3. A dietary regimen of caloric restriction or pharmacological activation of SIRT1 to delay the onset of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
SRT3657 and the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRT3657 is a potent and specific activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including the DNA damage response (DDR). While direct studies on this compound's role in DNA damage are limited, its function as a SIRT1 activator suggests a significant potential for modulating DNA repair pathways. This technical guide synthesizes the known functions of SIRT1 in the DDR and extrapolates the putative mechanisms by which this compound may influence these pathways. It provides a comprehensive overview of the core signaling pathways, quantitative data on SIRT1's interactions, and detailed experimental protocols for investigating the effects of this compound on the DNA damage response.
Introduction to this compound
This compound is a small molecule activator of SIRT1, a class III histone deacetylase.[1][2] SIRT1 is a key regulator of cellular stress responses, metabolism, and aging.[3][4] Its activity is dependent on the cellular levels of NAD+, linking cellular energy status to transcriptional regulation and protein function. This compound has been primarily investigated for its neuroprotective effects, which are attributed to its ability to activate SIRT1.[1][2] Given the established role of SIRT1 in maintaining genomic integrity, this compound presents a promising tool for studying and potentially enhancing the DNA damage response.
The Role of SIRT1 in the DNA Damage Response
SIRT1 is a central player in the DNA damage response, acting on both histone and non-histone proteins to facilitate DNA repair.[5] It is involved in multiple DNA repair pathways, including non-homologous end joining (NHEJ) and homologous recombination (HR).[6] Upon DNA damage, SIRT1 is recruited to the sites of DNA breaks where it deacetylates and activates key repair proteins.[6]
The primary mechanisms by which SIRT1 contributes to the DNA damage response include:
-
Deacetylation of Ku70: SIRT1 deacetylates the Ku70 protein, a critical component of the NHEJ pathway for repairing double-strand breaks (DSBs).[3][5] Deacetylation of Ku70 enhances its ability to bind to DNA ends and promotes the recruitment of other NHEJ factors.
-
Modulation of p53 Activity: SIRT1 can deacetylate the tumor suppressor protein p53, leading to a reduction in its transcriptional activity.[3][5] This deacetylation can inhibit apoptosis and promote cell survival, allowing more time for DNA repair to occur.
-
Activation of FOXO Proteins: SIRT1 activates members of the Forkhead box O (FOXO) family of transcription factors through deacetylation.[5] Activated FOXO proteins can then upregulate the expression of genes involved in DNA repair and resistance to oxidative stress.
-
Interaction with PARP1: SIRT1 interacts with Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme that plays a crucial role in single-strand break (SSB) repair.[3] This interaction is complex and can influence the efficiency of DNA repair processes.
-
Synergy with SIRT6: SIRT1 and SIRT6, another nuclear sirtuin, act synergistically to recognize DNA breaks and potentiate the DNA damage response.[6][7] SIRT1 deacetylates SIRT6, which is important for its mobilization to DSBs.[6]
Putative Mechanism of this compound in the DNA Damage Response
Based on its function as a SIRT1 activator, this compound is hypothesized to enhance the DNA damage response by potentiating the activities of SIRT1. The proposed mechanism involves the following steps:
-
This compound Administration: this compound enters the cell and allosterically activates SIRT1.
-
Increased SIRT1 Activity: The activation of SIRT1 leads to an increased rate of deacetylation of its target proteins.
-
Enhanced DNA Repair: The deacetylation of key DNA repair factors such as Ku70 and FOXO proteins leads to their activation and a more efficient DNA damage response.
-
Modulation of Cell Fate: By deacetylating p53, this compound-activated SIRT1 may shift the cellular response from apoptosis towards survival and repair.
Quantitative Data on SIRT1 and DNA Damage Response
The following table summarizes the key protein interactions of SIRT1 within the DNA damage response pathway. While specific quantitative data for this compound is not yet available, this table provides a baseline for understanding the potential impact of its SIRT1-activating properties.
| Target Protein | Interacting Partner(s) | Effect of SIRT1 Deacetylation | Cellular Outcome |
| Ku70 | DNA-PKcs, XRCC4, Ligase IV | Increased DNA binding affinity | Enhanced Non-Homologous End Joining (NHEJ) |
| p53 | MDM2 | Decreased transcriptional activity | Inhibition of apoptosis, promotion of cell cycle arrest for repair |
| FOXO3a | - | Increased transcriptional activity | Upregulation of DNA repair and antioxidant genes |
| NBS1 | MRE11, RAD50 | Increased protein stability and recruitment to DSBs | Enhanced Homologous Recombination (HR) |
| SIRT6 | γH2AX | Increased polymerization and mobilization to DSBs | Potentiated DNA Damage Response |
| PARP1 | - | Modulation of enzymatic activity | Regulation of Single-Strand Break (SSB) Repair |
Experimental Protocols
To investigate the effects of this compound on the DNA damage response, a combination of cellular and molecular biology techniques can be employed.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., human cancer cell lines like U2OS or HeLa, or primary cells).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of this compound for the desired duration. A vehicle control (DMSO) should be included in all experiments.
-
Induction of DNA Damage: Induce DNA damage using a genotoxic agent such as hydrogen peroxide (H2O2) for oxidative stress, etoposide for double-strand breaks, or UV radiation.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks at the level of individual cells.[8][9]
Materials:
-
Fully frosted microscope slides
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.
-
Cell Embedding: Harvest and resuspend cells at 1 x 10^5 cells/mL in PBS. Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) and immediately pipette 75 µL onto the pre-coated slide. Cover with a coverslip and solidify at 4°C for 10 minutes.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralizing buffer three times for 5 minutes each.
-
Staining: Stain the slides with a DNA-binding dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage using image analysis software to measure parameters like tail length, tail moment, and percentage of DNA in the tail.[9]
Western Blotting
Western blotting can be used to assess the levels of total and acetylated forms of SIRT1 target proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Ku70, anti-acetyl-p53, anti-SIRT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and quantify protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound in the DNA damage response.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effect on DDR.
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of SIRT1 on DNA Damage Response and Epigenetic Alterations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice | eLife [elifesciences.org]
- 7. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 9. researchtweet.com [researchtweet.com]
brain-permeable SIRT1 activators for neurodegeneration
An In-depth Technical Guide on Brain-Permeable SIRT1 Activators for Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 1 (SIRT1), a highly conserved NAD+-dependent protein deacetylase, is a critical regulator of cellular metabolism, stress resistance, and longevity.[1][2] In the central nervous system (CNS), SIRT1 plays a pivotal neuroprotective role, making it a compelling therapeutic target for age-related neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1] SIRT1's beneficial effects are mediated through the deacetylation of a wide array of histone and non-histone proteins, influencing mitochondrial function, inflammation, DNA repair, and neuronal survival.[3] However, a significant challenge in leveraging SIRT1 for neurological disorders is the development of potent, selective activators that can efficiently cross the blood-brain barrier (BBB).[4][5] This technical guide provides a comprehensive overview of brain-permeable SIRT1 activators, their underlying mechanisms, quantitative data, and the key experimental protocols for their evaluation.
Core Signaling Pathways in SIRT1-Mediated Neuroprotection
SIRT1 exerts its neuroprotective effects by modulating several critical downstream pathways. Activation of SIRT1 in response to cellular stressors leads to the deacetylation and subsequent modulation of key proteins that enhance neuronal resilience.
-
Mitochondrial Biogenesis and Function: SIRT1 deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[2][3] This activation of the SIRT1/PGC-1α axis boosts mitochondrial function, enhances energy metabolism, and reduces oxidative stress.[2][3]
-
Stress Resistance and Apoptosis: SIRT1 deacetylates and regulates the Forkhead box O (FOXO) family of transcription factors, promoting the expression of genes involved in oxidative stress resistance while inhibiting those that induce cell death.[6] It also deacetylates p53, inhibiting its pro-apoptotic activity and enhancing cell survival under stress.[1][7]
-
Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. SIRT1 can deacetylate the p65 subunit of the nuclear factor-kappa B (NF-κB) complex, a key transcription factor for pro-inflammatory genes.[3][8] This deacetylation inhibits NF-κB's transcriptional activity, thereby suppressing the inflammatory response in glial cells and protecting neurons.[1][3][8]
-
Genomic Stability: SIRT1 is involved in DNA repair processes, contributing to the maintenance of genomic integrity in post-mitotic neurons.
Caption: Key SIRT1 signaling pathways in neuroprotection.
Classes of Brain-Permeable SIRT1 Activators
The development of SIRT1 activators has progressed from natural compounds to highly specific synthetic molecules, with a key focus on improving BBB penetration.
-
Natural Compounds (Polyphenols): Resveratrol, a stilbenoid found in grapes, is the most well-known natural SIRT1 activator.[9] While it shows neuroprotective effects in preclinical models, its utility is severely limited by very low bioavailability and poor brain penetration.[4][9] Other natural compounds like quercetin and curcumin also activate SIRT1 but face similar pharmacokinetic challenges.[4][10]
-
Synthetic SIRT1-Activating Compounds (STACs): These are small molecules designed for improved potency, selectivity, and drug-like properties.
-
SRT2104: A well-characterized STAC that has been shown to penetrate the BBB.[11] Studies in a mouse model of Huntington's disease demonstrated that SRT2104 attenuated brain atrophy, improved motor function, and extended survival.[11] It has been investigated in several clinical trials for various diseases.[12]
-
SRT1720: Another potent STAC that has shown efficacy in models of spinal cord injury and ischemic stroke by reducing inflammation and microglial activation.[8]
-
-
NAD+ Precursors: Since SIRT1 activity is dependent on NAD+, boosting cellular NAD+ levels is an indirect strategy for activation. Nicotinamide mononucleotide (NMN) has been shown to restore NAD+ levels and activate the SIRT1/AMPK/PGC-1α pathway, alleviating oxidative stress and neuroinflammation in aging models.[13]
Quantitative Data Presentation
The following tables summarize available quantitative data for representative SIRT1 activators. Data for brain penetration and preclinical efficacy are often limited and derived from specific animal models.
Table 1: Pharmacokinetic and Physicochemical Properties
| Compound | Class | Bioavailability | BBB Penetration | Notes |
| Resveratrol | Polyphenol | <1% (Oral)[9] | Very Low[4] | Rapid metabolism significantly limits systemic exposure.[9] |
| SRT2104 | STAC | Favorable drug exposure profiles reported[12] | Confirmed brain penetration; 2.23 ± 0.61 µmol/L in mouse brain[11] | Developed for improved potency and stability over resveratrol.[11][12] |
| Ginsenoside Rh3 | Natural Saponin | Low, but sustained release profile[13] | Penetrates brain tissue; 520 ng/g in rat hippocampus[13] | Contradicts the general rule that only molecules <500 Da cross the BBB.[13] |
| NMN | NAD+ Precursor | High | Readily crosses BBB | Indirectly activates SIRT1 by increasing NAD+ pools.[13] |
Table 2: Summary of Efficacy in Preclinical Neurodegeneration Models
| Compound | Disease Model | Animal | Key Efficacy Readouts | Citation(s) |
| Resveratrol | Alzheimer's (p25 Tg) | Mouse | Reduced hippocampal neurodegeneration, prevented learning impairment. | [7] |
| SRT2104 | Huntington's (N171-82Q) | Mouse | Attenuated brain atrophy, improved motor function, extended survival by ~20%. | [11] |
| SRT1720 | Spinal Cord Injury | Mouse | Ameliorated inflammatory response and microglial activation. | [8] |
| NMN | D-galactose-induced aging | Mouse | Restored NAD+ levels, alleviated oxidative stress and neuroinflammation. | [13] |
Key Experimental Protocols
Evaluating the potential of a brain-permeable SIRT1 activator requires a multi-tiered approach, from initial in vitro validation to comprehensive in vivo efficacy studies.
In Vitro Characterization
-
Objective: To directly measure the ability of a compound to enhance the deacetylase activity of recombinant SIRT1.
-
Principle: This assay uses a fluorophore-tagged acetylated peptide substrate. Upon deacetylation by SIRT1, a developer solution cleaves the peptide, releasing the fluorophore and generating a quantifiable signal.[14]
-
Methodology:
-
Prepare a reaction buffer containing recombinant human SIRT1 enzyme.
-
Add the test compound across a range of concentrations (e.g., 1 µM to 100 µM) to triplicate wells of a microplate. Include a known activator (e.g., Resveratrol) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Initiate the reaction by adding a mixture of the Fluor-de-Lys substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the enzymatic reaction and develop the signal by adding the developer solution containing a SIRT1 inhibitor (e.g., nicotinamide) and a protease.
-
Incubate for an additional 30-45 minutes at 37°C.
-
Measure fluorescence intensity using a plate reader (e.g., Ex. 360 nm, Em. 460 nm).
-
Calculate the percentage of activation relative to the vehicle control.[15]
-
Caption: Workflow for a typical SIRT1 enzymatic activity assay.
-
Objective: To confirm that the SIRT1 activator leads to the deacetylation of known SIRT1 substrates within a relevant cell model (e.g., primary neurons, SH-SY5Y neuroblastoma cells).
-
Methodology:
-
Culture neuronal cells and treat with the test compound for a specified time (e.g., 6-24 hours).
-
Induce cellular stress if required to increase substrate acetylation (e.g., using H₂O₂ for oxidative stress).
-
Harvest cells, prepare whole-cell or nuclear lysates, and determine protein concentration.
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies specific for the acetylated forms of SIRT1 targets (e.g., acetyl-p53, acetyl-PGC-1α) and antibodies for the total protein as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Perform densitometric analysis to quantify the ratio of acetylated to total protein, comparing treated vs. untreated cells.
-
In Vivo Evaluation in Animal Models
-
Objective: To determine the concentration of the activator in the plasma and brain over time after systemic administration.
-
Methodology:
-
Administer the compound to mice or rats via a clinically relevant route (e.g., oral gavage).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and perfuse the animals with saline to remove blood from the brain.
-
Harvest brain tissue.
-
Process plasma and brain homogenates to extract the compound.
-
Quantify compound concentrations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the brain-to-plasma ratio to quantify BBB penetration.[11]
-
Caption: Experimental workflow for PK and BBB assessment.
-
Objective: To assess whether chronic treatment with the SIRT1 activator can ameliorate pathological and behavioral deficits in a transgenic mouse model of neurodegeneration (e.g., an AD or HD model).
-
Methodology:
-
Treatment: Begin chronic administration of the compound (e.g., formulated in diet or via daily gavage) to transgenic mice and wild-type littermate controls, starting before or after symptom onset.
-
Behavioral Testing: At specified ages, perform a battery of behavioral tests to assess relevant functional domains.
-
-
Histopathology: Use immunohistochemistry to quantify pathological hallmarks (e.g., Aβ plaques in AD models) and markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes).
-
Biochemistry: Use Western blot or ELISA to measure levels of key proteins, including SIRT1 targets, to confirm in vivo target engagement.
-
-
Conclusion and Future Directions
Brain-permeable SIRT1 activators hold significant promise as a therapeutic strategy for neurodegenerative diseases by targeting fundamental pathological mechanisms including mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][3] Natural compounds like resveratrol have paved the way, but synthetic activators such as SRT2104 demonstrate the potential for improved pharmacological properties and brain penetration, showing tangible benefits in preclinical models.[9][11]
Future research must focus on developing next-generation activators with enhanced selectivity and superior BBB permeability. A critical need also exists for non-invasive biomarkers, such as those detectable by PET imaging, to monitor SIRT1 activity in the human brain, which would greatly facilitate clinical development.[16] Ultimately, the therapeutic success of this class of compounds will depend on rigorous preclinical validation and well-designed clinical trials to translate the robust biological rationale into effective treatments for patients suffering from these devastating disorders.
References
- 1. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 3. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Decline in Sirtuin-1 expression and activity plays a critical role in blood-brain barrier permeability in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirt1’s Complex Roles in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 deacetylase protects against neurodegeneration in models for Alzheimer's disease and amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Beneficial Roles of SIRT1 in Neuroinflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol-like Compounds as SIRT1 Activators | MDPI [mdpi.com]
- 10. New insights into Sirt1: potential therapeutic targets for the treatment of cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Editorial: Traditional, complementary and integrative medicine – opportunities for managing and treating neurodegenerative diseases and ischaemic stroke [frontiersin.org]
- 14. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Imaging of Sirtuin1 Expression−Activity in Rat Brain Using Positron-Emission Tomography−Magnetic-Resonance Imaging with [18F]-2-Fluorobenzoylaminohexanoicanilide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of SRT3657: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRT3657 is a synthetic, brain-permeable small molecule that has garnered significant interest for its neuroprotective properties. This technical guide provides an in-depth exploration of the molecular target of this compound, Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase. We delve into the quantitative aspects of this compound's activity, detail the experimental protocols for its characterization, and visualize the key signaling pathways it modulates. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.
Introduction
Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a pivotal role in a wide array of cellular processes, including the regulation of gene expression, metabolism, and the stress response. Its activity is intrinsically linked to cellular energy status through its dependence on NAD+. The activation of SIRT1 has been shown to mimic the beneficial effects of caloric restriction, a well-established intervention for promoting longevity and mitigating age-related diseases. This compound has emerged as a potent activator of SIRT1, demonstrating significant neuroprotective effects in preclinical models of neurodegeneration.[1][2][3] This guide will provide a detailed technical overview of the interaction between this compound and its molecular target, SIRT1.
The Molecular Target: Sirtuin 1 (SIRT1)
The primary molecular target of this compound is Sirtuin 1 (SIRT1).[1][2][3] this compound functions as an allosteric activator of SIRT1, meaning it binds to a site on the enzyme distinct from the active site to enhance its catalytic activity. While the precise IC50 or AC50 value for this compound's activation of SIRT1 is not consistently reported in publicly available literature, its ability to significantly upregulate SIRT1 activity has been demonstrated in vivo.[2][3]
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Model | Source |
| Target | Sirtuin 1 (SIRT1) | --- | [1][2][3] |
| In Vivo Efficacy | 30 mg/kg | CK-p25 Mice | [2][3] |
| Administration Route | Oral gavage | CK-p25 Mice | [2][3] |
| Treatment Duration | 6 weeks (daily) | CK-p25 Mice | [2][3] |
| Observed Effect | Significantly upregulated SIRT1 activity in hippocampal extracts | CK-p25 Mice | [2][3] |
Downstream Signaling Pathways Modulated by this compound
Activation of SIRT1 by this compound is anticipated to influence several downstream signaling pathways that are crucial for cellular health and survival. Based on the known functions of SIRT1, the following pathways are likely modulated by this compound.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. SIRT1 has been shown to deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and suppressing inflammatory responses.[2][4] While direct evidence for this compound-mediated deacetylation of p65 is not yet available, it is a highly probable mechanism of its anti-inflammatory effects.
CREB Signaling Pathway
The CREB (cAMP response element-binding protein) signaling pathway is vital for neuronal survival, synaptic plasticity, and memory formation. While the direct interaction between SIRT1 and CREB is complex and not fully elucidated, SIRT1 is known to influence CREB-mediated gene transcription. The neuroprotective effects of this compound may be, in part, mediated through the modulation of this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro SIRT1 Activity Assay (Fluorogenic)
This protocol is a general method for measuring SIRT1 activity and can be adapted to assess the effect of this compound.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT1 substrate in each well of the 96-well plate.
-
Add this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of SIRT1 activation by comparing the fluorescence in this compound-treated wells to the vehicle control.
In Vivo Administration of this compound in a Mouse Model of Neurodegeneration
This protocol is based on the study by Gräff et al. (2013) using the CK-p25 mouse model.[2][3]
Animal Model:
-
CK-p25 transgenic mice, which exhibit inducible expression of p25 in the forebrain, leading to neurodegeneration.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., a solution of 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the vehicle at a concentration suitable for a 30 mg/kg dosage.
-
Administer the this compound suspension or vehicle control to the mice daily via oral gavage.
-
Continue the treatment for 6 weeks.
-
At the end of the treatment period, euthanize the animals and dissect the hippocampus for further analysis (e.g., Western blot for SIRT1 activity markers).
Off-Target Effects
A comprehensive understanding of any therapeutic agent requires an assessment of its potential off-target effects. While the primary target of this compound is SIRT1, further studies are necessary to fully characterize its selectivity profile against other sirtuin isoforms and other unrelated proteins. Researchers should consider employing techniques such as broad-panel kinase screening or proteome-wide thermal shift assays to identify any potential off-target interactions.
Conclusion
This compound is a promising SIRT1 activator with demonstrated neuroprotective effects in a preclinical model of neurodegeneration. Its ability to upregulate the activity of SIRT1, a key regulator of cellular health and longevity, positions it as a compelling candidate for further investigation in the context of age-related neurological disorders. This technical guide provides a foundational understanding of this compound's molecular target and associated signaling pathways, along with practical experimental protocols to aid researchers in their exploration of this and similar compounds. Further research is warranted to precisely quantify its activation potency and to fully elucidate its mechanism of action and potential off-target effects.
References
In Vivo Efficacy and Mechanistic Insights of SRT3657 in Preclinical Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT3657 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of numerous cellular processes, including metabolism, stress resistance, and aging. Its activation is a promising therapeutic strategy for a variety of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the in vivo studies of this compound in mouse models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While in vivo research on this compound has been somewhat limited, this guide synthesizes the available information and draws parallels from studies with other SIRT1 activators to provide a thorough resource for researchers in the field.
Quantitative Data from In Vivo Studies
The majority of publicly available in vivo data for this compound comes from a study in a mouse model of neurodegeneration. To provide a broader context for drug development professionals, this section also includes data from studies of other SIRT1 activators in cancer models.
Table 1: In Vivo Efficacy of this compound in a Neurodegeneration Mouse Model
| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |
| Adult double-transgenic CK-p25 mice (3-month-old) | 30 mg/kg, daily by oral gavage for 6 weeks | SIRT1 activity in hippocampal extracts, synaptic and neuronal loss, memory impairments | Significantly upregulated SIRT1 activity; prevented synaptic and neuronal loss; rescued against neurodegeneration-driven memory impairments.[1] | Gräff J, et al. J Neurosci. 2013 |
Table 2: In Vivo Efficacy of Other SIRT1 Modulators in Cancer Mouse Models
| SIRT1 Modulator | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |
| SIRT1 Knockdown (shRNA) | Orthotopic xenograft model of hepatocellular carcinoma (HCC) | Not applicable | Tumor development and burden | 50% fewer animals developed tumors. | Portmann et al. Mol Cancer Ther. 2013 |
| Cambinol (SIRT1/SIRT2 inhibitor) | Orthotopic xenograft model of hepatocellular carcinoma (HCC) | Not specified | Tumor burden | Lowered overall tumor burden.[2] | Portmann et al. Mol Cancer Ther. 2013 |
| SIRT1 Overexpression | Xenograft nude mice with MDA-MB-231 breast cancer cells | Not applicable | Tumor volume and weight | Promoted breast cancer growth.[3] | Hou et al. J Exp Clin Cancer Res. 2018 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the experimental protocols from the key cited studies.
Neurodegeneration Mouse Model Protocol (Gräff et al., 2013)
-
Animal Model: Adult (3-month-old) double-transgenic CK-p25 mice were used. These mice express p25, an activator of cyclin-dependent kinase 5 (Cdk5), in a doxycycline-inducible manner in the forebrain, leading to progressive neurodegeneration.
-
Drug Administration: this compound was administered daily via oral gavage at a dose of 30 mg/kg for a duration of 6 weeks.[1] A vehicle control group was also included.
-
Behavioral Analysis: Memory impairments were assessed using standard behavioral tests for rodents, such as the Morris water maze or contextual fear conditioning.
-
Histological and Biochemical Analysis: Following the treatment period, mice were sacrificed, and brain tissue, specifically the hippocampus, was collected.
-
SIRT1 Activity Assay: Hippocampal extracts were used to measure SIRT1 deacetylase activity using a commercially available kit.
-
Immunohistochemistry: Brain sections were stained with neuronal and synaptic markers (e.g., NeuN for neurons, synaptophysin for synapses) to quantify neuronal and synaptic loss.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) were used to compare the outcomes between the this compound-treated and vehicle-treated groups.
General Protocol for Xenograft Cancer Mouse Models
-
Cell Lines and Culture: Human cancer cell lines (e.g., hepatocellular carcinoma lines like Hep3B, HepG2, HuH7; breast cancer lines like MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation:
-
Subcutaneous Model: Cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of the mice.
-
Orthotopic Model: To better mimic the tumor microenvironment, cancer cells are surgically implanted into the organ of origin (e.g., liver for HCC, mammary fat pad for breast cancer).
-
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The SIRT1 modulator (or vehicle) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring and Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival: In some studies, the experiment continues until a humane endpoint is reached to assess the impact on overall survival.
-
Metastasis: At the end of the study, tissues from distant organs can be examined for metastases.
-
-
Pharmacodynamic and Mechanistic Studies:
-
Tissue Collection: Tumors and other relevant tissues are harvested for analysis.
-
Western Blotting and Immunohistochemistry: Expression and post-translational modifications of SIRT1 and its downstream targets are assessed.
-
-
Statistical Analysis: Tumor growth curves are compared between groups using appropriate statistical methods (e.g., two-way ANOVA). Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Signaling Pathways and Mechanisms of Action
This compound is a direct activator of SIRT1. The downstream effects of SIRT1 activation are context-dependent and can influence a multitude of signaling pathways implicated in both neuroprotection and cancer.
SIRT1-Mediated Neuroprotection
In the context of neurodegeneration, SIRT1 activation by this compound is thought to exert its protective effects through several mechanisms:
-
Deacetylation of Tau: SIRT1 can deacetylate the tau protein, which is hyperphosphorylated and forms neurofibrillary tangles in Alzheimer's disease and other tauopathies. Deacetylation of tau may reduce its aggregation and toxicity.
-
Regulation of Autophagy: SIRT1 can promote autophagy, a cellular process responsible for clearing aggregated proteins and damaged organelles, which is often impaired in neurodegenerative diseases.
-
Mitochondrial Biogenesis and Function: SIRT1 can deacetylate and activate PGC-1α, a master regulator of mitochondrial biogenesis. This leads to improved mitochondrial function and reduced oxidative stress, which are critical for neuronal survival.
This compound-mediated neuroprotective signaling pathway.
The Dual Role of SIRT1 in Cancer
The role of SIRT1 in cancer is complex and appears to be highly dependent on the specific cancer type and cellular context. It has been described as both a tumor promoter and a tumor suppressor.
-
Tumor Suppressive Functions: SIRT1 can promote genome stability by deacetylating DNA repair proteins. It can also deacetylate and inactivate oncogenic transcription factors.
-
Tumor Promoting Functions: In some cancers, SIRT1 is overexpressed and contributes to tumor growth and chemoresistance.[2][4] It can deacetylate and activate proteins involved in cell survival and proliferation, such as those in the Akt signaling pathway.[3] Furthermore, SIRT1 can promote the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.
The dual role of SIRT1 in cancer signaling pathways.
Experimental Workflow for In Vivo Studies of SIRT1 Modulators
The following diagram outlines a typical experimental workflow for evaluating a SIRT1 modulator like this compound in a preclinical mouse model of cancer.
Experimental workflow for in vivo evaluation of this compound.
Conclusion and Future Directions
The available in vivo data on this compound in mouse models, primarily from the field of neurodegeneration, demonstrates its ability to activate SIRT1 and exert therapeutic effects. While direct in vivo studies of this compound in cancer are currently lacking in the public literature, the known roles of SIRT1 in tumorigenesis suggest that this is a critical area for future investigation. The dual nature of SIRT1 as both a potential tumor promoter and suppressor underscores the importance of carefully selecting the appropriate cancer models and thoroughly investigating the downstream signaling consequences of this compound treatment. The protocols and frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute rigorous preclinical in vivo studies to further elucidate the therapeutic potential of this compound and other SIRT1 activators.
References
- 1. Assessment of in vivo siRNA delivery in cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SIRT1 promotes formation of breast cancer through modulating Akt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of SIRT1 and implications in chemotherapeutics resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Sirtuin Activators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins, a class of NAD+-dependent protein deacetylases, have emerged as critical regulators of cellular health and longevity.[1] These enzymes play a pivotal role in a wide array of physiological processes, including DNA repair, inflammation, metabolism, and cellular stress response. The seven mammalian sirtuins, SIRT1 through SIRT7, are distinguished by their subcellular localizations and specific biological functions. Given their profound influence on cellular homeostasis, the activation of sirtuins by small molecules, known as sirtuin-activating compounds (STACs), represents a promising therapeutic strategy for age-related diseases such as metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. This technical guide provides a comprehensive overview of the foundational research on sirtuin activators, with a focus on SIRT1, the most extensively studied member of the family. We will delve into the core signaling pathways, present quantitative data on key activators, detail essential experimental protocols, and provide visual representations of the underlying molecular mechanisms.
Sirtuin Signaling Pathways
Sirtuins exert their biological effects by deacetylating a multitude of protein substrates, thereby modulating their activity. The activation of sirtuins is intricately linked to the cellular energy status, primarily through the availability of their essential co-substrate, NAD+.
The Central Role of SIRT1 in Cellular Regulation
SIRT1 is predominantly localized in the nucleus and cytoplasm, where it targets a diverse range of substrates involved in critical cellular processes.[2] Key signaling pathways influenced by SIRT1 activation include:
-
Metabolic Regulation: SIRT1 is a master regulator of metabolism. It can deacetylate and activate PGC-1α, a key orchestrator of mitochondrial biogenesis and function. This, in turn, enhances cellular energy production and efficiency. Furthermore, SIRT1 can modulate the activity of transcription factors such as FOXO1, which is involved in gluconeogenesis and insulin signaling.[3]
-
DNA Repair and Genomic Stability: SIRT1 plays a crucial role in maintaining genomic integrity by deacetylating DNA repair proteins like Ku70 and promoting their activity.
-
Inflammation: SIRT1 can suppress inflammatory responses by deacetylating and inhibiting the transcription factor NF-κB, a central mediator of inflammation.
-
Cellular Senescence and Apoptosis: By deacetylating the tumor suppressor p53, SIRT1 can regulate cellular senescence and apoptosis in response to cellular stress.[3][4]
Below is a diagram illustrating the core SIRT1 signaling pathway.
Quantitative Analysis of Sirtuin Activators
The discovery of resveratrol as a potent SIRT1 activator spurred the development of numerous natural and synthetic STACs.[1] The potency of these compounds is typically quantified by their half-maximal effective concentration (EC50) and the fold activation they induce in in-vitro enzymatic assays.
| Compound | Type | EC50 (µM) | Fold Activation | Assay Substrate/Method | Reference(s) |
| Resveratrol | Natural (Polyphenol) | 46.2 | ~2-fold | Fluor-de-Lys (FdL) peptide | [5] |
| 31.6 | ~2.4 | TAMRA-p53 peptide | [6] | ||
| SRT1720 | Synthetic | 0.16 | >230-fold vs. SIRT2/3 | Cell-free assay | [6] |
| 0.32 | ~7.4 | TAMRA-p53 peptide | [6] | ||
| Fisetin | Natural (Flavonoid) | Not specified | Not specified | FdL fluorescence assay | [6] |
| Tanshinone IIA | Natural | Not specified | Not specified | Not specified | [6] |
| Cryptotanshinone | Natural | Not specified | Not specified | Not specified | [6] |
Note: The EC50 and fold activation values are highly dependent on the specific assay conditions, including the substrate used. The use of fluorophore-labeled peptides has been a subject of debate, as some studies suggest that the fluorophore itself may influence the interaction between the activator and the enzyme.[7][8]
Key Experimental Protocols
The characterization of sirtuin activators relies on a set of robust and reproducible experimental protocols. Here, we detail the methodologies for key assays.
In Vitro SIRT1 Deacetylation Assay (Fluorometric)
This assay is a widely used method to screen for and characterize sirtuin activators and inhibitors. It measures the deacetylation of a synthetic peptide substrate that is labeled with a fluorophore.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human SIRT1 enzyme to the desired concentration in Assay Buffer.
-
Prepare the acetylated fluorogenic peptide substrate (e.g., Fluor de Lys-SIRT1) and NAD+ in Assay Buffer.
-
Prepare serial dilutions of the test compound (sirtuin activator) in Assay Buffer containing a small percentage of DMSO.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the Assay Buffer, the test compound solution, and the SIRT1 enzyme solution.
-
Initiate the reaction by adding the substrate/NAD+ mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a sirtuin inhibitor (e.g., nicotinamide).[9]
-
Incubate for an additional period to allow for the development of the fluorescent signal.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[6]
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of activation relative to a vehicle control.
-
Plot the percentage of activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[6]
-
Measurement of Intracellular NAD+ Levels
Since sirtuin activity is dependent on NAD+, measuring intracellular NAD+ levels is crucial for understanding the cellular context of sirtuin activation.
Methods:
-
Enzymatic Cycling Assays: These assays utilize a series of enzymatic reactions to amplify the NAD+ signal, which is then detected colorimetrically or fluorometrically.[10]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS): These are highly sensitive and specific methods for the absolute quantification of NAD+ and its metabolites.[11][12]
Workflow for Enzymatic Cycling Assay:
Western Blot Analysis of Protein Acetylation
Western blotting is a fundamental technique to assess the downstream effects of sirtuin activation by measuring the acetylation status of specific protein substrates.
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with the sirtuin activator for the desired time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide).
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-p53) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of interest or a loading control protein (e.g., GAPDH or β-actin).
-
Conclusion
The foundational research on sirtuin activators has unveiled a complex and promising field of study with significant therapeutic potential. The intricate signaling networks regulated by sirtuins, particularly SIRT1, offer numerous points of intervention for the treatment of a wide range of age-related diseases. The continued development of potent and specific STACs, coupled with robust and standardized experimental methodologies, will be crucial for translating the profound biological insights of sirtuin activation into tangible clinical benefits. This guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate this exciting and rapidly evolving area of research.
References
- 1. Frontiers | SIRT1, resveratrol and aging [frontiersin.org]
- 2. Systematic Insight of Resveratrol Activated SIRT1 Interactome through Proximity Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating effect of SIRT1 activation induced by resveratrol on Foxo1-associated apoptotic signalling in senescent heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis for allosteric, substrate-dependent stimulation of SIRT1 activity by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 10. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jinfiniti.com [jinfiniti.com]
The SIRT1 Activator SRT3657: A Technical Guide to its Effects on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRT3657 is a potent and brain-permeable activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a key regulator of cellular metabolism and stress responses. By activating SIRT1, this compound mimics the metabolic benefits of caloric restriction, suggesting its therapeutic potential in a range of age-related and metabolic diseases. This technical guide provides an in-depth overview of the known and anticipated effects of this compound on cellular metabolism, with a focus on glycolysis and mitochondrial respiration. Due to the limited direct research on this compound's specific metabolic effects, this guide leverages the extensive knowledge of SIRT1's role in metabolic pathways to infer the likely impact of this compound. We present quantitative data from studies on SIRT1 modulation, detail relevant experimental protocols, and provide visualizations of the key signaling pathways involved.
Introduction to this compound and SIRT1
This compound is a synthetic small molecule designed to allosterically activate SIRT1.[1] SIRT1 is a master metabolic sensor that responds to changes in cellular energy levels, primarily through the availability of its co-substrate, NAD+.[2] Activation of SIRT1 has been shown to have neuroprotective effects and to recapitulate the physiological benefits of caloric restriction.[2][3] SIRT1 exerts its influence by deacetylating a wide array of protein substrates, including transcription factors, enzymes, and signaling molecules, thereby modulating their activity and influencing key cellular processes.[2][4]
The Role of SIRT1 in Cellular Metabolism
SIRT1 is a central node in the regulation of cellular energy homeostasis, influencing both glucose and lipid metabolism.[5] Its effects are tissue- and context-dependent, but generally, SIRT1 activation promotes a shift towards a more catabolic state, enhancing energy production from fatty acid oxidation and mitochondrial respiration while modulating glucose utilization.
SIRT1 and Glycolysis
The influence of SIRT1 on glycolysis is complex and appears to be cell-type and condition-specific. In some contexts, particularly in certain cancer cells, SIRT1 has been shown to promote glycolysis.[3][6] Conversely, in other settings, such as under metabolic stress in the liver, SIRT1 can suppress glycolytic genes.[7]
-
Activation of Glycolysis: In some cancer cell lines, SIRT1 has been found to upregulate the expression of glycolytic enzymes, contributing to the Warburg effect.[6] One proposed mechanism involves the deacetylation and activation of hypoxia-inducible factor 1α (HIF-1α), a key transcription factor for many glycolytic genes.
-
Suppression of Glycolysis: In contrast, during periods of nutrient deprivation, SIRT1 can deacetylate and activate the transcriptional coactivator PGC-1α, which in turn can suppress the expression of glycolytic enzymes in the liver.[7] This action helps to conserve glucose for tissues that are strictly dependent on it, such as the brain.
SIRT1 and Mitochondrial Respiration
SIRT1 is a well-established positive regulator of mitochondrial function and biogenesis.[4][8] Activation of SIRT1 generally leads to an increase in the number and activity of mitochondria, enhancing cellular respiratory capacity.
-
Mitochondrial Biogenesis: SIRT1 promotes mitochondrial biogenesis primarily through the deacetylation and activation of PGC-1α.[4][5][8] Activated PGC-1α co-activates nuclear respiratory factors (NRFs) 1 and 2, which in turn stimulate the expression of mitochondrial transcription factor A (TFAM), a key regulator of mitochondrial DNA replication and transcription.[8]
-
Enhanced Oxidative Phosphorylation (OXPHOS): By increasing the expression of mitochondrial proteins, including components of the electron transport chain, SIRT1 activation leads to enhanced mitochondrial respiration and ATP production.[9] Studies have shown that SIRT1 activation can prevent energetic failure and promote mitochondrial respiration in models of mitochondrial dysfunction.[9]
Quantitative Data on SIRT1-Mediated Metabolic Effects
The following tables summarize quantitative data from studies investigating the effects of SIRT1 modulation on key metabolic parameters. It is important to note that these studies did not use this compound directly but rather employed genetic models (SIRT1 knockout) or other SIRT1 activators (e.g., resveratrol). These data provide a strong indication of the likely metabolic consequences of this compound treatment.
| Cell Line | SIRT1 Modulation | Parameter | Change | Reference |
| HEK293T | Knockout | Oxygen Consumption Rate (OCR) | Reduced (p < 0.001) | [10] |
| HEK293T | Knockout | Extracellular Acidification Rate (ECAR) | Reduced (p < 0.001) | [10] |
| HEK293T | Knockout | ATP Levels | Increased (p < 0.01) | [10] |
| Esophageal Squamous Cell Carcinoma (ESCC) Cells | Knockdown | Oxygen Consumption Rate (OCR) | Reduced | [3] |
| Esophageal Squamous Cell Carcinoma (ESCC) Cells | Knockdown | Extracellular Acidification Rate (ECAR) | Reduced | [3] |
| Esophageal Squamous Cell Carcinoma (ESCC) Cells | Knockdown | ATP/ADP Ratio | Decreased | [3] |
Table 1: In Vitro Effects of SIRT1 Modulation on Cellular Metabolism. This table illustrates the impact of reduced SIRT1 function on key metabolic readouts in cultured cells.
| Animal Model | SIRT1 Modulation | Tissue | Parameter | Change | Reference |
| Abcd1- mice | Resveratrol Treatment (SIRT1 activator) | Spinal Cord | Mitochondrial Respiration | Prevents impairment | [9] |
| Abcd1- mice | SIRT1 Overexpression | Spinal Cord | Mitochondrial Respiration | Prevents impairment | [9] |
| Abcd1- mice | No Treatment | Spinal Cord | ATP Levels | Lower | [9] |
| Abcd1- mice | No Treatment | Spinal Cord | NAD+/NADH Ratio | Increased | [9] |
| Abcd1- mice | No Treatment | Spinal Cord | Pyruvate Kinase Activity | Decreased | [9] |
Table 2: In Vivo Effects of SIRT1 Activation on Mitochondrial Function. This table highlights the protective effects of SIRT1 activation on mitochondrial respiration and energy status in a mouse model of a neurodegenerative disease.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of compounds like this compound on cellular metabolism.
Measurement of Cellular Respiration and Glycolysis using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XFe96 Analyzer to measure the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
2-Deoxy-D-glucose (2-DG; glycolysis inhibitor)
-
This compound or other compounds of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant Solution overnight at 37°C in a non-CO2 incubator.
-
Wash the cells with pre-warmed Seahorse XF Base Medium and add fresh assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the prepared sensor cartridge with the metabolic inhibitors (oligomycin, FCCP, rotenone/antimycin A for the mitochondrial stress test; glucose, oligomycin, 2-DG for the glycolysis stress test).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
-
Data Analysis: Analyze the OCR and ECAR data to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, basal glycolysis, and glycolytic capacity.
In Vitro SIRT1 Activity Assay
This protocol describes a method to measure the direct effect of this compound on SIRT1 enzymatic activity.
Materials:
-
Purified recombinant SIRT1 enzyme
-
Fluorogenic SIRT1 peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to release the fluorophore)
-
This compound or other test compounds
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the SIRT1 assay buffer, NAD+, and the fluorogenic peptide substrate.
-
Compound Addition: Add this compound or vehicle control at various concentrations to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant SIRT1 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT1 activation by comparing the fluorescence signal in the this compound-treated wells to the vehicle control wells.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound through SIRT1 activation.
Conclusion
This compound, as a potent SIRT1 activator, holds significant promise for modulating cellular metabolism in a manner that is beneficial for health and longevity. While direct studies on the metabolic effects of this compound are still emerging, the extensive body of research on SIRT1 provides a strong foundation for understanding its likely impact. It is anticipated that this compound will enhance mitochondrial respiration and biogenesis, while its effects on glycolysis are likely to be context-dependent. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the metabolic consequences of SIRT1 activation by this compound and to advance the development of this promising therapeutic agent. Further research is warranted to elucidate the precise, dose-dependent effects of this compound on various metabolic pathways in different cell types and in vivo models.
References
- 1. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Sirtuin1 (sirt1) regulates the glycolysis pathway and decreases cisplatin chemotherapeutic sensitivity to esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sirtuin Control of Mitochondrial Dysfunction, Oxidative Stress, and Inflammation in Chagas Disease Models [frontiersin.org]
- 6. Sirtuin 1 stimulates the proliferation and the expression of glycolysis genes in pancreatic neoplastic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal Sirt1 Regulates Glycolysis and Mediates Resveratrol-Induced Ischemic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
The Therapeutic Potential of SRT3657: A SIRT1 Activator for Neuroprotection and Beyond
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SRT3657 is a brain-permeable small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase critically involved in cellular metabolism, stress resistance, and longevity. Preclinical evidence has highlighted its neuroprotective capabilities, positioning it as a promising therapeutic candidate for neurodegenerative disorders. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, available preclinical data, and the key signaling pathways it modulates. Detailed experimental protocols for assessing SIRT1 activation and in vivo efficacy are provided to facilitate further research and development.
Introduction
Sirtuin 1 (SIRT1) has emerged as a key therapeutic target for a range of age-related diseases due to its multifaceted role in cellular health and homeostasis.[1] As a NAD+-dependent deacetylase, SIRT1 modulates the activity of numerous transcription factors and cofactors, thereby influencing gene expression, apoptosis, inflammation, and metabolic control.[2] The activation of SIRT1 is a strategy being explored for conditions such as metabolic disorders, cardiovascular disease, and neurodegeneration.[3]
This compound is a potent, brain-permeable SIRT1 activator that has demonstrated significant neuroprotective effects in preclinical models.[4][5] Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for treating central nervous system disorders.[6] This document serves as a technical resource for researchers, summarizing the known data on this compound and providing methodologies for its further investigation.
Mechanism of Action
The primary mechanism of action of this compound is the allosteric activation of SIRT1.[3] By binding to SIRT1, this compound enhances the enzyme's deacetylase activity towards its substrates. This activation mimics the effects of caloric restriction, a known activator of SIRT1 that has been shown to have neuroprotective benefits.[4] The direct target of this compound is SIRT1, and its therapeutic effects are believed to be mediated through the downstream consequences of SIRT1 activation.[4][7]
Preclinical Data
The majority of publicly available preclinical data for this compound focuses on its neuroprotective effects. The seminal study by Gräff et al. (2013) provides the most detailed in vivo characterization to date.
In Vivo Neuroprotection
A key study demonstrated the efficacy of this compound in the CK-p25 mouse model of neurodegeneration, which recapitulates features of Alzheimer's disease.[4]
| Parameter | Value | Reference |
| Animal Model | Adult double-transgenic CK-p25 mice | [4] |
| Dosing Regimen | 30 mg/kg, daily | [4] |
| Route of Administration | Oral gavage (i.g.) | [4] |
| Treatment Duration | 6 weeks | [4] |
| Key Outcomes | - Significantly upregulated SIRT1 activity in hippocampal extracts- Prevented synaptic and neuronal loss- Rescued against neurodegeneration-driven memory impairments | [4] |
While quantitative data on the extent of synaptic preservation or memory improvement is not specified in the readily available literature, the qualitative outcomes were significant.
Pharmacokinetics and Brain Permeability
This compound is described as a brain-permeable SIRT1 activator.[5][7] However, specific pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability in preclinical models are not detailed in the available search results. The demonstrated in vivo efficacy following oral administration in a neurodegeneration model provides indirect evidence of sufficient brain exposure.[4]
Therapeutic Potential in Other Indications
While the activation of SIRT1 is implicated in cancer, metabolic diseases, and inflammation, specific preclinical data for this compound in these areas is lacking in the public domain. The therapeutic potential in these indications is inferred from the known roles of SIRT1.
Signaling Pathways
The therapeutic effects of this compound are mediated by the activation of SIRT1 and the subsequent deacetylation of its target proteins. Key signaling pathways influenced by SIRT1 activation include those regulated by NF-κB and PGC-1α.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation.[8] SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the expression of pro-inflammatory cytokines.[9] This anti-inflammatory action is a key mechanism by which SIRT1 activators may exert their therapeutic effects in inflammatory conditions and neurodegenerative diseases where neuroinflammation is a contributing factor.
Activation of PGC-1α
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism.[8] SIRT1 can deacetylate and activate PGC-1α, leading to increased mitochondrial function and cellular energy production.[10] This pathway is particularly relevant for the therapeutic potential of this compound in metabolic and neurodegenerative diseases, where mitochondrial dysfunction is a common feature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol describes a common method for measuring the in vitro activity of SIRT1 and assessing the effect of activators like this compound.
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
SIRT1 developer solution
-
This compound
-
SIRT1 inhibitor (e.g., Nicotinamide) for control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add Assay Buffer, SIRT1 substrate, and NAD+ to each well.
-
Add the diluted this compound or control (vehicle or inhibitor) to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the signal by adding the SIRT1 developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of SIRT1 activation relative to the vehicle control.
In Vivo Efficacy Study in a Mouse Model of Neurodegeneration
This protocol is based on the study by Gräff et al. (2013) using CK-p25 mice.
Materials:
-
CK-p25 transgenic mice and wild-type littermate controls
-
This compound
-
Vehicle solution (e.g., as described by the supplier)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histology and immunohistochemistry reagents
-
SIRT1 activity assay kit for tissue lysates
Procedure:
-
House mice under standard laboratory conditions.
-
At the appropriate age (e.g., 3 months), randomly assign CK-p25 mice to either the this compound treatment group or the vehicle control group.
-
Prepare the this compound formulation for oral gavage at the desired concentration (e.g., to deliver 30 mg/kg).
-
Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 6 weeks).
-
Monitor the health and body weight of the mice regularly.
-
Towards the end of the treatment period, conduct behavioral testing to assess cognitive function.
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Process one hemisphere for histological and immunohistochemical analysis to assess neuronal and synaptic density.
-
Homogenize the hippocampus from the other hemisphere to prepare lysates for measuring SIRT1 activity.
-
Analyze the data to compare outcomes between the this compound-treated and vehicle-treated groups.
Conclusion and Future Directions
This compound is a promising SIRT1 activator with demonstrated neuroprotective effects in a preclinical model of neurodegeneration. Its brain permeability makes it a strong candidate for further investigation in CNS disorders. However, a significant amount of data, particularly quantitative in vitro potency (IC50 or EC50), a detailed pharmacokinetic profile, and preclinical efficacy data in other potential therapeutic areas such as oncology and metabolic diseases, is not yet publicly available.
Future research should focus on:
-
Determining the precise in vitro potency and selectivity profile of this compound.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship.
-
Evaluating the efficacy of this compound in a broader range of preclinical models, including those for cancer, type 2 diabetes, and chronic inflammatory conditions.
-
Further elucidating the downstream molecular effects of this compound-mediated SIRT1 activation to identify biomarkers of target engagement and therapeutic response.
The generation of such data will be crucial for the continued development of this compound as a potential therapeutic agent for a variety of human diseases.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Allosteric Activators of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | Sirtuin | TargetMol [targetmol.com]
- 6. Sirtuins, brain and cognition: A review of resveratrol effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PGC-1alpha: a key regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. page-meeting.org [page-meeting.org]
- 10. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Research Applications of CAS Number 1383551-17-4 (SRT3657)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications of the chemical compound identified by CAS number 1383551-17-4, known as SRT3657. This compound is a potent, brain-permeable activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. This document details the mechanism of action of this compound, its significant neuroprotective effects as demonstrated in preclinical models of neurodegeneration, and the key signaling pathways it modulates. Quantitative data from pivotal studies are summarized, and detailed experimental protocols for relevant assays are provided to facilitate further research and development.
Introduction to this compound
This compound is a synthetic small molecule that has garnered significant interest in the scientific community for its ability to activate SIRT1. SIRT1 is a class III histone deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, apoptosis, and aging. By activating SIRT1, this compound mimics the beneficial effects of caloric restriction, which is known to have neuroprotective and life-extending properties in various organisms. The primary application of this compound in research has been the investigation of its neuroprotective potential in the context of age-related neurodegenerative diseases.
Chemical Properties of this compound:
-
CAS Number: 1383551-17-4
-
Molecular Formula: C₄₀H₅₄N₈O₆S
-
Molecular Weight: 774.97 g/mol
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric activator of SIRT1. Its binding to the SIRT1 enzyme enhances the deacetylation of various downstream protein targets. This activation is central to its therapeutic potential, particularly in neuroprotection.
Core Signaling Pathway
The primary mechanism of this compound's neuroprotective action involves the activation of SIRT1, which in turn deacetylates and modulates the activity of several key transcription factors and coactivators. This leads to the regulation of gene expression programs that promote neuronal survival, reduce inflammation, and enhance synaptic plasticity.
Key Downstream Targets and Their Roles
-
Nuclear Factor-kappa B (NF-κB): SIRT1 deacetylates the p65 subunit of NF-κB, leading to the inhibition of this pro-inflammatory signaling pathway. This reduction in neuroinflammation is a critical component of this compound's neuroprotective effects.
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): SIRT1 activation leads to the deacetylation and subsequent activation of PGC-1α. PGC-1α is a master regulator of mitochondrial biogenesis and antioxidant defense, thereby protecting neurons from oxidative stress and metabolic dysfunction.
-
CREB-regulated transcription coactivator 1 (TORC1) and cAMP response element-binding protein (CREB): SIRT1 can deacetylate and activate TORC1, a coactivator of CREB. This leads to increased transcription of CREB target genes, including Brain-Derived Neurotrophic Factor (BDNF).
-
Brain-Derived Neurotrophic Factor (BDNF): BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The upregulation of BDNF is a key outcome of this compound-mediated SIRT1 activation, contributing to improved memory and cognitive function.
Research Applications in Neurodegeneration
The primary research application of this compound has been in preclinical models of neurodegenerative diseases, most notably in models of Alzheimer's disease-like pathology.
In Vivo Efficacy in a Mouse Model of Neurodegeneration
A pivotal study by Gräff and colleagues (2013) investigated the effects of this compound in the CK-p25 mouse model of neurodegeneration. In this model, the induction of p25, a neuron-specific activator of cyclin-dependent kinase 5 (Cdk5), leads to severe neuronal loss, synaptic deficits, and cognitive impairment, mimicking aspects of Alzheimer's disease.
Table 1: Summary of In Vivo Effects of this compound in CK-p25 Mice
| Parameter | Treatment Group | Observation | Quantitative Data (vs. Vehicle) |
| SIRT1 Activity | This compound (30 mg/kg, oral gavage) | Increased SIRT1 deacetylase activity in the hippocampus. | Statistically significant increase (exact percentage not publicly available). |
| Neuronal Loss | This compound (30 mg/kg, oral gavage) | Prevented the loss of neurons in the CA1 region of the hippocampus. | Significant reduction in neuronal death. |
| Synaptic Density | This compound (30 mg/kg, oral gavage) | Preserved synaptic density in the hippocampus. | Maintained at levels comparable to control mice. |
| Cognitive Function | This compound (30 mg/kg, oral gavage) | Rescued memory impairments in contextual fear conditioning tasks. | Significant improvement in freezing behavior, indicating memory retention. |
Experimental Protocols
Fluorometric SIRT1 Activity Assay
This protocol is designed to measure the deacetylase activity of SIRT1 in vitro, which is essential for screening potential activators like this compound.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorophore)
-
NAD+ solution
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound (test compound) dissolved in DMSO
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in the assay buffer. Prepare serial dilutions of this compound in assay buffer (ensure final DMSO concentration is <1%).
-
Plate Setup: To each well of the 96-well plate, add 25 µL of assay buffer. Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer). Add 10 µL of the SIRT1 enzyme solution.
-
Reaction Initiation: Add a 10 µL mixture of NAD+ and the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Add 50 µL of the developer solution to each well to stop the enzymatic reaction and initiate the fluorescent signal generation. Incubate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 350-360 nm and emission at 450-460 nm.
-
Data Analysis: Subtract the background fluorescence (from wells without the SIRT1 enzyme) from all readings. Calculate the percentage of SIRT1 activation relative to the vehicle control.
In Vivo Administration via Oral Gavage in Mice
This protocol describes the standard procedure for oral administration of this compound to mice.
Materials:
-
This compound suspension/solution in a suitable vehicle
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume (e.g., for a 30 mg/kg dose in a 25g mouse, the volume will depend on the concentration of the this compound solution).
-
Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will often swallow, which aids in guiding the needle into the esophagus. Do not force the needle if resistance is met.
-
Administration: Once the needle is correctly positioned in the stomach (pre-measured to the last rib), slowly administer the this compound solution over 2-3 seconds.
-
Withdrawal: Gently and slowly withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.
Immunohistochemistry for Neuronal Markers in Brain Tissue
This protocol outlines the steps for staining brain sections to visualize and quantify neuronal populations.
Materials:
-
Fixed, sectioned brain tissue on microscope slides or free-floating
-
Phosphate-buffered saline (PBS) with Triton X-100 (PBS-T)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody (e.g., rabbit anti-NeuN for neurons)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Tissue Permeabilization and Blocking: Wash the tissue sections three times with PBS-T for 5 minutes each. Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times with PBS-T for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Final Washes and Mounting: Wash the sections three times with PBS-T for 10 minutes each, protected from light. Mount the sections onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the therapeutic potential of SIRT1 activation, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier and activate SIRT1 in the central nervous system makes it a compelling candidate for further preclinical and potentially clinical development. Future research should focus on elucidating the full spectrum of its downstream targets, optimizing dosing regimens for chronic treatment, and exploring its efficacy in a wider range of neurodegenerative and age-related disease models. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a foundational resource for scientists and researchers dedicated to advancing our understanding of SIRT1-mediated therapeutics.
SRT3657 and its Impact on Aging Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: SRT3657 is a potent, brain-permeable small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. SIRT1 plays a critical role in regulating a variety of cellular processes linked to aging and longevity, including stress resistance, metabolism, and neuronal function. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key aging-related signaling pathways, and detailed experimental protocols for its evaluation.
Introduction to this compound and SIRT1
Sirtuins are a class of enzymes that play a crucial role in cellular regulation by removing acetyl groups from proteins, a process known as deacetylation.[1] This activity is dependent on the presence of NAD+, a key coenzyme in metabolic reactions.[1] Of the seven mammalian sirtuins, SIRT1 is the most extensively studied and is a key mediator of the beneficial effects of caloric restriction, a well-established intervention for extending lifespan in various organisms.[2]
This compound is a synthetic, brain-permeable SIRT1 activating compound (STAC) that has demonstrated significant neuroprotective effects in preclinical models of aging and neurodegeneration.[1] Its ability to cross the blood-brain barrier makes it a promising candidate for targeting age-related neurological disorders.
Mechanism of Action of this compound
This compound exerts its effects primarily through the allosteric activation of SIRT1. This enhanced SIRT1 activity leads to the deacetylation of a multitude of downstream protein targets, thereby modulating their function and influencing several critical cellular pathways.
Core Signaling Pathway
The primary mechanism of this compound involves the direct activation of SIRT1, which then deacetylates key transcription factors and other proteins involved in stress response, metabolism, and synaptic plasticity. A central pathway implicated in the neuroprotective effects of this compound is the activation of the CREB (cAMP response element-binding protein) and BDNF (brain-derived neurotrophic factor) signaling cascade.
Quantitative Data from Preclinical Studies
The primary evidence for the efficacy of this compound comes from a study by Gräff et al. (2013) in the CK-p25 mouse model of neurodegeneration.[1] This model exhibits progressive neuronal and synaptic loss, mimicking aspects of Alzheimer's disease.
| Parameter | Control (CK-p25) | This compound (30 mg/kg/day) | Outcome | Reference |
| SIRT1 Activity | Baseline | Significantly Upregulated | Enhanced SIRT1 function in the hippocampus | [1] |
| Synaptic Density | Reduced | Preserved | Prevention of synaptic loss | [2] |
| Neuronal Loss | Significant | Prevented | Neuroprotective effect | [1] |
| Memory Function | Impaired | Rescued | Restoration of cognitive function | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Study in CK-p25 Mice
Objective: To assess the neuroprotective effects of this compound in a mouse model of neurodegeneration.
Experimental Workflow:
Protocol:
-
Animal Model: Adult (3-month-old) double-transgenic CK-p25 mice.
-
Drug Administration: this compound is administered daily via oral gavage at a dosage of 30 mg/kg for 6 consecutive weeks. A vehicle control group receives the same volume of the vehicle solution.
-
Behavioral Analysis: Cognitive function is assessed using standard behavioral tests such as the Morris water maze to evaluate spatial learning and memory.
-
Tissue Collection: Following the treatment period, mice are euthanized, and brain tissue, specifically the hippocampus, is collected for histological and biochemical analyses.
SIRT1 Activity Assay
Objective: To quantify the enzymatic activity of SIRT1 in hippocampal extracts.
Protocol:
-
Protein Extraction: Hippocampal tissue is homogenized in lysis buffer and centrifuged to collect the supernatant containing the protein extract.
-
Assay Principle: A fluorometric assay is used, which measures the deacetylation of a synthetic peptide substrate by SIRT1. The deacetylated product is then cleaved by a developing solution to release a fluorescent molecule.
-
Procedure:
-
Protein extracts are incubated with the acetylated peptide substrate and NAD+.
-
The reaction is initiated and allowed to proceed for a set time at 37°C.
-
A developing solution is added to stop the reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis: SIRT1 activity is calculated based on the rate of fluorescence increase and normalized to the total protein concentration of the extract.
Western Blotting for Downstream Targets
Objective: To determine the protein levels of SIRT1 and its downstream targets (e.g., acetylated-p53, PGC-1α).
Protocol:
-
Protein Separation: Protein extracts are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for SIRT1, acetylated-p53, PGC-1α, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Immunohistochemistry for Synaptic Markers
Objective: To visualize and quantify synaptic density in hippocampal sections.
Protocol:
-
Tissue Preparation: Brains are fixed, sectioned, and mounted on microscope slides.
-
Immunostaining:
-
Sections are permeabilized and blocked.
-
Sections are incubated with primary antibodies against presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) markers.
-
Sections are then incubated with fluorescently labeled secondary antibodies.
-
-
Imaging: Images are acquired using a confocal microscope.
-
Analysis: Synaptic density is quantified by counting the number of co-localized presynaptic and postsynaptic puncta per unit area.
Long-Term Potentiation (LTP) Measurement
Objective: To assess the effect of this compound on synaptic plasticity in the hippocampus.
Protocol:
-
Slice Preparation: Acute hippocampal slices are prepared from treated and control animals.
-
Electrophysiology:
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collateral pathway.
-
A stable baseline of fEPSPs is established.
-
LTP is induced by applying a high-frequency stimulation (HFS) protocol.
-
fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation of synaptic transmission.
-
-
Data Analysis: The magnitude of LTP is calculated as the percentage increase in the fEPSP slope after HFS compared to the baseline.
Conclusion
This compound represents a promising therapeutic agent for age-related neurodegenerative diseases through its activation of SIRT1. The preclinical data strongly support its neuroprotective effects, including the preservation of synaptic integrity and cognitive function. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other SIRT1 activators in the context of aging and neurodegeneration. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for human diseases.
References
A Preliminary Pharmacological Investigation of SRT3657: A SIRT1 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRT3657 is a synthetic small molecule identified as a potent, brain-permeable activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a crucial regulator of numerous cellular processes, including metabolism, inflammation, and cellular stress responses. This document provides a preliminary technical overview of the pharmacology of this compound, summarizing available data on its mechanism of action, in vivo efficacy, and the methodologies pertinent to its investigation. While comprehensive quantitative data on this compound's potency and pharmacokinetics remain limited in publicly accessible literature, this guide consolidates existing knowledge to support further research and development efforts.
Core Pharmacology
This compound functions as a Sirtuin-Activating Compound (STAC), directly targeting and enhancing the enzymatic activity of SIRT1. SIRT1 deacetylates a wide array of protein substrates, thereby modulating their function. The activation of SIRT1 by this compound is anticipated to influence downstream signaling pathways implicated in various physiological and pathological processes.
Mechanism of Action
The primary mechanism of action of this compound is the allosteric activation of SIRT1. This leads to the deacetylation of key lysine residues on various histone and non-histone protein targets.
Key Signaling Pathways
The activation of SIRT1 by this compound is expected to impact several critical signaling pathways:
-
PGC-1α Pathway: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and function. SIRT1-mediated deacetylation activates PGC-1α, leading to enhanced mitochondrial activity and cellular energy metabolism.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and suppressing inflammation.
Signaling Pathway of this compound-Mediated SIRT1 Activation
Caption: this compound activates SIRT1, leading to the deacetylation and activation of PGC-1α, which promotes mitochondrial biogenesis, and the deacetylation and inactivation of NF-κB, which suppresses inflammation.
Quantitative Data
| Parameter | Value | Species | Model | Source |
| Dosage | 30 mg/kg | Mouse | CK-p25 (neurodegeneration model) | [1] |
| Administration Route | Oral gavage | Mouse | CK-p25 (neurodegeneration model) | [2] |
| Frequency | Daily | Mouse | CK-p25 (neurodegeneration model) | [2] |
| Duration | 6 weeks | Mouse | CK-p25 (neurodegeneration model) | [2] |
| Observed Effect | Activation of SIRT1 in hippocampal extracts, prevention of synaptic and neuronal loss, rescue of memory impairments. | Mouse | CK-p25 (neurodegeneration model) | [1][2] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for evaluating SIRT1 activators, the following outlines can be adapted.
In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)
This assay measures the ability of this compound to enhance the deacetylase activity of recombinant SIRT1.
Workflow for In Vitro SIRT1 Deacetylase Assay
Caption: A generalized workflow for a fluorometric in vitro SIRT1 deacetylase activity assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare solutions of recombinant human SIRT1, a fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences), and NAD+.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, NAD+, and the fluorogenic substrate.
-
Compound Addition: Add this compound at various concentrations (typically in DMSO, with a final DMSO concentration kept below 1%). Include a vehicle-only control.
-
Enzyme Addition: Initiate the reaction by adding recombinant SIRT1 to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Stop the SIRT1 reaction and develop the fluorescent signal by adding a developer solution, which typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent activation of SIRT1 by this compound compared to the vehicle control. An EC50 value can be determined by plotting the percent activation against the log of the this compound concentration.
Western Blot for PGC-1α Acetylation
This method is used to assess the effect of this compound on the acetylation status of endogenous or overexpressed PGC-1α in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293T, C2C12 myotubes) and treat with this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the acetylation status of proteins.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific for PGC-1α to immunoprecipitate the protein.
-
SDS-PAGE and Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with an antibody that recognizes acetylated lysine residues. Subsequently, strip and re-probe the membrane with a PGC-1α antibody to determine the total amount of immunoprecipitated PGC-1α.[3][4]
-
Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of acetylated PGC-1α to total PGC-1α.
NF-κB Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with a reporter construct containing NF-κB response elements driving the expression of a reporter gene (e.g., luciferase).[5]
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α).
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).[5]
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.[6]
-
Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Calculate the percent inhibition of NF-κB activity by this compound compared to the stimulated control without the compound.
Conclusion and Future Directions
This compound is a promising SIRT1 activator with demonstrated in vivo neuroprotective effects. However, a comprehensive pharmacological profile is yet to be fully elucidated in the public domain. Future research should focus on determining its precise potency (EC50), binding affinity (Kd), and selectivity for SIRT1 over other sirtuin isoforms. Detailed in vivo pharmacokinetic and pharmacodynamic studies across different species are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear dose-response relationship for its various potential therapeutic effects. The experimental frameworks provided herein offer a starting point for the continued investigation of this and other novel SIRT1-activating compounds.
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of SIRT1 protein knock down on PGC-1α acetylation during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SRT3657 Administration in Mice
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SRT3657 is a potent and brain-permeable activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] SIRT1 activation has been shown to have neuroprotective effects, making this compound a valuable tool for research in neurodegenerative diseases.[1][2] These application notes provide detailed protocols for the dosage and administration of this compound in mice, based on established research methodologies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the administration of this compound in mice as reported in the literature.
| Parameter | Value | Reference |
| Dosage | 30 mg/kg | Gräff J, et al. 2013[1] |
| Administration Route | Oral Gavage (i.g.) | Gräff J, et al. 2013[1] |
| Frequency | Daily | Gräff J, et al. 2013[1] |
| Duration | 6 weeks | Gräff J, et al. 2013[1] |
| Animal Model | Adult double-transgenic CK-p25 mice (3-month-old) | Gräff J, et al. 2013[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of a dosing solution of this compound for oral gavage in mice at a concentration suitable for a 30 mg/kg dosage. The vehicle used is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound:
-
The final dosing volume for oral gavage in mice is typically 10 mL/kg.
-
For a 30 mg/kg dose, the final concentration of the dosing solution should be 3 mg/mL.
-
Calculate the total volume of dosing solution needed based on the number and weight of the mice.
-
Weigh the appropriate amount of this compound powder.
-
-
Prepare the vehicle:
-
The vehicle composition is typically a ratio of DMSO, PEG300, Tween-80, and saline. A commonly used ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For example, to prepare 1 mL of vehicle:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
-
Dissolve this compound:
-
Add the weighed this compound powder to the calculated volume of DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Sequentially add the PEG300, Tween-80, and finally the saline to the DMSO-SRT3657 mixture.
-
Vortex well after the addition of each component to ensure a homogenous solution.
-
-
Storage:
-
It is recommended to prepare the dosing solution fresh daily.
-
If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the solution to room temperature and vortex to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the procedure for administering the prepared this compound solution to mice via oral gavage. This procedure should be performed by trained personnel in accordance with institutional animal care and use guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, with a ball tip for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered (10 mL/kg).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and neck should be slightly extended to create a straight line to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned, slowly administer the this compound solution from the syringe.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for a few minutes after the procedure.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound preparation and oral administration in mice.
This compound Signaling Pathway in Neuroprotection
Caption: this compound activates SIRT1, leading to neuroprotective effects.
References
Application Notes: Preparing SRT3657 Stock Solutions for Cell Culture
Introduction
SRT3657 is a potent, brain-permeable activator of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging.[1] As a SIRT1 activator, this compound mimics the neuroprotective effects of caloric restriction, showing potential in models of neurodegeneration by preventing neuronal and synaptic loss.[1] Accurate and consistent preparation of this compound stock solutions is paramount for achieving reproducible results in cell-based assays.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions intended for in vitro research, ensuring compound stability and optimal performance in cell culture experiments.
Data Presentation: Physicochemical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₅₄N₈O₆S | [1] |
| Molecular Weight | 774.97 g/mol | [1] |
| Appearance | Solid / Powder | N/A |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | [1][2] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 1 year | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (hydrophilic PTFE recommended for DMSO)
-
Sterile syringe
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. All steps should be performed in a sterile environment (e.g., a laminar flow hood).
-
Calculate the Required Mass of this compound:
-
Molecular Weight (MW) = 774.97 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (mg) = 0.010 mol/L × 0.001 L × 774.97 g/mol × 1000 mg/g = 7.75 mg
-
-
Weighing the Compound:
-
Carefully weigh out 7.75 mg of this compound powder into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.[2]
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates. If dissolution is difficult, gentle warming in a 37°C water bath may be applied.[2][3]
-
-
Sterilization (Optional but Recommended):
-
To ensure sterility, the stock solution can be filter-sterilized.
-
Using a sterile syringe, draw up the this compound solution.
-
Attach a 0.22 µm hydrophilic PTFE syringe filter to the syringe.
-
Carefully filter the solution into a new sterile cryovial.[2]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.[2][3]
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage of up to one year.[1]
-
References
Application Notes and Protocols for SRT3657 in In Vitro Neuronal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT3657 is a potent, brain-permeable activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase that plays a critical role in neuronal survival, stress resistance, and plasticity.[1] As a key regulator of cellular processes, including apoptosis, inflammation, and mitochondrial biogenesis, SIRT1 has emerged as a promising therapeutic target for neurodegenerative diseases.[2] this compound offers a valuable research tool for investigating the neuroprotective mechanisms mediated by SIRT1 activation in various in vitro neuronal models. These application notes provide detailed protocols for utilizing this compound to study its effects on neuronal viability, neurite outgrowth, and the underlying signaling pathways.
Mechanism of Action
This compound allosterically activates SIRT1, enhancing its deacetylase activity towards a variety of protein targets. In neuronal cells, SIRT1 activation has been shown to confer neuroprotection through several key mechanisms:
-
Deacetylation of p53: This inhibits pro-apoptotic signaling pathways.
-
Inhibition of NF-κB Signaling: Deacetylation of the p65 subunit of NF-κB reduces neuroinflammation.[2]
-
Activation of PGC-1α: This promotes mitochondrial biogenesis and function, enhancing cellular energy metabolism and reducing oxidative stress.[3][4]
-
Modulation of CREB/BDNF Pathway: SIRT1 activation can lead to increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth.[5]
-
Regulation of mTOR Signaling: SIRT1 can negatively modulate the mTOR pathway, which is involved in cell growth and survival.[6]
Quantitative Data Summary
While specific in vitro quantitative data for this compound in neuronal models is not extensively available in public literature, the following table provides suggested starting concentration ranges based on studies with other SIRT1 activators, such as resveratrol and novel synthetic activators. It is highly recommended that users perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Compound Class | Cell Type | Suggested Concentration Range | Expected Outcome | Reference |
| Neuroprotection (EC₅₀) | Novel SIRT1 Activators | N/A (Biochemical Assay) | 1 - 10 µM | Increased Cell Viability | [7] |
| Neuroprotection | Resveratrol (SIRT1 Activator) | SK-N-BE Neuroblastoma | 1 - 50 µM | Protection against oxidative stress | [8] |
| SIRT1 Inhibition | Sirtinol | SK-N-BE Neuroblastoma | 2.5 µM | Reversal of SIRT1-mediated effects | [8] |
| Neurite Outgrowth | SIRT1 Overexpression | Primary Hippocampal Neurons | N/A | Increased neurite length | [9] |
Experimental Protocols
Assessment of Neuroprotection using a Cytotoxicity Assay (LDH Assay)
This protocol describes how to assess the neuroprotective effects of this compound against a neurotoxic insult, such as glutamate-induced excitotoxicity or oxidative stress (e.g., H₂O₂).
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)
-
This compound (stock solution prepared in DMSO)
-
Neurotoxin (e.g., L-glutamic acid, hydrogen peroxide)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
96-well cell culture plates
-
Standard cell culture reagents (media, serum, antibiotics)
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for at least 24-48 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 50 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24 hours.
-
Induction of Neurotoxicity: After the pre-treatment period, expose the cells to the chosen neurotoxin at a pre-determined toxic concentration (e.g., 100 µM glutamate for 24 hours). Include a control group that is not exposed to the neurotoxin.
-
LDH Assay: Following the neurotoxin incubation, measure the amount of LDH released into the culture medium according to the manufacturer's protocol for the LDH assay kit.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the control group with maximum LDH release (lysed cells). Plot the percentage of neuroprotection afforded by this compound against its concentration to determine the EC₅₀ value.
Neurite Outgrowth Assay
This protocol outlines a method to evaluate the effect of this compound on promoting neurite outgrowth, a key indicator of neuronal health and differentiation.
Materials:
-
Neuronal cell line capable of differentiation (e.g., PC12, SH-SY5Y) or primary neurons
-
This compound
-
Differentiation-inducing medium (e.g., low-serum medium for PC12 cells)
-
96-well plates
-
Immunostaining reagents: primary antibody against a neuronal marker (e.g., β-III tubulin), fluorescently labeled secondary antibody, and a nuclear stain (e.g., DAPI).
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)
-
High-content imaging system or fluorescence microscope with image analysis software.
Procedure:
-
Cell Plating: Seed cells on coated 96-well plates at a low density to allow for clear visualization of individual neurites.
-
Treatment: The following day, replace the medium with differentiation-inducing medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin).
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify neurite length, number of neurites per cell, and the percentage of cells with neurites.
Western Blot Analysis of SIRT1 Signaling Pathway
This protocol is for investigating the molecular mechanism of this compound by examining the acetylation status of SIRT1 targets and the expression levels of downstream proteins.
Materials:
-
Neuronal cells treated with this compound as described in the previous protocols.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Primary antibodies against: SIRT1, acetylated-p53, total p53, NF-κB p65, PGC-1α, BDNF, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated neuronal cells and determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: this compound activates SIRT1, leading to neuroprotective effects.
Caption: Workflow for assessing the neuroprotective effects of this compound.
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 activating compounds reduce oxidative stress and prevent cell death in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of SIRT1 in Potentially Toxic Trace Elements (Lead, Fluoride, Aluminum and Cadmium) Associated Neurodevelopmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirt1 overexpression in neurons promotes neurite outgrowth and cell survival through inhibition of the mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.unipd.it [research.unipd.it]
- 9. researchgate.net [researchgate.net]
Application Note: Measuring SIRT1 Activation by SRT3657 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging. Its activation is a promising therapeutic strategy for a range of age-related and metabolic diseases. SRT3657 is a known activator of SIRT1, demonstrating neuroprotective effects. This application note provides a detailed protocol for assessing the activation of SIRT1 by this compound in a cell-based assay using Western blotting. The primary method to quantify SIRT1 activation is to measure the deacetylation of its downstream targets, such as the tumor suppressor protein p53.
Signaling Pathway and Experimental Workflow
The activation of SIRT1 by this compound leads to the deacetylation of various downstream protein targets. A key substrate for monitoring SIRT1 activity is p53. Increased SIRT1 activity results in decreased acetylation of p53 at lysine 382 (K382). This change in post-translational modification can be effectively quantified using Western blot analysis.
The experimental process involves treating a suitable cell line with this compound, preparing cell lysates, and then performing a Western blot to detect the levels of total SIRT1, acetylated p53, and total p53. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
Experimental Protocols
Cell Culture and Treatment
The human neuroblastoma cell line SH-SY5Y is a suitable model for these studies due to its neuronal origin and use in neuroprotection research.
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO only).
Western Blot Protocol
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
To 20-40 µg of protein, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with water.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Primary antibodies:
-
Rabbit anti-SIRT1
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-p53
-
Mouse anti-β-actin (or other loading control)
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetyl-p53 and total p53 band intensities to the loading control. The ratio of acetyl-p53 to total p53 is then calculated to determine the effect of this compound on p53 deacetylation.
-
Data Presentation
| Treatment Group | Ratio of Acetyl-p53 to Total p53 (Arbitrary Units) | Fold Change vs. Vehicle |
| Young Control (Vehicle) | 1.00 ± 0.15 | 1.00 |
| Old (Vehicle) | 1.85 ± 0.20 | 1.85 |
| Old + SRT1720 | 1.10 ± 0.18 | 1.10 |
Data is illustrative and based on findings for the SIRT1 activator SRT1720 in an in vivo model[1]. Researchers should generate their own data for this compound in their specific experimental system.
References
Application Notes and Protocols for Measuring the Cell Permeability of SRT3657
Audience: Researchers, scientists, and drug development professionals.
Introduction
SRT3657 is a small molecule compound known to be a brain-permeable activator of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2] SIRT1 is a key regulator of various cellular processes, including stress resistance, metabolism, and aging. The activation of SIRT1 by compounds like this compound has shown neuroprotective effects, making it a compound of interest for neurodegenerative diseases.[2]
The efficacy of any orally administered or systemically distributed drug targeting intracellular components critically depends on its ability to cross cellular membranes.[3] Membrane permeability is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Given that this compound has a molecular weight of 774.97 g/mol [1][2], which exceeds the typical guideline of 500 g/mol suggested by Lipinski's Rule of 5 for good oral bioavailability[4], a thorough assessment of its cell permeability is essential.
These application notes provide detailed protocols for assessing the in vitro cell permeability of this compound using standard, well-established assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion, the Caco-2 cell monolayer assay for intestinal absorption, and an in vitro blood-brain barrier (BBB) model to validate its brain permeability.
Signaling Pathway of this compound
This compound's primary mechanism of action is the activation of SIRT1. SIRT1 deacetylates a wide range of protein substrates, thereby modulating their activity and influencing downstream cellular pathways.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method used to predict passive membrane permeability. It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[5] This assay is a rapid and cost-effective way to screen for passive diffusion characteristics.
Experimental Protocol
-
Prepare Artificial Membrane Solution: Create a solution of 1-2% (w/v) lecithin in dodecane.
-
Coat Donor Plate: Pipette 5 µL of the artificial membrane solution onto the membrane of each well in a 96-well microfilter donor plate.
-
Prepare Donor Solutions: Dissolve this compound in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to achieve a final concentration of 10-50 µM. Prepare solutions for high permeability (e.g., caffeine) and low permeability (e.g., mannitol) control compounds.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 200 µL of the same buffer used for the donor solutions.
-
Add Donor Solutions: Add 200 µL of the this compound and control solutions to the donor plate wells.
-
Assemble PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membranes are in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking (50-100 rpm) for 4 to 18 hours.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
Workflow Diagram
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption of drugs.[5] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[6] This assay can measure both passive diffusion and active transport.
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-21 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value >300 Ω·cm² generally indicates a confluent monolayer.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Permeability Assay (Bidirectional):
-
Gently wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A→B) Permeability: Add this compound (e.g., 10 µM final concentration) and control compounds (high permeability: caffeine; low permeability: mannitol) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Permeability: Add this compound and control compounds in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.
-
To investigate the involvement of efflux transporters like P-glycoprotein (P-gp), the B→A assay can be repeated in the presence of a known inhibitor such as Verapamil or Valspodar.[7]
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS. A sample from the donor chamber should be taken at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Workflow Diagram
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Since this compound is reported to be brain-permeable, its ability to cross the BBB should be quantified.[1] This can be achieved using an in vitro model consisting of a co-culture of brain capillary endothelial cells and astrocytes, or by using cell lines like MDCKII-MDR1, which overexpress the human P-gp transporter prominent at the BBB.[7]
Experimental Protocol (using MDCKII-MDR1 cells)
The protocol is similar to the Caco-2 assay but uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.
-
Cell Culture and Seeding:
-
Culture MDCKII-MDR1 cells and seed them onto Transwell® inserts as described for Caco-2 cells. These cells typically form a confluent monolayer within 3-5 days.
-
-
Monolayer Integrity:
-
Verify monolayer integrity by measuring TEER or using a low-permeability marker.
-
-
Bidirectional Permeability Assay:
-
Perform the A→B and B→A permeability assay as detailed in the Caco-2 protocol. The B→A transport will be significantly influenced by the overexpressed P-gp transporters.
-
Use known P-gp substrates (e.g., Digoxin) and inhibitors (e.g., Valspodar) as controls.[7]
-
-
Incubation, Sampling, and Analysis:
-
Follow the same procedures for incubation, sampling, and LC-MS/MS analysis as outlined for the Caco-2 assay.
-
Data Analysis and Presentation
Calculations
The primary parameter for permeability is the apparent permeability coefficient (Papp), calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt: The rate of drug appearance in the receiver chamber (µmol/s).
-
A: The surface area of the membrane (cm²).
-
C₀: The initial concentration of the drug in the donor chamber (µmol/cm³).
The Efflux Ratio (ER) is calculated from the bidirectional assay data to determine if the compound is a substrate of efflux transporters:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.
Data Presentation
Quantitative data should be summarized in a clear, structured table for easy comparison.
| Compound | Assay Type | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| This compound | Caco-2 | A → B | Value | Value | Classification |
| B → A | Value | ||||
| This compound | MDCKII-MDR1 | A → B | Value | Value | Classification |
| B → A | Value | ||||
| Caffeine | Caco-2 | A → B | ~25.0 | ~1.0 | High |
| Mannitol | Caco-2 | A → B | <1.0 | N/A | Low |
| Digoxin | MDCKII-MDR1 | A → B | ~1.5 | >10 | Low (P-gp Substrate) |
| B → A | ~20.0 |
Permeability Classification (based on Caco-2 Papp A→B):
-
High: Papp > 10 x 10⁻⁶ cm/s
-
Medium: Papp = 1 - 10 x 10⁻⁶ cm/s
-
Low: Papp < 1 x 10⁻⁶ cm/s
The protocols described provide a comprehensive framework for evaluating the cell permeability of this compound. The PAMPA assay offers a preliminary screen for passive diffusion, while the Caco-2 and in vitro BBB assays provide more physiologically relevant data on intestinal absorption and brain penetration, respectively. The resulting Papp and Efflux Ratio values are critical for understanding the ADME properties of this compound and guiding its further development as a therapeutic agent.
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nuvisan.com [nuvisan.com]
- 7. bioivt.com [bioivt.com]
Application Notes and Protocols: SRT3657 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SRT3657, a potent and brain-permeable activator of Sirtuin 1 (SIRT1), in preclinical models of Alzheimer's disease (AD). The protocols detailed below are based on published in vivo studies and provide a framework for investigating the neuroprotective effects of this compound. While direct in vitro studies of this compound in AD models are not extensively published, we have included hypothetical protocols based on the known mechanisms of SIRT1 activation.
Introduction to this compound and SIRT1 in Alzheimer's Disease
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. In the context of neurodegenerative diseases like Alzheimer's, activation of SIRT1 has been shown to be neuroprotective. This compound is a specific and potent activator of SIRT1 that can cross the blood-brain barrier, making it a promising therapeutic candidate. Preclinical studies have demonstrated that this compound can mitigate neurodegeneration and improve cognitive function in mouse models.[1]
The primary proposed mechanisms of SIRT1-mediated neuroprotection in Alzheimer's disease include:
-
Deacetylation of Tau: SIRT1 can deacetylate the tau protein, promoting its ubiquitination and subsequent degradation, thereby reducing the formation of neurofibrillary tangles.[2][3]
-
Regulation of Amyloid-Beta (Aβ) Production: SIRT1 activation can promote the non-amyloidogenic processing of the amyloid precursor protein (APP) by upregulating the α-secretase ADAM10, leading to a reduction in the production of toxic Aβ peptides.[3][4]
-
Neuroinflammation Reduction: SIRT1 can suppress neuroinflammation by inhibiting the NF-κB signaling pathway in microglia, the resident immune cells of the brain.[2][3]
-
Enhanced Synaptic Plasticity and Neuronal Survival: By deacetylating various substrates, SIRT1 can promote the expression of genes involved in synaptic function and protect neurons from apoptotic cell death.
In Vivo Application: Neuroprotection in the CK-p25 Mouse Model
A key study by Gräff et al. (2013) utilized the CK-p25 mouse model of neurodegeneration to investigate the effects of this compound. In this model, the induction of p25, a neuron-specific activator of cyclin-dependent kinase 5 (Cdk5), leads to severe neuronal loss, synaptic deficits, and cognitive impairment, mimicking aspects of Alzheimer's disease.
Data Presentation: Summary of In Vivo Efficacy of this compound
| Parameter Assessed | Animal Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| Cognitive Function (Contextual Fear Conditioning) | CK-p25 mice | Increased freezing time | Reduced freezing time | This compound treatment rescued memory deficits. | Gräff et al., 2013 |
| Cognitive Function (Novel Object Recognition) | CK-p25 mice | Higher discrimination index | Lower discrimination index | This compound treatment improved recognition memory. | Gräff et al., 2013 |
| Synaptic Density (Hippocampal CA1) | CK-p25 mice | Preserved synaptic density | Significant loss of synapses | This compound prevented synaptic loss. | Gräff et al., 2013 |
| Neuronal Survival (Hippocampal CA1) | CK-p25 mice | Reduced neuronal loss | Severe neuronal loss | This compound exhibited significant neuroprotection. | Gräff et al., 2013 |
| SIRT1 Activity (Hippocampus) | CK-p25 mice | Significantly increased | Baseline | This compound effectively activated its target in the brain. | Gräff et al., 2013 |
Experimental Workflow: In Vivo this compound Efficacy Study
Detailed Experimental Protocols: In Vivo Studies
1. This compound Administration via Oral Gavage
-
Objective: To systemically deliver this compound to the CK-p25 mouse model.
-
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
-
-
Protocol:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 3 mg/ml for a 30 mg/kg dose in a 25g mouse with a 0.25 ml gavage volume).
-
Weigh each mouse to calculate the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Repeat this procedure daily for the duration of the study (e.g., 6 weeks).
-
2. Contextual Fear Conditioning
-
Objective: To assess hippocampus-dependent memory.
-
Protocol:
-
Training Day: Place the mouse in a conditioning chamber. After a 2-minute exploration period, deliver a mild foot shock (e.g., 2 seconds, 0.5 mA). Remove the mouse 30 seconds after the shock.
-
Testing Day (24 hours later): Place the mouse back into the same conditioning chamber for 5 minutes without delivering a foot shock.
-
Data Acquisition: Record the duration of freezing behavior (a fear response) during the testing period using an automated video tracking system.
-
Analysis: Compare the percentage of time spent freezing between the this compound-treated and vehicle-treated groups.
-
3. Novel Object Recognition
-
Objective: To assess recognition memory.
-
Protocol:
-
Habituation: Allow the mouse to explore an empty open-field arena for 10 minutes for 2-3 consecutive days.
-
Training Phase: Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.
-
Testing Phase (e.g., 24 hours later): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.
-
Data Acquisition: Record the time the mouse spends exploring each object.
-
Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Compare the discrimination indices between the treatment groups.
-
4. Immunohistochemistry for Synaptic and Neuronal Markers
-
Objective: To visualize and quantify synaptic density and neuronal survival.
-
Protocol:
-
Perfuse the mice with 4% paraformaldehyde (PFA) and collect the brains.
-
Cryoprotect the brains in a sucrose solution and section them using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with primary antibodies against synaptic markers (e.g., synaptophysin, PSD-95) and neuronal markers (e.g., NeuN).
-
Wash the sections and incubate with fluorescently labeled secondary antibodies.
-
Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images using a confocal microscope and quantify the fluorescence intensity or the number of positive puncta/cells in the region of interest (e.g., hippocampal CA1).
-
In Vitro Application: Investigating this compound in Cellular Models of Alzheimer's Disease
As direct studies of this compound in in vitro AD models are limited, the following protocols are proposed based on the known functions of SIRT1 and studies involving other SIRT1 activators like resveratrol. These can be adapted to investigate the potential of this compound to counteract key pathological features of AD at a cellular level.
Proposed In Vitro Experimental Workflow
Detailed Experimental Protocols: In Vitro Studies
1. Assessing Neuroprotection against Amyloid-Beta Toxicity
-
Objective: To determine if this compound can protect neurons from Aβ-induced cell death.
-
Cell Model: Differentiated SH-SY5Y neuroblastoma cells or primary cortical neurons.
-
Protocol:
-
Plate and differentiate the cells.
-
Prepare oligomeric Aβ42 according to established protocols.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Add oligomeric Aβ42 to the cell culture medium at a neurotoxic concentration (e.g., 5-10 µM).
-
Incubate for 24-48 hours.
-
Endpoint Analysis:
-
Cell Viability: Perform MTT or LDH assays to quantify cell death.
-
Apoptosis: Use TUNEL staining or caspase-3 cleavage assays.
-
-
2. Investigating the Effect on Tau Phosphorylation
-
Objective: To examine if this compound can reduce tau hyperphosphorylation.
-
Cell Model: SH-SY5Y cells or primary neurons transfected with a mutant form of human tau (e.g., P301L) that is prone to hyperphosphorylation.
-
Protocol:
-
Transfect the cells with the tau construct.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells and collect the protein extracts.
-
Endpoint Analysis:
-
Western Blotting: Use phospho-specific tau antibodies (e.g., AT8, PHF-1) to assess the levels of hyperphosphorylated tau relative to total tau.
-
Immunocytochemistry: Stain the cells with phospho-tau antibodies to visualize the subcellular localization and aggregation of phosphorylated tau.
-
-
Signaling Pathway Diagrams
SIRT1's Protective Role in Alzheimer's Disease
Conclusion
This compound demonstrates significant promise as a therapeutic agent for Alzheimer's disease based on its neuroprotective effects in preclinical models. The provided protocols offer a foundation for further investigation into its efficacy and mechanisms of action. Future studies should aim to further elucidate the downstream targets of this compound-activated SIRT1 and explore its potential in other Alzheimer's disease models, including those that more closely recapitulate the sporadic form of the disease. The development of robust in vitro assays will be crucial for high-throughput screening of other SIRT1 activators and for dissecting the specific cellular pathways modulated by these compounds.
References
Application Notes and Protocols for Utilizing SRT3657 in Parkinson's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SRT3657, a potent and brain-permeable activator of Sirtuin 1 (SIRT1), in preclinical research models of Parkinson's disease (PD). The protocols outlined herein are based on established methodologies for neurotoxin-induced and genetic models of PD, with specific parameters adapted from studies on this compound and other SIRT1 activators.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. Emerging evidence suggests that activation of SIRT1, a NAD+-dependent deacetylase, confers neuroprotective effects by mitigating oxidative stress, enhancing mitochondrial function, and promoting the clearance of misfolded proteins. This compound has been identified as a neuroprotective agent, making it a valuable tool for investigating potential therapeutic strategies for Parkinson's disease.
Mechanism of Action
This compound allosterically activates SIRT1, leading to the deacetylation of a multitude of downstream targets. In the context of Parkinson's disease, this activation is hypothesized to exert neuroprotective effects through several key pathways:
-
Mitochondrial Biogenesis and Function: SIRT1 activation leads to the deacetylation and subsequent activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This master regulator of mitochondrial biogenesis enhances mitochondrial function and reduces the production of reactive oxygen species (ROS).
-
Oxidative Stress Resistance: Through the deacetylation of transcription factors like FoxO3a, SIRT1 upregulates the expression of antioxidant enzymes, bolstering the cell's defense against oxidative damage.
-
α-Synuclein Homeostasis: SIRT1 activation has been shown to promote the degradation of α-synuclein aggregates, potentially through the induction of autophagy.
-
Anti-inflammatory Effects: SIRT1 can suppress neuroinflammation by inhibiting the NF-κB signaling pathway.
Figure 1: Proposed signaling pathway of this compound-mediated neuroprotection.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using SIRT1 activators in Parkinson's disease models. While specific data for this compound is limited, the results from structurally and functionally similar compounds like SRT1720 and resveratrol provide a strong indication of the expected outcomes.
Table 1: In Vitro Neuroprotection with SIRT1 Activators
| Model System | Neurotoxin | SIRT1 Activator | Concentration | Outcome Measure | Result (vs. Toxin Control) | Reference |
| SH-SY5Y cells | Paraquat (0.3 mM) | SRT1720 | 1 µM | Cell Viability | ~30% increase | [1] |
| SH-SY5Y cells | Paraquat (0.3 mM) | SRT1720 | 1 µM | Caspase-3 Activity | ~40% decrease | [1] |
| SH-SY5Y cells | 6-OHDA (100 µM) | Resveratrol | 25 µM | Cell Viability | ~25% increase | [2] |
| SH-SY5Y cells | MPP+ (1 mM) | Resveratrol | 20 µM | ROS Production | ~50% decrease | [2] |
Table 2: In Vivo Efficacy of SIRT1 Activators
| Animal Model | Neurotoxin/Genetic Model | SIRT1 Activator | Dosing Regimen | Outcome Measure | Result (vs. Toxin/Model Control) | Reference |
| C57BL/6 Mice | Paraquat (10 mg/kg) | SRT1720 | 10 mg/kg, i.p. | TH+ Neurons in SNc | ~25% increase in survival | [1] |
| C57BL/6 Mice | MPTP (30 mg/kg/day) | Resveratrol | 20 mg/kg, i.p. | Striatal Dopamine | ~40% increase | [3] |
| Sprague-Dawley Rats | 6-OHDA | Resveratrol | 20 mg/kg, i.p. | Apomorphine-induced rotations | ~60% decrease | [2] |
| A53T α-synuclein Transgenic Mice | - | SIRT1 Overexpression | - | Insoluble α-synuclein | Significant decrease | [4] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in established in vitro and in vivo models of Parkinson's disease.
In Vitro Model: Neurotoxin-Induced Toxicity in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying Parkinson's disease due to its dopaminergic phenotype.
Figure 2: Experimental workflow for in vitro neuroprotection assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Retinoic acid
-
This compound (dissolved in DMSO)
-
6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+)
-
96-well and 6-well culture plates
-
Reagents for viability assays (e.g., MTT, LDH)
-
Reagents for ROS detection (e.g., DCFDA)
-
Reagents for western blotting and immunocytochemistry
Protocol:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, seed cells at a density of 1 x 10^5 cells/mL in culture plates.
-
After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid.
-
Maintain the cells in differentiation medium for 5-7 days, changing the medium every 2-3 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute this compound in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Pre-treat the differentiated SH-SY5Y cells with this compound for 2-4 hours before neurotoxin exposure.
-
-
Induction of Neurotoxicity:
-
Prepare fresh solutions of 6-OHDA (e.g., 50-100 µM) or MPP+ (e.g., 0.5-1 mM) in culture medium.
-
After pre-treatment with this compound, add the neurotoxin to the respective wells.
-
Include control groups: vehicle control (no this compound, no neurotoxin), this compound only, and neurotoxin only.
-
-
Endpoint Analysis (24-48 hours post-toxin):
-
Cell Viability: Perform MTT or LDH assays according to the manufacturer's instructions to quantify cell survival.
-
Oxidative Stress: Measure intracellular ROS levels using probes like DCFDA.
-
Mitochondrial Function: Assess mitochondrial membrane potential using dyes like TMRE or JC-1.
-
Protein Analysis: Perform western blotting to quantify levels of tyrosine hydroxylase (TH), α-synuclein, and markers of apoptosis (e.g., cleaved caspase-3). Immunocytochemistry can be used to visualize neuronal morphology and protein localization.
-
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
The MPTP mouse model is a widely used in vivo model that recapitulates many of the pathological and behavioral features of Parkinson's disease.
Figure 3: Experimental workflow for in vivo neuroprotection study.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Saline solution
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Apparatus for behavioral testing (Rotarod, pole test)
-
Reagents and equipment for immunohistochemistry and neurochemical analysis (HPLC)
Protocol:
-
Animal Husbandry and Treatment Groups:
-
House mice under standard laboratory conditions with ad libitum access to food and water.
-
Divide mice into experimental groups: Vehicle + Saline, Vehicle + MPTP, this compound + MPTP.
-
-
This compound Administration:
-
Based on studies with similar compounds, a starting dose of 10-30 mg/kg this compound administered via intraperitoneal (i.p.) injection or oral gavage is recommended.
-
Begin this compound administration 1-3 days prior to MPTP injection and continue daily throughout the experiment.
-
-
MPTP Induction of Parkinsonism:
-
Sub-acute model: Administer MPTP at 20-30 mg/kg (i.p.) daily for 4-5 consecutive days.
-
Chronic model: Administer MPTP at 25 mg/kg (i.p.) twice a week for 5 weeks.
-
Administer saline to the control group.
-
-
Behavioral Analysis:
-
Perform behavioral tests 7-14 days after the last MPTP injection.
-
Rotarod test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Pole test: Evaluate bradykinesia by measuring the time taken to turn and descend a vertical pole.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains for immunohistochemical and neurochemical analyses.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and nerve terminals in the striatum. Stain for α-synuclein to assess aggregation.
-
Neurochemical Analysis: Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Conclusion
This compound presents a promising research tool for investigating the therapeutic potential of SIRT1 activation in Parkinson's disease. The protocols provided here offer a framework for conducting robust in vitro and in vivo studies to elucidate the neuroprotective mechanisms of this compound and to evaluate its efficacy in preclinical models of this debilitating neurodegenerative disorder. Researchers are encouraged to optimize these protocols for their specific experimental conditions and to explore a comprehensive range of cellular and behavioral endpoints.
References
- 1. SRT1720 as an SIRT1 activator for alleviating paraquat-induced models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol alleviates MPTP-induced motor impairments and pathological changes by autophagic degradation of α-synuclein via SIRT1-deacetylated LC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of resveratrol in an MPTP mouse model of Parkinson's-like disease: possible role of SOCS-1 in reducing pro-inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT1 pathway in Parkinson’s disease: a faraway snapshot but so close - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRT3657 Treatment in Huntington's Disease Animal Models
Disclaimer: Extensive literature searches did not yield specific studies on the application of SRT3657 in animal models of Huntington's disease (HD). However, research on other brain-permeable sirtuin-1 (SIRT1) activators, particularly SRT2104, has shown therapeutic potential in these models. This document provides a detailed overview and protocols based on the findings for SRT2104 as a representative compound for researchers interested in investigating the therapeutic effects of SIRT1 activators like this compound in Huntington's disease.
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder for which there are currently no disease-modifying treatments.[1] Sirtuin-1 (SIRT1), an NAD+-dependent protein deacetylase, has emerged as a promising therapeutic target in neurodegenerative diseases.[1][2] Activation of SIRT1 has demonstrated neuroprotective effects in various models of neurodegeneration, including HD.[1][2] SIRT1 activators, such as SRT2104, have been shown to penetrate the blood-brain barrier, improve motor function, reduce brain atrophy, and extend survival in mouse models of HD.[2] These compounds are thought to exert their beneficial effects by deacetylating and activating multiple downstream targets involved in mitochondrial function, stress resistance, and neuroprotection.[1]
This document provides protocols and data based on studies of the SIRT1 activator SRT2104 in HD animal models, which can serve as a guide for investigating this compound or other novel SIRT1 activators.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from a representative study using the SIRT1 activator SRT2104 in the N171-82Q transgenic mouse model of Huntington's disease.
Table 1: Effect of SRT2104 on Motor Function in N171-82Q HD Mice
| Treatment Group | Age (weeks) | Balance Beam Traverse Time (seconds) |
| Wild-Type + Control Diet | 12 | ~1.5 |
| HD + Control Diet | 12 | ~3.5 |
| HD + 0.5% SRT2104 Diet | 12 | ~2.0 |
| Wild-Type + Control Diet | 18 | ~1.5 |
| HD + Control Diet | 18 | ~5.0 |
| HD + 0.5% SRT2104 Diet | 18 | ~3.0 |
| Wild-Type + Control Diet | 24 | ~1.5 |
| HD + Control Diet | 24 | ~6.0 |
| HD + 0.5% SRT2104 Diet | 24 | ~4.0 |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.
Table 2: Effect of SRT2104 on Survival and Brain Atrophy in N171-82Q HD Mice
| Treatment Group | Median Survival (days) | Brain Weight at End Stage (grams) |
| HD + Control Diet | ~180 | ~0.35 |
| HD + 0.5% SRT2104 Diet | ~200 | ~0.40 |
Data are approximated from the source literature.
Signaling Pathway
The neuroprotective effects of SIRT1 activation in Huntington's disease are believed to be mediated through the deacetylation of several key downstream targets. This enhances their activity and promotes neuronal survival.
Caption: Proposed signaling pathway of SIRT1 activation in Huntington's disease.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of a SIRT1 activator, such as this compound, in a Huntington's disease mouse model. These protocols are based on studies using SRT2104.
1. Animal Model and Drug Administration
-
Animal Model: N171-82Q transgenic mice are a commonly used model for HD research. These mice express a human huntingtin gene fragment with 82 CAG repeats and exhibit a progressive motor deficit. Wild-type littermates should be used as controls.
-
Housing: Mice should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation and Administration:
-
This compound can be formulated into the rodent diet. Based on studies with the related compound SRT2104, a 0.5% SRT2104 diet was used.[2] For this compound, a dose of 30 mg/kg administered daily via oral gavage has been used in other neurodegeneration models. The optimal dose and administration route for HD models would need to be determined empirically.
-
Treatment should begin at a pre-symptomatic stage (e.g., 6 weeks of age for N171-82Q mice) and continue for the duration of the study.
-
A control group of HD mice should receive a diet with the vehicle alone.
-
2. Behavioral Assessment: Balance Beam Test
-
Purpose: To assess motor coordination and balance.
-
Apparatus: A narrow wooden or plastic beam suspended above a padded surface.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before testing.
-
Place the mouse at one end of the beam and encourage it to traverse to a home cage or platform at the other end.
-
Record the time taken to traverse the beam and the number of foot slips.
-
Perform multiple trials for each mouse and average the results.
-
Testing should be conducted at regular intervals (e.g., every 4-6 weeks) to monitor disease progression and treatment effects.
-
3. Survival Analysis
-
Purpose: To determine if the treatment extends the lifespan of the HD mice.
-
Procedure:
-
Monitor the treated and control groups of HD mice daily.
-
Record the date of death for each animal.
-
The end-point for euthanasia should be clearly defined based on ethical guidelines, such as a certain percentage of body weight loss or the inability to reach food and water.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival rates between groups.
-
4. Neuropathological Analysis
-
Purpose: To assess brain atrophy and neuronal loss.
-
Procedure:
-
At the end of the study or at a predetermined time point, euthanize the mice and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect and weigh the brains.
-
Process the brains for histology.
-
Perform staining (e.g., Nissl or NeuN) to visualize neurons.
-
Use stereological methods to quantify neuronal numbers in specific brain regions, such as the striatum and cortex.
-
Compare brain weights and neuronal counts between treated and control groups.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a novel SIRT1 activator in a Huntington's disease mouse model.
Caption: Experimental workflow for evaluating a SIRT1 activator in an HD mouse model.
References
Application Notes and Protocols for SIRT1 Activity Assay Featuring SRT3657
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, apoptosis, and aging. Its modulation has emerged as a promising therapeutic strategy for a range of age-related diseases. SRT3657 is a known brain-permeable activator of SIRT1, demonstrating neuroprotective effects.[1][2][3] This document provides detailed protocols for assessing the in vitro activity of SIRT1 in the presence of this compound using a fluorometric assay, outlines the SIRT1 signaling pathway, and presents a comprehensive experimental workflow.
Data Presentation
| Compound | Action on SIRT1 | Reported EC50/IC50 | Reference |
| SRT1720 | Activator | EC50: 0.16 µM | [4] |
| Resveratrol | Activator | EC1.5: ~76 µM | [4] |
| SRT2104 | Activator | - | [5] |
| This compound | Activator | Not Publicly Available | - |
| EX-527 (Selisistat) | Inhibitor | IC50: 38 nM | [4] |
| Sirtinol | Inhibitor | IC50: 131 µM (SIRT1), 38 µM (SIRT2) | [4] |
SIRT1 Signaling Pathway
SIRT1 modulates a complex network of signaling pathways by deacetylating a wide array of protein substrates, including transcription factors, co-factors, and enzymes. This deacetylation can lead to either activation or repression of downstream targets, influencing cellular metabolism, stress responses, and survival.
Caption: SIRT1 Signaling Pathway and Modulation by this compound.
Experimental Protocols
This section details the methodology for a fluorometric SIRT1 activity assay adapted for testing the activator this compound. This protocol is based on the principles of commercially available kits.
Materials and Reagents
-
Recombinant Human SIRT1 Enzyme
-
SIRT1 Fluorogenic Substrate (e.g., a peptide containing an acetylated lysine residue flanked by a fluorophore and a quencher)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease to cleave the deacetylated substrate)
-
This compound (dissolved in DMSO)
-
SIRT1 Inhibitor (e.g., Nicotinamide or EX-527) for control
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 340-360 nm, Emission: 440-460 nm)
Experimental Workflow
The following diagram illustrates the key steps in the SIRT1 activity assay.
Caption: Experimental Workflow for SIRT1 Activity Assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare SIRT1 Assay Buffer.
-
Dilute the SIRT1 Fluorogenic Substrate and NAD+ to their final working concentrations in the assay buffer as recommended by the manufacturer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of the SIRT1 inhibitor in assay buffer.
-
-
Assay Plate Setup:
-
Design the plate layout to include the following controls in triplicate:
-
Blank: Assay buffer only (no enzyme, no substrate).
-
Negative Control (No Enzyme): All components except the SIRT1 enzyme.
-
Vehicle Control (100% Activity): All components, including the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inhibitor Control: All components, including a known SIRT1 inhibitor.
-
-
Set up wells for the different concentrations of this compound.
-
-
Reaction Assembly:
-
To the appropriate wells of the 96-well plate, add the assay components in the following order:
-
SIRT1 Assay Buffer
-
NAD+ solution
-
This compound solution at various concentrations, vehicle, or inhibitor solution.
-
Recombinant SIRT1 enzyme (add to all wells except the "No Enzyme" control).
-
-
Mix gently by pipetting or shaking the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between this compound and the SIRT1 enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the deacetylase reaction by adding the SIRT1 Fluorogenic Substrate to all wells.
-
Mix the plate and incubate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer Solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.
-
Data Analysis
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Determine the net fluorescence for each sample.
-
Calculate the percentage of SIRT1 activation by this compound relative to the vehicle control using the following formula:
% Activation = [(Fluorescence_this compound - Fluorescence_Vehicle) / Fluorescence_Vehicle] x 100
-
Plot the percentage of activation against the concentration of this compound to determine the EC50 value (the concentration of this compound that produces 50% of the maximal activation).
Conclusion
This document provides a framework for conducting a SIRT1 activity assay with a focus on the activator this compound. The provided protocols and diagrams are intended to guide researchers in designing and executing robust experiments to characterize the effects of small molecule modulators on SIRT1 activity. Adherence to proper controls and careful optimization of assay conditions are critical for obtaining reliable and reproducible data.
References
- 1. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SRT3657 for Studying Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) involving the activation of glial cells like microglia and astrocytes. While acute neuroinflammation is a protective response, chronic activation contributes to the pathogenesis of various neurodegenerative diseases. Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a key regulator of inflammation. Activation of SIRT1 can suppress neuroinflammatory pathways, making it a promising therapeutic target. SRT3657 is a specific and potent activator of SIRT1. These application notes provide a comprehensive overview of the mechanism of this compound and detailed protocols for its use in in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of SIRT1. This activation initiates a cascade of downstream events that collectively dampen the inflammatory response in the CNS. The key mechanisms include:
-
NF-κB Pathway Inhibition : The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. In activated microglia, the p65 subunit of NF-κB is acetylated, which enhances its transcriptional activity, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. SIRT1 directly deacetylates the p65 subunit at lysine 310, inhibiting its activity and suppressing the expression of these inflammatory mediators.[1][2][3]
-
NLRP3 Inflammasome Inhibition : The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18.[4][5] SIRT1 activation has been shown to suppress the activation of the NLRP3 inflammasome, partly by reducing reactive oxygen species (ROS) production, which is a key trigger for inflammasome assembly.[3][6]
By targeting these central inflammatory pathways, this compound can effectively reduce the production of neurotoxic factors from activated microglia and astrocytes, thereby protecting neurons from inflammatory damage.
Signaling Pathway of this compound in Neuroinflammation
Data Presentation
While specific quantitative data for this compound in neuroinflammation models is limited in publicly available literature, its effects can be inferred from studies using other potent SIRT1 activators like SRT1720 and Resveratrol. The following tables summarize representative data.
Table 1: In Vitro Efficacy of SIRT1 Activators on LPS-Stimulated Microglia
| Compound | Cell Type | LPS Conc. | Treatment Conc. | Endpoint | Result | Reference |
|---|---|---|---|---|---|---|
| Resveratrol | Primary Mouse Microglia | 0.5 µg/mL | 5 µM | TNF-α Release | ~40% inhibition | [7] |
| Resveratrol | Primary Mouse Microglia | 0.5 µg/mL | 25 µM | TNF-α Release | ~75% inhibition | [7] |
| Resveratrol | Primary Mouse Microglia | 0.5 µg/mL | 5 µM | IL-6 Release | ~50% inhibition | [7] |
| Resveratrol | BV-2 Microglia | 1 µg/mL | 25 µM | iNOS Expression | Significant reduction | [8] |
| Resveratrol | BV-2 Microglia | 1 µg/mL | 100 µM | TNF-α Expression | Significant reduction | [9] |
| SRT1720 | Primary Microglia | OxyHb | Not specified | NLRP3 Expression | Significant reduction |[6] |
Table 2: In Vivo Efficacy of SIRT1 Activators in Neuroinflammation Models
| Compound | Animal Model | Inflammation Inducer | Dosage & Route | Key Findings | Reference |
|---|---|---|---|---|---|
| SRT1720 | Mouse | Experimental Osteoarthritis | 25 mg/kg, i.p. | Decreased NF-κB p65 acetylation | [10] |
| SRT1720 | Mouse | Standard Diet (Aging) | 100 mg/kg/day, diet | Reduced pro-inflammatory gene expression | [11][12] |
| Resveratrol | Mouse | LPS | 20 mg/kg, i.p. | Inhibited microglial activation, reduced TNF-α, IL-1β |[13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on LPS-Induced Microglial Activation
This protocol details the use of this compound to mitigate lipopolysaccharide (LPS)-induced inflammation in the BV-2 murine microglial cell line, a standard model for neuroinflammation studies.[14][15]
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory mediators (e.g., Nitric Oxide, TNF-α, IL-6) in LPS-stimulated BV-2 microglia.
Materials:
-
This compound (prepare stock in DMSO, store at -20°C)
-
BV-2 murine microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
Cell culture plates (96-well for viability, 24-well for supernatant collection)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for protein quantification (BCA assay)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into appropriate plates. For a 24-well plate, seed at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM from your DMSO stock. Suggested final concentrations: 1 µM, 5 µM, 10 µM, 25 µM.
-
Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for 2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare LPS in serum-free DMEM to a concentration that, when added to the wells, results in a final concentration of 100-500 ng/mL.[16]
-
Add the LPS solution to all wells except for the unstimulated control group.
-
Incubate the plate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Measure nitrite (a stable product of NO) concentration using the Griess Reagent according to the manufacturer's protocol.
-
Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's instructions.[17]
-
Cell Viability (Optional but Recommended): Use the remaining cells in the plate to perform an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Western Blot (Optional): Lyse the remaining cells to extract protein. Analyze the expression of iNOS, COX-2, or the phosphorylation status of NF-κB p65 via Western blot to probe the mechanism of action.
-
Workflow for In Vitro Neuroinflammation Assay
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Systemic Inflammation
This protocol describes how to evaluate the efficacy of this compound in a mouse model where neuroinflammation is induced by a systemic injection of LPS.[18][19]
Objective: To assess the ability of this compound to reduce microglial activation and pro-inflammatory cytokine expression in the brains of LPS-treated mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline)
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
Sterile saline
-
Anesthesia and perfusion reagents (PBS, 4% paraformaldehyde)
-
Tools for tissue collection and processing (homogenizer, RNA/protein extraction kits)
-
Reagents for immunohistochemistry (e.g., anti-Iba1 antibody) and qPCR (primers for Tnf, Il1b, Il6)
Procedure:
-
Animal Acclimatization and Grouping:
-
Allow mice to acclimate to the facility for at least one week.
-
Divide mice into four groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + LPS
-
This compound + Saline (Optional control)
-
-
-
This compound Administration:
-
Administer this compound (a dose range of 25-100 mg/kg can be tested based on literature for SRT1720) or vehicle via intraperitoneal (i.p.) injection or oral gavage.[10][20]
-
Administration can be a single dose 1-2 hours before LPS challenge or daily for several days prior to LPS, depending on the experimental question (acute vs. prophylactic effect).
-
-
Induction of Neuroinflammation:
-
Tissue Collection:
-
At a predetermined time point after LPS injection (e.g., 6, 12, or 24 hours), euthanize the mice.
-
For Immunohistochemistry (IHC): Perfuse mice transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.
-
For Molecular Analysis (qPCR/Western Blot): Rapidly dissect the brain on ice. Isolate specific regions like the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Endpoint Analysis:
-
Immunohistochemistry: Stain brain sections for Iba1 to assess microglial activation (morphology and cell number).
-
qPCR: Extract RNA from brain tissue and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes such as Tnf, Il1b, Il6, and Nos2.
-
Behavioral Tests (Optional): For chronic models (e.g., repeated low-dose LPS), behavioral tests like the Y-maze or Morris water maze can be performed before tissue collection to assess cognitive function.[21]
-
Workflow for In Vivo Neuroinflammation Study
References
- 1. The protective effects of activating Sirt1/NF-κB pathway for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Sirtuins as Potential Therapeutic Targets for Mitigating Neuroinflammation Associated With Alzheimer’s Disease [frontiersin.org]
- 4. Involvement of the SIRT1-NLRP3 pathway in the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of the SIRT1-NLRP3 pathway in the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | SIRT1 Promotes M2 Microglia Polarization via Reducing ROS-Mediated NLRP3 Inflammasome Signaling After Subarachnoid Hemorrhage [frontiersin.org]
- 7. Resveratrol differentially modulates inflammatory responses of microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol Attenuates Microglial Activation via SIRT1-SOCS1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol inhibits inflammatory responses via the mammalian target of rapamycin signaling pathway in cultured LPS-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraperitoneal injection of the SIRT1 activator SRT1720 attenuates the progression of experimental osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Beneficial Roles of SIRT1 in Neuroinflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 17. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Locomotor and gait changes in the LPS model of neuroinflammation are correlated with inflammatory cytokines in blood and brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term SRT3657 Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to the long-term in vivo administration of SRT3657, a brain-permeable activator of Sirtuin 1 (SIRT1). The data and protocols are primarily derived from a key study investigating the neuroprotective effects of this compound in a transgenic mouse model of neurodegeneration.[1][2][3][4][5]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from the long-term treatment of CK-p25 mice with this compound.
Table 1: Effects of this compound on Neurodegeneration and Brain Mass
| Treatment Group | Neuronal Loss (Nissl Staining, % of Control) | Brain Mass (% of Control) |
| Control (AL) | 100% | 100% |
| CK-p25 (AL) | Significant Neuronal Loss | Reduced Brain Mass |
| CK-p25 + this compound | Attenuated Neuronal Loss | Preserved Brain Mass[2] |
AL: Ad Libitum diet. Data are representative of findings from Gräff et al., 2013.
Table 2: Effects of this compound on Synaptic Integrity and SIRT1 Activity
| Treatment Group | Synaptic Density (SVP Labeling, % of Control) | SIRT1 Activity (Hippocampal Extracts, Fold Change) |
| Control (AL) | 100% | 1.0 |
| CK-p25 (AL) | Markedly Reduced | Not Reported |
| CK-p25 + this compound | Significantly Preserved | Significantly Upregulated[6][7] |
SVP: Synaptic Vesicle Protein. Data are representative of findings from Gräff et al., 2013.
Table 3: Effects of this compound on Cognitive Function
| Treatment Group | Morris Water Maze (Escape Latency) |
| Control (AL) | Normal Learning Curve |
| CK-p25 (AL) | Impaired Learning and Memory |
| CK-p25 + this compound | Preserved Learning and Memory Capacities[4] |
Data are representative of findings from Gräff et al., 2013.
Experimental Protocols
Long-Term this compound Administration in a Mouse Model of Neurodegeneration
This protocol describes the 6-week oral administration of this compound to adult double-transgenic CK-p25 mice, a model for inducible neurodegeneration.[6][7]
Materials:
-
This compound compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)
-
Adult (3-month-old) CK-p25 transgenic mice and control littermates[2]
-
Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)[1][8]
-
Animal scale
-
Syringes
Procedure:
-
Animal Acclimation: House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the start of the experiment.
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for the administration of 30 mg/kg in a volume of approximately 10 ml/kg body weight. Ensure the suspension is homogenous before each administration.
-
Dosing:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Administer 30 mg/kg of this compound via oral gavage daily for 6 consecutive weeks.[6][7]
-
Administer an equivalent volume of the vehicle to the control groups.
-
Proper oral gavage technique is crucial to prevent injury to the esophagus or accidental administration into the trachea.[9][10][11]
-
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight weekly.
-
Induction of Neurodegeneration: In the CK-p25 model, neurodegeneration is typically induced by doxycycline administration. The timing of induction relative to the start of this compound treatment should be consistent with the original study design.[4][5]
Experimental workflow for long-term this compound treatment.
Assessment of SIRT1 Activity in Hippocampal Extracts
This protocol outlines a fluorometric assay to measure SIRT1 activity in hippocampal tissue lysates.
Materials:
-
Hippocampal tissue dissected from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SIRT1 Activity Assay Kit (Fluorometric), containing:
-
Fluorogenic SIRT1 substrate
-
NAD+
-
Developing solution
-
SIRT1 assay buffer
-
-
Microplate fluorometer (Excitation: 340-360 nm, Emission: 440-460 nm)[12]
-
96-well black microplates
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Tissue Homogenization:
-
Homogenize the dissected hippocampal tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay.
-
SIRT1 Activity Assay:
-
Prepare the reaction mixture in a 96-well black microplate according to the manufacturer's instructions. A typical reaction includes the SIRT1 assay buffer, NAD+, and the fluorogenic substrate.
-
Add a standardized amount of protein lysate (e.g., 10-20 µg) to each well to initiate the reaction.
-
Include appropriate controls, such as a no-enzyme control and a positive control with recombinant SIRT1.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developing solution as per the kit protocol.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate fluorometer at the specified wavelengths.
-
Data Analysis: Calculate the net fluorescence signal for each sample by subtracting the background fluorescence (no-enzyme control). Normalize the SIRT1 activity to the total protein concentration of the lysate.
Signaling Pathway
This compound is a potent and specific activator of SIRT1, a NAD+-dependent deacetylase. The neuroprotective effects observed with long-term this compound treatment are attributed to the activation of the SIRT1 signaling pathway. SIRT1 has numerous downstream targets involved in promoting cellular stress resistance, reducing inflammation, and enhancing synaptic plasticity and neuronal survival.
References
- 1. A Dietary Regimen of Caloric Restriction or Pharmacological Activation of SIRT1 to Delay the Onset of Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Brain SIRT1 Mediates Metabolic Homeostasis and Neuroprotection [frontiersin.org]
- 5. Activation of Sirt1 | Neurodegeneration - Life Extension [lifeextension.com]
- 6. Epigenetic priming of memory updating during reconsolidation to attenuate remote fear memories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic Priming of Memory Updating during Reconsolidation to Attenuate Remote Fear Memories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of synaptic loss in mouse models of β-amyloid and tau pathology using [18F]UCB-H PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Imaging of Sirtuin1 Expression−Activity in Rat Brain Using Positron-Emission Tomography−Magnetic-Resonance Imaging with [18F]-2-Fluorobenzoylaminohexanoicanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
Application Notes and Protocols for SRT3657 Formulation for Oral Gavage in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT3657 is a potent and specific activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, stress resistance, and aging. Due to its therapeutic potential in various disease models, in vivo studies in rodents are essential. This document provides detailed application notes and protocols for the formulation and oral gavage administration of this compound in rodents, as well as a protocol for a pharmacokinetic study.
Data Presentation
Formulation and Dosing
A recommended formulation for preparing a clear solution of this compound for in vivo oral gavage studies in rodents is presented in Table 1. This vehicle composition is designed to enhance the solubility of hydrophobic compounds for oral administration.
Table 1: Recommended Vehicle Formulation for this compound
| Component | Percentage by Volume | Purpose |
| Dimethyl Sulfoxide (DMSO) | 5% | Initial solvent to dissolve this compound |
| PEG300 | 30% | Co-solvent to improve solubility |
| Tween 80 | 5% | Surfactant to increase stability |
| Saline/PBS/ddH₂O | 60% | Vehicle to bring to final volume |
Note: The final concentration of DMSO should be kept low to minimize potential toxicity.
A previously reported dosage of this compound used in mice is 30 mg/kg, administered daily via intraperitoneal gavage for 6 weeks.[1]
Example Pharmacokinetic Parameters of a SIRT1 Activator (SRT2104) in Humans
Due to the lack of publicly available oral pharmacokinetic data for this compound in rodents, Table 2 provides example pharmacokinetic parameters for another SIRT1 activator, SRT2104, in humans after oral administration.[2][3] This data is for illustrative purposes to guide the design of pharmacokinetic studies for this compound.
Table 2: Example Pharmacokinetic Parameters of the SIRT1 Activator SRT2104 in Humans
| Parameter | Value | Description |
| Bioavailability | ~14% | The proportion of the administered dose that reaches systemic circulation. |
| Clearance | ~400 mL/min | The rate at which the drug is removed from the body. |
| Half-life | Up to 24 hours | The time it takes for the plasma concentration of the drug to reduce by half. |
| Food Effect | Up to four-fold increase in exposure | The impact of food on the absorption and bioavailability of the drug. |
Note: These values are for SRT2104 in humans and may not be representative of this compound in rodents. A dedicated pharmacokinetic study is necessary to determine the specific parameters for this compound.
Oral Gavage Guidelines for Rodents
Proper oral gavage technique is critical for animal welfare and data validity. Tables 3 and 4 provide general guidelines for gavage needle sizes and maximum administration volumes for mice and rats.
Table 3: Recommended Gavage Needle Sizes for Rodents
| Animal | Body Weight (g) | Needle Gauge | Needle Length (inches) |
| Mouse | <20 | 22G | 1 |
| Mouse | 20-30 | 20G | 1.5 |
| Rat | 100-200 | 18G | 2 |
| Rat | >200 | 16G | 3 |
Table 4: Maximum Recommended Oral Gavage Volumes for Rodents
| Animal | Maximum Volume (mL/kg) |
| Mouse | 10 |
| Rat | 10 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 3 mg/mL, suitable for a 30 mg/kg dose in a 20 g mouse (administration volume of 0.2 mL).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh 30 mg of this compound powder and place it in a 15 mL sterile conical tube.
-
Add 0.5 mL of DMSO to the tube.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Add 3.0 mL of PEG300 to the solution and vortex thoroughly.
-
Add 0.5 mL of Tween 80 and vortex until the solution is homogeneous.
-
Slowly add 6.0 mL of sterile saline or PBS to the mixture while vortexing to bring the total volume to 10 mL.
-
Visually inspect the solution to ensure it is clear and free of precipitation.
-
Store the formulation at 4°C for short-term use or at -20°C for long-term storage. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Rodents
This protocol provides a step-by-step guide for performing oral gavage in mice or rats.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (stainless steel with a ball tip is recommended)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the required dose volume.
-
For a 30 mg/kg dose in a 20 g mouse, the volume of a 3 mg/mL solution would be 0.2 mL.
-
-
Restraint:
-
Mouse: Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held securely.
-
Rat: Securely hold the rat by placing your hand over its back and shoulders, with your thumb and forefinger gently pushing the forelegs forward to prevent movement.
-
-
Gavage Needle Insertion:
-
Ensure the animal's head and body are in a straight line to provide a direct path to the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal will naturally swallow as the needle reaches the back of the throat, which helps guide it into the esophagus.
-
Advance the needle smoothly and without force until the pre-measured depth (from the mouth to the last rib) is reached. If resistance is met, withdraw the needle and start again.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the formulation.
-
-
Needle Removal and Monitoring:
-
Gently withdraw the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or bleeding, for at least 15-30 minutes post-administration.
-
Protocol 3: Pharmacokinetic Study Design for Orally Administered this compound
This protocol outlines a basic design for a pharmacokinetic study in rodents to determine key parameters of orally administered this compound.
Study Design:
-
Animals: Use a sufficient number of male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) to ensure statistical power. Animals should be acclimated and of a consistent age and weight.
-
Groups:
-
Group 1 (Oral Administration): Administer this compound via oral gavage at the desired dose (e.g., 30 mg/kg).
-
Group 2 (Intravenous Administration): Administer a lower dose of this compound intravenously (e.g., 5 mg/kg) to determine bioavailability. The formulation for IV administration will need to be optimized for direct injection into the bloodstream.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration. Suggested time points for oral administration: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, and 24 hrs.
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture. For serial sampling from the same animal, use appropriate techniques to minimize stress and blood loss.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), half-life (t½), and bioavailability (F%).
-
Visualizations
SIRT1 Signaling Pathway
Caption: this compound activates SIRT1, leading to the deacetylation of downstream targets.
Experimental Workflow for Oral Gavage and Pharmacokinetic Study
Caption: Workflow for oral gavage administration and subsequent pharmacokinetic analysis.
References
- 1. Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of SRT3657
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT3657 is a potent and specific activator of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. Emerging evidence suggests that SIRT1 activation offers neuroprotective benefits in various models of neurodegenerative diseases. A critical factor for the therapeutic efficacy of any centrally acting agent is its ability to cross the blood-brain barrier (BBB). This compound has been described as a brain-permeable SIRT1 activator, indicating its potential for treating neurological disorders.
These application notes provide a comprehensive overview of the methodologies to assess the BBB penetration of this compound. The protocols outlined below are based on established in vivo techniques for determining brain and plasma concentrations of small molecules. While specific quantitative pharmacokinetic data for this compound is not publicly available, this document presents a framework for such an investigation and includes representative data from other brain-penetrable SIRT1 activators to illustrate data presentation.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is essential for predicting its BBB penetration potential.
| Property | Value | Source |
| Molecular Weight | 774.97 g/mol | MedChemExpress |
| Predicted LogP | Not available | - |
Data Presentation: Representative Brain Penetration of SIRT1 Activators
The following table summarizes representative pharmacokinetic and BBB penetration data from preclinical studies of other brain-permeable SIRT1 activators. This data is intended to serve as a reference for the types of quantitative outcomes expected from the protocols described below.
| Compound | Dose & Route (Mouse) | Cmax Plasma (ng/mL) | Cmax Brain (ng/g) | Tmax (h) | AUC Plasma (ng·h/mL) | AUC Brain (ng·h/g) | Brain/Plasma Ratio (AUC) |
| Compound X | 10 mg/kg, oral | 1500 | 750 | 1 | 4500 | 2250 | 0.5 |
| Compound Y | 5 mg/kg, i.v. | 2500 | 1250 | 0.25 | 3000 | 1500 | 0.5 |
| Compound Z | 20 mg/kg, oral | 800 | 480 | 2 | 3200 | 1920 | 0.6 |
Disclaimer: This table contains hypothetical data for illustrative purposes, as specific in vivo BBB penetration data for this compound is not publicly available.
Experimental Protocols
In Vivo Assessment of Blood-Brain Barrier Penetration in Mice
This protocol details the in vivo methodology to determine the brain and plasma concentrations of this compound in mice, allowing for the calculation of the brain-to-plasma concentration ratio (Kp).
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Gavage needles (for oral administration) or syringes and needles (for intravenous injection)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Dosing:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer a single dose of this compound to the mice. For a comprehensive pharmacokinetic profile, both oral (e.g., 10 mg/kg) and intravenous (e.g., 2 mg/kg) routes should be assessed in separate cohorts.
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), anesthetize a cohort of mice (n=3-4 per time point).
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately perfuse the mice transcardially with ice-cold PBS to remove blood from the brain vasculature.
-
Carefully dissect the whole brain.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Brain: Weigh the collected brains and homogenize them in a known volume of PBS (e.g., 4 volumes of PBS to the weight of the brain tissue). Store brain homogenates at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound and a suitable internal standard into blank mouse plasma and brain homogenate.
-
Extract this compound and the internal standard from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentrations of this compound.
-
-
Data Analysis:
-
Calculate the mean plasma and brain concentrations of this compound at each time point.
-
Plot the mean concentration-time profiles for both plasma and brain.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC) for both plasma and brain using non-compartmental analysis.
-
Determine the brain-to-plasma concentration ratio (Kp) by dividing the AUCbrain by the AUCplasma.
-
Visualization of Key Pathways and Workflows
SIRT1 Signaling and Blood-Brain Barrier Integrity
SIRT1 plays a multifaceted role in the central nervous system, contributing not only to neuronal survival but also to the maintenance of BBB integrity.[1][2] Studies have shown that SIRT1 can protect the BBB during ischemic injury.[1] The activation of SIRT1 in brain microvascular endothelial cells has been demonstrated to upregulate tight junction proteins, such as claudin-5, which are essential for restricting paracellular permeability across the BBB.[2] This effect is partly mediated through the deacetylation of transcription factors like NF-κB, which in its acetylated form can promote inflammatory responses that compromise BBB function.[3] By deacetylating NF-κB, SIRT1 activation can suppress neuroinflammation, a key contributor to BBB breakdown in various neurological disorders.[3][4] Furthermore, SIRT1's role in promoting mitochondrial biogenesis and reducing oxidative stress also contributes to a healthier endothelial environment, thereby reinforcing the BBB.[5] Therefore, the ability of this compound to activate SIRT1 suggests it may not only exert direct neuroprotective effects on neurons but also help maintain or restore BBB function, which is often impaired in neurodegenerative conditions.
References
- 1. Sirt1-Sirt3 axis regulates human blood-brain barrier permeability in response to ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decline in Sirtuin-1 expression and activity plays a critical role in blood-brain barrier permeability in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beneficial Roles of SIRT1 in Neuroinflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SIRT1 in the brain—connections with aging-associated disorders and lifespan [frontiersin.org]
- 5. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of SRT3657
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT3657 is a potent, brain-permeable activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. Emerging evidence suggests that activation of SIRT1 by compounds like this compound offers a promising therapeutic strategy for neurodegenerative diseases. By mimicking the neuroprotective effects of caloric restriction, this compound has been shown in in vivo models to prevent synaptic and neuronal loss and rescue memory impairments associated with neurodegeneration.[1] These application notes provide a comprehensive guide for the experimental design of in vitro neuroprotection assays to evaluate the therapeutic potential of this compound.
Mechanism of Action: SIRT1-Mediated Neuroprotection
This compound exerts its neuroprotective effects primarily through the activation of SIRT1. This initiates a cascade of downstream signaling events that collectively enhance neuronal survival and resilience. Key neuroprotective pathways activated by this compound include:
-
Deacetylation of p53: Activation of SIRT1 leads to the deacetylation of the tumor suppressor protein p53, which in turn inhibits the transcription of pro-apoptotic genes.
-
Regulation of PGC-1α and Mitochondrial Biogenesis: SIRT1 activation enhances the activity of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function. This leads to improved mitochondrial health and reduced oxidative stress.
-
Modulation of FOXO Transcription Factors: SIRT1 deacetylates and activates Forkhead box O (FOXO) transcription factors, which promote the expression of genes involved in cellular stress resistance and antioxidant defense.
-
Inhibition of NF-κB Signaling: SIRT1 can suppress the pro-inflammatory signaling pathway mediated by nuclear factor-kappa B (NF-κB), thereby reducing neuroinflammation, a common feature of neurodegenerative diseases.
Data Presentation
The following tables provide a representative summary of quantitative data from typical in vitro neuroprotection assays. While specific data for this compound is limited in publicly available literature, these tables illustrate the expected outcomes based on the known mechanisms of SIRT1 activators.
Table 1: Neuroprotective Efficacy of this compound Against Oxidative Stress-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | This compound Concentration (µM) | H₂O₂ Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) | Intracellular ROS (% of Control) |
| Control | 0 | 0 | 100 ± 5 | 100 ± 8 | 100 ± 7 |
| H₂O₂ alone | 0 | 200 | 52 ± 4 | 210 ± 15 | 250 ± 20 |
| This compound + H₂O₂ | 1 | 200 | 65 ± 5 | 175 ± 12 | 190 ± 15 |
| This compound + H₂O₂ | 10 | 200 | 82 ± 6 | 130 ± 10 | 145 ± 12 |
| This compound + H₂O₂ | 50 | 200 | 91 ± 5 | 110 ± 9 | 115 ± 10 |
Table 2: Neuroprotective Efficacy of this compound Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | This compound Concentration (µM) | Glutamate Concentration (µM) | Neuronal Viability (%) (Calcein-AM Assay) | Caspase-3 Activity (% of Control) |
| Control | 0 | 0 | 100 ± 6 | 100 ± 9 |
| Glutamate alone | 0 | 100 | 45 ± 5 | 280 ± 25 |
| This compound + Glutamate | 1 | 100 | 58 ± 6 | 220 ± 20 |
| This compound + Glutamate | 10 | 100 | 75 ± 7 | 160 ± 15 |
| This compound + Glutamate | 50 | 100 | 88 ± 6 | 120 ± 11 |
Table 3: Neuroprotective Efficacy of this compound Against Amyloid-β (1-42)-Induced Toxicity in Differentiated SH-SY5Y Cells
| Treatment Group | This compound Concentration (µM) | Aβ (1-42) Concentration (µM) | Cell Viability (%) (MTT Assay) | BAX/Bcl-2 Ratio |
| Control | 0 | 0 | 100 ± 5 | 1.0 ± 0.1 |
| Aβ (1-42) alone | 0 | 10 | 55 ± 6 | 3.5 ± 0.4 |
| This compound + Aβ (1-42) | 1 | 10 | 68 ± 7 | 2.8 ± 0.3 |
| This compound + Aβ (1-42) | 10 | 10 | 85 ± 5 | 1.9 ± 0.2 |
| This compound + Aβ (1-42) | 50 | 10 | 92 ± 6 | 1.3 ± 0.2 |
Mandatory Visualizations
Caption: this compound Signaling Pathway for Neuroprotection.
Caption: General Experimental Workflow for Neuroprotection Assays.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
This protocol details the use of the human neuroblastoma SH-SY5Y cell line to evaluate the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS measurement
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to H₂O₂ (e.g., 200 µM) for another 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Measure cell viability according to the manufacturer's protocol.
-
Cytotoxicity (LDH Assay): Quantify LDH release into the culture medium as an indicator of membrane damage.
-
Intracellular ROS Levels: Measure intracellular ROS using the DCFH-DA assay.
-
Protocol 2: Assessment of Neuroprotection Against Glutamate Excitotoxicity in Primary Cortical Neurons
This protocol outlines the procedure to assess this compound's ability to protect primary cortical neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neurons (from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
L-Glutamic acid
-
Calcein-AM/Propidium Iodide (for live/dead staining)
-
Caspase-3 colorimetric assay kit
-
24-well plates coated with poly-D-lysine
Procedure:
-
Neuron Culture: Plate primary cortical neurons on poly-D-lysine coated 24-well plates and culture for 7-10 days to allow for maturation.
-
This compound Pre-treatment: Pre-treat neurons with different concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Induction of Excitotoxicity: Add L-glutamic acid to a final concentration of 100 µM and incubate for 24 hours.
-
Assessment of Neuroprotection:
-
Neuronal Viability: Assess the percentage of viable neurons using Calcein-AM staining.
-
Apoptosis: Measure caspase-3 activity in cell lysates using a colorimetric assay kit.
-
Protocol 3: Assessment of Neuroprotection Against Amyloid-β Toxicity in Differentiated SH-SY5Y Cells
This protocol details the evaluation of this compound's protective effects against amyloid-beta (Aβ) peptide-induced toxicity in differentiated SH-SY5Y cells, a model relevant to Alzheimer's disease.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid for differentiation
-
This compound (stock solution in DMSO)
-
Amyloid-β (1-42) peptide, pre-aggregated
-
MTT reagent
-
Western blot reagents for BAX and Bcl-2 analysis
-
96-well and 6-well plates
Procedure:
-
Cell Differentiation: Differentiate SH-SY5Y cells by treating with retinoic acid (10 µM) in low-serum medium for 5-7 days.
-
This compound Pre-treatment: Pre-treat differentiated cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Aβ (1-42) Treatment: Expose the cells to pre-aggregated Aβ (1-42) (e.g., 10 µM) for another 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Determine cell viability using the MTT assay.
-
Apoptosis Markers (Western Blot): Analyze the expression levels of the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2. Calculate the BAX/Bcl-2 ratio as an indicator of apoptotic propensity.
-
References
Application Notes and Protocols for Validating SRT3657 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRT3657 is a potent and specific activator of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase that plays a critical role in a variety of cellular processes, including metabolism, stress resistance, and longevity. By activating SIRT1, this compound modulates the acetylation status and activity of numerous downstream target proteins, thereby influencing gene expression and cellular function. These downstream targets include transcription factors, co-activators, and DNA repair proteins. Validating the engagement and functional consequences of this compound on these targets is a crucial step in understanding its mechanism of action and therapeutic potential.
These application notes provide a comprehensive set of protocols to enable researchers to validate the downstream targets of this compound. The described methodologies cover the assessment of protein acetylation, protein-protein interactions, gene expression, and promoter activity.
I. Assessment of Protein Acetylation Status
A primary mechanism of SIRT1 activation is the deacetylation of its substrate proteins. Western blotting is a fundamental technique to assess the change in acetylation status of known SIRT1 targets upon treatment with this compound.
Experimental Protocol: Western Blotting for Acetylated Proteins
This protocol describes the detection of changes in the acetylation levels of a known SIRT1 target, such as p53 or PGC-1α, in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-target protein (e.g., anti-acetyl-p53 (Lys382))
-
Anti-total-target protein (e.g., anti-p53)
-
Anti-SIRT1
-
Anti-loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize the acetylated protein levels, the membrane can be stripped and re-probed for the total target protein and a loading control.
Data Presentation:
| Treatment | Acetylated Target Protein (Relative Densitometry) | Total Target Protein (Relative Densitometry) | Acetylated/Total Ratio |
| Vehicle | 1.00 | 1.00 | 1.00 |
| This compound (X µM) | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value |
Caption: Table summarizing the expected dose-dependent decrease in the acetylation of a SIRT1 target protein following this compound treatment.
Caption: Workflow for Western Blot analysis of protein acetylation.
II. Analysis of Protein-Protein Interactions
SIRT1's deacetylase activity can be modulated by its interaction with other proteins. Co-immunoprecipitation (Co-IP) can be used to investigate if this compound affects the interaction between SIRT1 and its known binding partners.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
This protocol is designed to determine if this compound influences the interaction between SIRT1 and a known interacting protein.
Materials:
-
Cell culture reagents
-
This compound
-
Non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors
-
Protein A/G magnetic beads or agarose resin
-
Primary antibodies for IP (e.g., anti-SIRT1) and for Western blotting (e.g., anti-interacting protein, anti-SIRT1)
-
IgG control antibody
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells using a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the IP antibody (e.g., anti-SIRT1) or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the interacting protein and SIRT1.
Data Presentation:
| IP Antibody | Input (Interacting Protein) | IP Eluate (Interacting Protein) | Input (SIRT1) | IP Eluate (SIRT1) |
| IgG (Vehicle) | Present | Absent | Present | Absent |
| Anti-SIRT1 (Vehicle) | Present | Present | Present | Present |
| Anti-SIRT1 (this compound) | Present | Increased/Decreased | Present | Present |
Caption: Table illustrating the expected outcome of a Co-IP experiment to assess the effect of this compound on SIRT1 protein interactions.
Troubleshooting & Optimization
Technical Support Center: Optimizing SRT3657 Concentration for Cell Culture Experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SRT3657 in their cell culture experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a brain-permeable, small-molecule activator of Sirtuin 1 (SIRT1).[1][2] SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including the regulation of metabolism, stress responses, and inflammation. By activating SIRT1, this compound can mimic the neuroprotective effects of caloric restriction.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: Currently, there is no universally established optimal in vitro concentration for this compound across all cell lines. The ideal concentration is highly dependent on the specific cell type, cell density, and the biological question being investigated. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup. A broad range of concentrations, for instance, from 1 nM to 100 µM, can be a good starting point for many cell lines.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a powder. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Store the powder and stock solutions according to the manufacturer's instructions, which is generally at -20°C for the powder and -80°C for the solvent-based stock.[2]
Q4: What are the downstream effects of this compound-mediated SIRT1 activation?
A4: Activation of SIRT1 by this compound can lead to the deacetylation of numerous protein targets, influencing several signaling pathways. Key downstream effects include:
-
Metabolic Regulation: SIRT1 can deacetylate and activate PGC-1α, a master regulator of mitochondrial biogenesis and function. It also influences gluconeogenesis and fatty acid oxidation.
-
Inflammation and Oxidative Stress Response: SIRT1 can deacetylate and inhibit the activity of the transcription factor NF-κB, a key player in inflammatory responses. It can also activate FOXO transcription factors, which are involved in resistance to oxidative stress.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration is too low.- Incubation time is too short.- Cell line is not responsive.- this compound has degraded. | - Perform a dose-response experiment with a wider concentration range.- Increase the incubation time based on your cell line's doubling time.- Confirm SIRT1 expression in your cell line.- Ensure proper storage and handling of this compound. Use freshly prepared solutions. |
| High levels of cell death or cytotoxicity | - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic. | - Perform a cytotoxicity assay to determine the IC50 value.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle control in your experiments. |
| Poor cell attachment after treatment | - Over-trypsinization during cell passaging.- Mycoplasma contamination. | - Minimize trypsin exposure time.- Regularly test your cell cultures for mycoplasma contamination. |
| Inconsistent or variable results | - Inconsistent cell seeding density.- Variations in incubation time or this compound concentration.- Cell culture contamination (bacterial, fungal, or mycoplasma).[3][4][5][6] | - Ensure a uniform cell seeding density across all wells.- Maintain consistent experimental parameters.- Practice good aseptic technique and regularly monitor cultures for contamination.[3][4] |
| Slow or no cell growth in culture | - Suboptimal culture conditions (e.g., temperature, CO2).- Depleted nutrients in the medium. | - Verify incubator settings.- Use fresh, high-quality culture medium and serum.[5] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration (Dose-Response Assay)
This protocol outlines the steps to determine the effective concentration range of this compound for your specific cell line and biological endpoint.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Assay reagents for your specific biological endpoint (e.g., reagents for measuring protein expression, cell proliferation, etc.)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding:
-
Culture your cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for your experiment (e.g., 24, 48, or 72 hours), depending on your cell line's doubling time and the endpoint being measured.
-
-
Endpoint Measurement:
-
Perform the assay to measure your biological endpoint of interest (e.g., Western blot for a target protein, a reporter gene assay, or a cell proliferation assay).
-
-
Data Analysis:
-
Analyze the data to determine the concentration of this compound that produces the desired biological effect.
-
Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
-
Protocol for Assessing this compound Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to your cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the "Protocol for Determining Optimal this compound Concentration."
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a cytotoxicity curve and determine the IC50 (half-maximal inhibitory concentration).
-
Visualizing Key Processes
To aid in your understanding of the experimental workflow and the underlying biological pathways, we have provided the following diagrams.
Caption: Workflow for optimizing this compound concentration.
Caption: this compound-mediated SIRT1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sirtuin | TargetMol [targetmol.com]
- 3. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
SRT3657 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SRT3657, a brain-permeable SIRT1 activator with neuroprotective effects.[1] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound. For in vivo studies, a common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween 80, and a saline, phosphate-buffered saline (PBS), or ddH₂O solution.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve this compound in 100% DMSO. The exact concentration will depend on your experimental needs, but it is crucial to ensure the compound is fully dissolved before further dilution. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. Always start with a small amount of solvent and gradually add more while vortexing or sonicating until the compound is completely in solution.
Q3: My this compound precipitated after I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue known as "solvent shock." This occurs when the compound is less soluble in the aqueous environment than in the concentrated DMSO stock. Here are several steps to troubleshoot this issue:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the volume of the medium: Adding the stock solution to a larger volume of pre-warmed (37°C) medium while gently vortexing can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Use a lower concentration stock solution: Preparing a more dilute stock solution in DMSO will require adding a larger volume to your medium, but it will also lower the final DMSO concentration, which can sometimes aid solubility and reduce solvent toxicity.
-
Consider a co-solvent: For particularly challenging dilutions, incorporating a pharmaceutically acceptable co-solvent like PEG300 or Tween 80 in your final dilution step might be necessary, similar to the in vivo formulation.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in a solvent should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent or inadequate mixing. | Gradually add more DMSO while vortexing or sonicating. Gentle warming (to no more than 37°C) may also help. Ensure your DMSO is of high purity and anhydrous. |
| Precipitate forms immediately upon dilution in aqueous media. | "Solvent shock" due to poor aqueous solubility. | Decrease the final concentration of this compound. Add the DMSO stock drop-wise to pre-warmed media with vigorous stirring. Prepare a less concentrated stock solution. |
| A clear solution becomes cloudy or forms a precipitate over time in the incubator. | Compound instability or interaction with media components. | Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. Consider preparing fresh dilutions immediately before each experiment. Ensure the pH of your medium is stable. |
| Crystals are visible in the stock solution upon removal from -80°C storage. | The compound has come out of solution at low temperatures. | Before use, warm the stock solution to room temperature and vortex thoroughly to ensure all crystals have redissolved. Visually inspect the solution for clarity before making dilutions. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 774.97 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 774.97 g/mol * 1000 mg/g = 7.75 mg
-
-
Weighing:
-
Carefully weigh 7.75 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add a small volume of DMSO (e.g., 800 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Final Volume Adjustment:
-
Add DMSO to bring the final volume to 1 mL.
-
Vortex again to ensure homogeneity.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
Visualizing Key Pathways and Workflows
To aid in understanding the experimental context of this compound, the following diagrams illustrate the SIRT1 signaling pathway and a general workflow for troubleshooting solubility issues.
Caption: this compound activates SIRT1, leading to the deacetylation of downstream targets.
Caption: A workflow for troubleshooting this compound solubility issues.
References
troubleshooting inconsistent results with SRT3657
Welcome to the technical support center for SRT3657. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may lead to inconsistent results with the SIRT1 activator, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging by deacetylating a wide range of protein targets, including histones and transcription factors such as p53, NF-κB, and PGC-1α.[1][2][3] By activating SIRT1, this compound can mimic the effects of caloric restriction, which is known to have numerous health benefits.
Q2: What are the common causes of inconsistent results in experiments with this compound?
Inconsistent results with this compound can arise from several factors, including:
-
Compound Solubility and Stability: Improper dissolution or degradation of this compound can significantly impact its effective concentration.
-
Assay Conditions: The choice of experimental assay, particularly the substrate used, can dramatically influence the observed activity of SIRT1 activators.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can affect cellular responses to this compound.
-
Off-Target Effects: Like many small molecules, this compound may interact with other cellular targets, leading to unexpected biological outcomes.[4][5]
Troubleshooting Guides
Guide 1: Issues with Compound Preparation and Storage
Problem: I am observing lower than expected or highly variable activity of this compound in my experiments.
Possible Cause: This may be due to improper handling of the compound, leading to issues with its solubility or stability.
Solutions:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Warm the solution gently (e.g., at 37°C) and vortex or sonicate to ensure complete dissolution.[6]
-
Visually inspect the solution for any precipitate before making further dilutions.
-
-
Storage of Solutions:
-
Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] While some sources suggest stability for up to 3 months at -20°C for many compounds, it is best practice to prepare fresh dilutions for each experiment.[6]
-
Aqueous solutions of many small molecules are not stable and should be prepared fresh before each use.[6]
-
-
Stability in Cell Culture Media: The stability of compounds in cell culture media can be variable and is influenced by the media components.[9][10][11][12][13] It is recommended to minimize the time between adding this compound to the media and starting the experiment.
Quantitative Data Summary: General Compound Stability
| Parameter | Recommendation | Rationale |
| Stock Solvent | 100% DMSO | High solubility for many organic small molecules. |
| Stock Concentration | High (e.g., 10-50 mM) | Allows for small volumes to be used in experiments, minimizing solvent effects. |
| Stock Solution Storage | -20°C or -80°C in aliquots | Minimizes degradation from repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh from stock | Ensures consistent concentration and minimizes degradation in aqueous solutions. |
Guide 2: Inconsistent SIRT1 Activation in In Vitro Assays
Problem: My in vitro SIRT1 activation assay is giving inconsistent or no results with this compound.
Possible Cause: The design of the in vitro assay, particularly the substrate used, is a critical factor for observing SIRT1 activation by small molecules.
Solution:
-
Substrate Choice: Some studies have shown that the activation of SIRT1 by certain small molecules is dependent on the presence of a fluorophore, such as aminomethylcoumarin (AMC) or carboxytetramethylrhodamine (TAMRA), on the peptide substrate. This has been a point of controversy and a significant source of variability in results.
-
Recommended Assay Protocol: A common method for assessing SIRT1 activity is a fluorescence-based assay using a labeled peptide substrate.
Experimental Protocol: In Vitro SIRT1 Activity Assay (Fluorometric)
Materials:
-
Recombinant human SIRT1 enzyme
-
This compound
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorescent tag)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of SIRT1 enzyme, this compound at various concentrations, the fluorogenic substrate, and NAD+ in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, SIRT1 enzyme, and this compound at different concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add a mixture of the fluorogenic substrate and NAD+ to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate for an additional period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the percentage of SIRT1 activation for each concentration of this compound relative to the vehicle control.
Guide 3: Unexpected Phenotypes or Off-Target Effects
Problem: I am observing cellular effects that are not consistent with known SIRT1 activation pathways.
Possible Cause: this compound may be interacting with other cellular targets (off-target effects), or the observed phenotype could be a downstream consequence of SIRT1 activation that is not well-characterized.
Solutions:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration of this compound that elicits the desired effect without causing toxicity or significant off-target effects.
-
Use of Controls:
-
Negative Control: Include a vehicle control (e.g., DMSO) in all experiments.
-
Positive Control: If possible, use a well-characterized SIRT1 activator as a positive control.
-
SIRT1 Knockdown/Knockout: To confirm that the observed effect is SIRT1-dependent, perform the experiment in cells where SIRT1 has been knocked down (e.g., using siRNA) or knocked out.
-
-
Literature Review: Sirtuin activators have been reported to have off-target effects on various proteins, including other sirtuin isoforms, AMPK, and other kinases.[5] A thorough review of the literature for reported off-target effects of this compound and similar compounds is recommended.
Visualizing Key Pathways and Workflows
SIRT1 Signaling Pathway
The following diagram illustrates the central role of SIRT1 in cellular regulation, highlighting its upstream activators and downstream targets.
Caption: Overview of the SIRT1 signaling pathway.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered when using this compound.
Caption: A stepwise guide to troubleshooting this compound experiments.
References
- 1. A comprehensive review on modulation of SIRT1 signaling pathways in the immune system of COVID‐19 patients by phytotherapeutic melatonin and epigallocatechin‐3‐gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 3. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. mdpi.com [mdpi.com]
potential off-target effects of SRT3657
Disclaimer: For research use only. Not for use in diagnostic procedures.
This technical support center provides frequently asked questions and troubleshooting guidance for researchers using SRT3657.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is characterized as a brain-permeable activator of Sirtuin 1 (SIRT1).[1][2][3] Its primary mechanism of action is the activation of SIRT1, which is involved in various cellular processes, including cell cycle regulation, DNA damage repair, and epigenetics.[2]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available information detailing the specific off-target effects of this compound. Comprehensive selectivity profiling data, such as screening against a broad panel of kinases or other sirtuin isoforms, has not been identified in the public domain. As with any small molecule inhibitor, the potential for off-target interactions exists and should be a consideration in experimental design and data interpretation.
Q3: How can I assess potential off-target effects of this compound in my experiments?
To investigate potential off-target effects of this compound in your specific experimental model, consider the following approaches:
-
Phenotypic Comparison: Compare the observed phenotype in your this compound-treated model with the known effects of SIRT1 activation. Discrepancies may suggest the involvement of off-target interactions.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by co-administering a specific inhibitor for that off-target.
-
Differential Gene/Protein Expression Analysis: Utilize transcriptomics or proteomics to identify changes in gene or protein expression that are inconsistent with known SIRT1 signaling pathways.
-
Use of Structurally Unrelated SIRT1 Activators: Compare the effects of this compound with other known SIRT1 activators that have different chemical scaffolds. A consistent phenotype across different activators is more likely to be on-target.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | This could be due to a variety of factors, including off-target effects of this compound, experimental variability, or issues with the experimental system itself. | - Verify the identity and purity of your this compound compound. - Perform dose-response experiments to ensure you are using an appropriate concentration. - Include appropriate positive and negative controls in your experiments. - Consider the possibility of off-target effects and investigate as described in the FAQ section. |
| Cellular toxicity at expected effective concentrations. | The observed toxicity may be an on-target effect of SIRT1 activation in your specific cell type or could be due to off-target interactions. | - Perform a thorough literature search to see if SIRT1 activation is known to have toxic effects in your model system. - Conduct a dose-response curve to determine the EC50 for the desired effect and the CC50 for toxicity. - If toxicity is a concern, consider using lower concentrations of this compound for shorter durations. |
| Lack of a discernible phenotype after this compound treatment. | This could indicate that SIRT1 activation does not play a significant role in the biological process you are studying, or there may be issues with the experimental setup. | - Confirm that this compound is active in your system by measuring the deacetylation of a known SIRT1 substrate (e.g., p53, PGC-1α). - Ensure that your experimental endpoint is sensitive enough to detect the effects of SIRT1 activation. - Titrate the concentration of this compound to ensure an effective dose is being used. |
Experimental Protocols
Detailed experimental protocols for assessing the off-target effects of this compound are not available in the public domain. However, general methodologies for characterizing the selectivity of small molecule inhibitors are well-established. These include:
-
Kinase Profiling: Screening the compound against a large panel of recombinant kinases to determine the IC50 or Ki values. This is a standard method to identify off-target kinase interactions.
-
Sirtuin Selectivity Profiling: Assessing the activity of this compound against other human sirtuin isoforms (SIRT2-7) to determine its selectivity for SIRT1.
-
Cell-Based Target Engagement Assays: Employing techniques such as cellular thermal shift assay (CETSA) or NanoBRET to confirm target engagement in a cellular context and identify potential off-target binders.
Signaling Pathways and Workflows
Due to the lack of specific off-target information for this compound, diagrams of affected signaling pathways cannot be provided at this time. The primary known pathway influenced by this compound is the SIRT1 signaling cascade.
General Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for investigating potential off-target effects.
References
Technical Support Center: Assessing SRT3657 Cytotoxicity in Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential cytotoxicity of SRT3657, a brain-permeable SIRT1 activator, in primary neuron cultures.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to facilitate accurate and reliable experimental outcomes.
Troubleshooting Guide: Common Issues in this compound Cytotoxicity Assays
This section addresses specific problems that may arise during the assessment of this compound cytotoxicity in primary neurons.
| Question | Possible Cause | Suggested Solution |
| Q1: High background signal or false positives in the cytotoxicity assay. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to primary neurons at the concentration used. 2. Media Components: Certain components in the culture media may interfere with the assay reagents. 3. Contamination: Microbial contamination of the cell cultures. | 1. Run a vehicle control: Test the toxicity of the solvent at the same concentration used for this compound. Aim for a final DMSO concentration of <0.1%. 2. Use appropriate controls: Include a media-only blank to determine background absorbance/fluorescence. 3. Visually inspect cultures: Regularly check cultures for any signs of contamination. |
| Q2: Inconsistent or highly variable results between wells. | 1. Uneven Cell Seeding: Inconsistent number of neurons plated per well.[3] 2. Edge Effects: Wells at the edge of the plate may be more prone to evaporation, leading to changes in compound concentration. 3. Pipetting Errors: Inaccurate dispensing of reagents or this compound. | 1. Optimize cell seeding: Ensure a homogenous single-cell suspension before plating.[3] 2. Minimize edge effects: Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes: Ensure proper pipetting technique and use calibrated equipment. |
| Q3: No dose-dependent cytotoxicity observed with this compound. | 1. Sub-optimal Concentration Range: The tested concentrations of this compound may be too low to induce cytotoxicity. 2. Short Incubation Time: The treatment duration may not be sufficient to observe cytotoxic effects. 3. This compound is not cytotoxic at tested concentrations: this compound is known for its neuroprotective effects, and it may not be cytotoxic within a typical therapeutic window.[1][2] | 1. Perform a wide dose-response: Test a broad range of this compound concentrations (e.g., from nanomolar to high micromolar). 2. Conduct a time-course experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours). 3. Consider alternative endpoints: Investigate other potential effects of this compound, such as changes in neuronal function or morphology, even in the absence of overt cell death. |
| Q4: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different Mechanisms of Cell Death: MTT assays measure metabolic activity, while LDH assays measure membrane integrity, which are indicative of different cell death pathways (apoptosis vs. necrosis).[4] 2. Timing of Assay: The chosen time point may be optimal for detecting one marker of cell death but not another. | 1. Use a multi-assay approach: Employ a combination of assays to get a comprehensive view of the mechanism of cell death (e.g., MTT for viability, LDH for necrosis, and a caspase assay for apoptosis).[5] 2. Optimize assay timing: Perform a time-course experiment for each assay to determine the optimal endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brain-permeable activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] SIRT1 is involved in various cellular processes, including stress resistance, metabolism, and aging.[6][7] By activating SIRT1, this compound is being investigated for its neuroprotective effects in models of neurodegeneration.[1][2]
Q2: Why is it important to assess the cytotoxicity of a neuroprotective compound like this compound?
Even compounds designed to be protective can exhibit toxicity at high concentrations or under specific experimental conditions. Assessing cytotoxicity is a critical step in preclinical safety evaluation to determine the therapeutic window and identify any potential off-target effects.
Q3: What are the most common assays to measure cytotoxicity in primary neurons?
Commonly used cytotoxicity assays for primary neurons include:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.[8][9]
-
LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity and necrosis.[4][9]
-
Caspase Activity Assays: Detect the activation of caspases, which are key enzymes in the apoptotic pathway.[5]
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
Q4: What is a suitable cell density for plating primary neurons for cytotoxicity assays?
The optimal seeding density can vary depending on the neuron type and the specific assay. A common starting point for 96-well plates is between 1 x 10^4 and 2.5 x 10^4 cells per well.[3] It is crucial to optimize this density for your specific experimental conditions to ensure a healthy and stable culture.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of primary neurons as an indicator of cell viability.
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 2.5 x 10^4 cells per well and culture for 5-7 days to allow for differentiation.[3]
-
This compound Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: LDH Assay for Necrotic Cell Death
This protocol quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial LDH cytotoxicity assay kit. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Use a positive control (e.g., cells treated with a lysis buffer) to determine the maximum LDH release. Express the results as a percentage of the maximum LDH release.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions of a commercial kit.
-
Reagent Addition: Add 100 µL of the prepared caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (as specified by the kit).
-
Data Analysis: Express the results as a fold change in fluorescence relative to the vehicle-treated control.
Quantitative Data Summary
The following tables present hypothetical data on the cytotoxicity of this compound in primary cortical neurons.
Table 1: Effect of this compound on Primary Neuron Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 102 ± 4.9 | 105 ± 5.5 | 103 ± 5.9 |
| 1 | 98 ± 6.1 | 99 ± 5.1 | 97 ± 6.3 |
| 10 | 95 ± 5.8 | 92 ± 6.4 | 88 ± 7.2 |
| 50 | 85 ± 7.2 | 78 ± 8.1 | 65 ± 9.4 |
| 100 | 72 ± 8.5 | 61 ± 9.2 | 45 ± 10.1 |
Table 2: Effect of this compound on Primary Neuron Membrane Integrity (LDH Assay)
| This compound Concentration (µM) | % LDH Release (24h) | % LDH Release (48h) | % LDH Release (72h) |
| 0 (Vehicle) | 5.1 ± 1.2 | 6.2 ± 1.5 | 7.5 ± 1.8 |
| 0.1 | 5.3 ± 1.4 | 6.5 ± 1.6 | 7.8 ± 2.0 |
| 1 | 6.2 ± 1.8 | 7.1 ± 2.0 | 8.9 ± 2.5 |
| 10 | 8.9 ± 2.5 | 12.4 ± 3.1 | 18.6 ± 4.2 |
| 50 | 15.7 ± 3.8 | 25.8 ± 5.5 | 38.2 ± 6.8 |
| 100 | 28.4 ± 5.1 | 42.1 ± 6.9 | 59.7 ± 8.5 |
Table 3: Effect of this compound on Apoptosis Induction (Caspase-3/7 Activity)
| This compound Concentration (µM) | Fold Change in Caspase Activity (24h) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 10 | 1.2 ± 0.2 |
| 50 | 2.5 ± 0.4 |
| 100 | 4.8 ± 0.7 |
Visualizations
Caption: this compound activates SIRT1, leading to deacetylation of substrates.
Caption: Workflow for assessing this compound cytotoxicity in primary neurons.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Sirtuin | TargetMol [targetmol.com]
- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
SRT3657 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of SRT3657 in DMSO and cell culture media. Ensuring the stability of this compound throughout your experiments is critical for obtaining accurate, reproducible, and meaningful results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage, -20°C is acceptable. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q2: What is the expected stability of this compound in DMSO?
A2: While specific long-term stability data for this compound in DMSO at various temperatures is not extensively published, general guidelines for small molecules suggest that solutions are stable for months to years when stored at -80°C. DMSO itself is stable at room temperature and up to 100°C.[1] However, it is hygroscopic, meaning it readily absorbs moisture from the air, which can potentially impact the stability of the dissolved compound. Therefore, it is crucial to use anhydrous DMSO and store it properly. For optimal results, preparing fresh stock solutions periodically is recommended.
Q3: What factors can influence the stability of this compound in cell culture media?
A3: The stability of small molecules like this compound in aqueous solutions such as cell culture media can be significantly lower than in DMSO.[2] Several factors can affect its stability:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate chemical degradation.
-
Media Components: Components within the culture medium, such as serum enzymes (e.g., esterases, proteases), amino acids (e.g., cysteine), and vitamins, can interact with and degrade the compound.[3][4]
-
Light Exposure: Light can cause photodegradation of sensitive compounds. It is advisable to protect solutions containing this compound from light.
Q4: How can I determine the stability of this compound in my specific experimental setup?
A4: It is highly recommended to perform a stability study of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO2). A general protocol for this is provided below, which involves incubating the compound in the medium over a time course and measuring its concentration at different time points using analytical methods like HPLC or LC-MS/MS.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in culture media.
-
Cause: The aqueous solubility of this compound may be limited, and adding a concentrated DMSO stock directly to the media can cause it to crash out of solution.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Try using a lower final working concentration of this compound.
-
Optimize Dilution: Perform a serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Use Pre-warmed Media: Always add the compound to media that has been pre-warmed to 37°C.
-
Control DMSO Concentration: Ensure the final DMSO concentration remains below 0.1% to minimize both toxicity and solubility issues.
-
Issue 2: Inconsistent or weaker-than-expected biological activity.
-
Cause: This could be due to the degradation of this compound in the culture medium over the course of the experiment, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Assess Stability: Perform a time-course stability study as detailed in the experimental protocols section to understand the degradation kinetics of this compound in your system.
-
Replenish the Compound: If this compound is found to be unstable, consider replenishing the compound by replacing the media with freshly prepared media containing this compound at regular intervals during long-term experiments.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.
-
Stability Data (Illustrative)
While specific experimental stability data for this compound is not publicly available, the following table illustrates typical degradation kinetics for a small molecule in cell culture media at 37°C. This data is for illustrative purposes only and should be confirmed experimentally for this compound.
| Time (Hours) | Concentration (µM) | % Remaining |
| 0 | 10.00 | 100 |
| 2 | 9.85 | 98.5 |
| 4 | 9.62 | 96.2 |
| 8 | 9.25 | 92.5 |
| 24 | 8.10 | 81.0 |
| 48 | 6.58 | 65.8 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS/MS system
-
Acetonitrile (ACN) or other suitable organic solvent
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike Culture Media: Warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Time Zero (T=0) Sample: Immediately take an aliquot (e.g., 500 µL) of the spiked media. This will serve as your 100% reference point.
-
Sample Processing: To the T=0 aliquot, add a 3-fold excess of a cold organic solvent like acetonitrile to precipitate proteins. Vortex thoroughly and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Store Supernatant: Carefully transfer the supernatant to a clean HPLC vial and store at -80°C until analysis.
-
Incubation: Incubate the remaining spiked media at 37°C in a 5% CO2 incubator.
-
Collect Time Points: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Process each sample immediately as described in steps 4 and 5 and store the supernatant at -80°C.
-
Analysis: Analyze the concentration of this compound in the thawed supernatant samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point by normalizing the peak area of the compound at that time point to the peak area of the T=0 sample.
Visualizations
References
- 1. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Sirtuin | TargetMol [targetmol.com]
- 3. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Vehicle Effects in SRT3657 In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects in in vivo studies involving SRT3657, a brain-permeable SIRT1 activator. Proper vehicle selection and administration are critical for obtaining accurate and reproducible data. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control group essential for in vivo studies with this compound?
A1: A vehicle control group is fundamental to any preclinical study.[1] This group receives the vehicle alone, administered in the same volume, route, and frequency as the this compound-treated groups.[2] This allows researchers to differentiate the pharmacological effects of this compound from any physiological responses caused by the vehicle itself.[2][3] Without a proper vehicle control, observed effects could be erroneously attributed to the compound when they are, in fact, a reaction to the delivery medium.
Q2: What are common vehicles for administering poorly soluble compounds like this compound via oral gavage?
A2: this compound, like many research compounds, may have limited aqueous solubility. Common vehicles for such compounds include aqueous suspensions with agents like carboxymethylcellulose (CMC) or solutions using co-solvents. A frequently used combination for compounds with low water solubility involves a mixture of DMSO (as a solubilizing agent), PEG300 (a co-solvent), and a surfactant like Tween 80, all diluted in saline or PBS.[4]
Q3: What are the potential adverse effects of the vehicle itself?
A3: Vehicle components, even when generally considered safe, can induce biological responses. These can range from local irritation at the site of administration to systemic effects.[2][5] For oral gavage, viscous solutions can increase the risk of aspiration.[6] Some co-solvents may have laxative effects, leading to diarrhea and subsequent dehydration.[2] It is crucial to monitor the vehicle control group for any signs of toxicity, such as changes in body weight, food and water consumption, or signs of distress.[5]
Q4: How can I minimize stress and potential injury during the oral gavage procedure?
A4: Proper handling and technique are paramount to minimizing stress and avoiding injury during oral gavage.[7][8] Habituate the animals to handling before the study begins.[6] Ensure the correct size and type of gavage needle is used; flexible plastic tubes are often recommended to reduce the risk of esophageal trauma.[9] The procedure should be performed swiftly and gently by a trained and experienced technician.[5] Anesthesia is generally not required and may introduce confounding factors, but in some cases, brief isoflurane anesthesia has been shown to reduce trauma compared to awake gavage.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo studies with this compound, focusing on differentiating vehicle effects from compound effects.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality or severe adverse events in the vehicle control group. | Vehicle toxicity at the current concentration or volume. | 1. Halt the study and consult with a veterinarian. 2. Review the vehicle formulation: Verify the concentration of each component. 3. Conduct a literature search on the toxicity of the specific vehicle components. 4. Consider vehicle reformulation: Decrease the concentration of co-solvents or try an alternative, less toxic vehicle. |
| Signs of distress in all groups (including controls) immediately after oral gavage (e.g., coughing, fluid from the nose). | Improper gavage technique leading to aspiration. | 1. Immediately stop the procedure. 2. Review and refine the gavage technique: Ensure proper restraint and gentle, accurate placement of the gavage needle.[7] 3. Consider using a flexible gavage tube to minimize trauma.[9] 4. Reduce the dosing volume if it is close to the maximum recommended limit. |
| Significant differences in body weight, food, or water consumption between untreated and vehicle-treated control groups. | The vehicle may have poor palatability (if administered in feed/water) or cause mild systemic toxicity or gastrointestinal upset.[5] | 1. For oral gavage studies, this may indicate systemic effects of the vehicle. Monitor for other signs of toxicity. 2. If palatability is a concern (for voluntary administration), a pair-feeding study can help distinguish between direct toxicity and effects from reduced caloric intake. |
| No significant difference between the vehicle control and this compound-treated groups. | 1. The dose of this compound is too low. 2. The vehicle is interfering with the absorption or activity of this compound. 3. The vehicle itself is producing a similar biological effect, masking the effect of this compound. | 1. Verify the formulation and dose calculations. 2. Conduct a pilot study with a higher dose of this compound. 3. Test an alternative vehicle with a different composition to see if the results change. |
Experimental Protocols
Protocol 1: Preparation of a Common Vehicle for this compound
This protocol is based on a standard formulation for poorly soluble compounds intended for oral administration in mice.[4]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or phosphate-buffered saline (PBS)
-
This compound powder
-
Sterile tubes and syringes
Procedure:
-
Prepare the vehicle solution: In a sterile tube, combine the vehicle components in the following ratio:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
For example, to make 10 mL of vehicle, mix 0.5 mL DMSO, 3 mL PEG300, 0.5 mL Tween 80, and 6 mL saline.
-
-
Vortex the vehicle solution until it is clear and homogenous.
-
Prepare the this compound dosing solution:
-
Calculate the required amount of this compound for your desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the concentration would be 6 mg/mL).
-
Weigh the this compound powder and add it to the prepared vehicle.
-
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. The final solution should be clear.
-
Visually inspect the solution for any precipitation before each use. If precipitation occurs, gently warm and vortex the solution.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the key steps for safe and effective oral gavage.
Procedure:
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[7] The body should be held firmly but gently.
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle.
-
Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.[7] The animal should swallow as the tube is advanced.
-
Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration: Once the needle is correctly positioned, dispense the solution slowly and steadily.
-
Needle Removal: Gently withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 5-10 minutes.[8]
Visualizations
References
- 1. Resveratrol-like Compounds as SIRT1 Activators [mdpi.com]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | Sirtuin | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. downstate.edu [downstate.edu]
- 7. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 8. scribd.com [scribd.com]
- 9. instechlabs.com [instechlabs.com]
- 10. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of SRT3657
Welcome to the SRT3657 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a brain-permeable small molecule that acts as an activator of Sirtuin 1 (SIRT1). SIRT1 is an NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. By activating SIRT1, this compound can mimic the neuroprotective effects of caloric restriction.
Q2: What are the most common sources of batch-to-batch variability when working with this compound?
A2: Batch-to-batch variability of this compound can stem from several factors:
-
Chemical Purity: Differences in the purity of this compound between batches can lead to inconsistent experimental outcomes. The presence and concentration of impurities may vary.
-
Solubility and Formulation: Incomplete dissolution or precipitation of this compound in stock solutions or experimental media is a major source of variability. The exact solubility can be influenced by minor variations in the solid-state properties of the compound between batches.
-
Stability: Degradation of this compound due to improper storage or handling can result in reduced potency and inconsistent results.
-
Experimental System: Variability in cell lines (e.g., passage number, cell health), reagents, and experimental procedures can also contribute significantly to inconsistent results.
Q3: How should I prepare stock solutions of this compound?
-
Always refer to the Certificate of Analysis (CoA) provided by the supplier for any specific solubility information.
-
Warm the vial to room temperature before opening.
-
Use high-purity, anhydrous grade DMSO.
-
To ensure complete dissolution, vortex the solution and use a brief, gentle sonication if necessary. Visually inspect the solution to ensure there are no visible particles.
-
For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain the integrity of this compound:
-
Solid Form: Store the solid compound at -20°C for long-term storage (up to 3 years).
-
In Solution: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year).
-
Protect from light and moisture.
Troubleshooting Guide
Batch-to-batch variability can manifest in several ways during your experiments. The following table provides a guide to troubleshooting common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 or EC50 values between experiments | Compound-related: Inconsistent purity, solubility, or stability of this compound. | 1. Request CoA: Always obtain the Certificate of Analysis for each new batch to verify purity. 2. Fresh Solutions: Prepare fresh stock solutions for each experiment. 3. Solubility Check: Visually inspect stock solutions for any precipitation before use. If observed, gently warm and vortex. 4. Consistent Handling: Standardize your entire experimental workflow, from compound handling to data analysis. |
| Cell-based: Variation in cell health, density, or passage number. | 1. Cell Passage: Use cells within a consistent and low passage number range. 2. Seeding Density: Ensure uniform cell seeding density across all wells and plates. 3. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. | |
| Reduced or no activity of this compound | Compound Degradation: Improper storage or handling of this compound. | 1. Storage: Ensure this compound solid and stock solutions are stored at the recommended temperatures and protected from light. 2. Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Assay Conditions: Suboptimal assay conditions. | 1. NAD⁺ Levels: Ensure sufficient levels of the SIRT1 cofactor, NAD⁺, in your assay system. 2. Positive Control: Include a known SIRT1 activator (e.g., Resveratrol) as a positive control. | |
| High variability between technical replicates | Pipetting Errors: Inaccurate or inconsistent pipetting. | 1. Calibrate Pipettes: Regularly calibrate your pipettes. 2. Technique: Use proper pipetting techniques, especially for small volumes and viscous solutions. |
| Incomplete Mixing: Poor mixing of this compound in the assay medium. | 1. Mixing Steps: Ensure thorough but gentle mixing after the addition of this compound to the assay wells. |
Experimental Protocols
SIRT1 Activity Assay (Fluorometric)
This protocol provides a general method for measuring the activity of SIRT1 in the presence of this compound.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound
-
SIRT1 inhibitor (e.g., Nicotinamide) for negative control
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer) and a negative control with the SIRT1 inhibitor.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution or control
-
Recombinant SIRT1 enzyme
-
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent activation of SIRT1 by this compound relative to the vehicle control.
Visualizations
SIRT1 Signaling Pathway
Caption: Simplified signaling pathway of SIRT1 activation by this compound and its downstream effects.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to troubleshoot sources of variability in experiments with this compound.
SRT3657 Technical Support Center: Dose-Response Analysis and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and interpreting SRT3657 dose-response curve experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a brain-permeable small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. By activating SIRT1, this compound can mimic the neuroprotective effects of caloric restriction.[1]
Q2: What is a typical dose-response range for this compound in an in vitro SIRT1 activity assay?
While the optimal concentration range should be empirically determined for each specific assay and cell type, a typical starting point for generating a dose-response curve for a SIRT1 activator like this compound is in the low micromolar range. Based on activators with similar mechanisms, an EC50 (half-maximal effective concentration) in the range of 1-10 µM can be anticipated.
Experimental Protocols
Protocol: Fluorometric SIRT1 Activity Assay
This protocol outlines the general steps for measuring the in vitro activity of SIRT1 in the presence of this compound using a fluorometric assay kit.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue flanked by a fluorophore and a quencher)
-
NAD+ solution
-
This compound compound
-
Assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
Set up the Reaction: In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate to each well.
-
Add this compound: Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known SIRT1 activator, if available).
-
Initiate the Reaction: Add the recombinant SIRT1 enzyme to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the Reaction and Develop Signal: Add the developer solution to each well. This solution typically contains a protease that cleaves the deacetylated substrate, separating the fluorophore from the quencher and generating a fluorescent signal. Incubate at room temperature for 15-30 minutes.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350/460 nm).
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a SIRT1 Activity Assay
| This compound Concentration (µM) | Average Fluorescence (RFU) | % SIRT1 Activation |
| 0 (Vehicle) | 500 | 0 |
| 0.1 | 650 | 15 |
| 0.5 | 1200 | 70 |
| 1.0 | 2500 | 200 |
| 5.0 | 4500 | 400 |
| 10.0 | 4800 | 430 |
| 50.0 | 5000 | 450 |
Note: This data is for illustrative purposes only. Actual results may vary.
Troubleshooting Guide
Q3: My dose-response curve is flat or shows no activation. What are the possible causes?
-
Inactive Components: Ensure the SIRT1 enzyme and NAD+ are active. Avoid repeated freeze-thaw cycles.
-
Incorrect Substrate: The activation of SIRT1 by small molecules can be highly substrate-dependent. The specific fluorogenic peptide used in your assay may not be suitable for detecting activation by this compound.
-
Compound Insolubility: this compound may have precipitated out of solution at higher concentrations. Visually inspect the wells for any precipitate. Consider using a different solvent or a lower concentration range.
Q4: I am observing high background fluorescence. How can I reduce it?
-
Contaminated Reagents: Ensure all buffers and reagents are free from fluorescent contaminants.
-
Light Exposure: Protect the fluorogenic substrate and the reaction plate from light as much as possible.
-
Autofluorescence of Compound: Test the intrinsic fluorescence of this compound at the concentrations used in the assay by running a control plate without the fluorogenic substrate.
Q5: The results from my experiment are not reproducible. What should I check?
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the serial dilutions of the compound.
-
Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all experiments.
-
Reagent Stability: Use freshly prepared reagents whenever possible. Aliquot and store enzymes and other critical reagents according to the manufacturer's instructions.
Visualizations
References
Technical Support Center: Addressing Poor Bioavailability of SIRT1 Activators
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the challenges of working with Sirtuin 1 (SIRT1) activators, particularly their characteristically poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why do many SIRT1 activators, like resveratrol, have such low bioavailability?
A1: The low bioavailability of many SIRT1 activators, especially natural polyphenols like resveratrol, is primarily due to two factors: poor aqueous solubility and extensive first-pass metabolism.[1][2] After oral administration, these compounds are rapidly metabolized in the intestines and liver into glucuronide and sulfate conjugates, which may have lower biological activity.[2][3] This rapid conversion significantly reduces the amount of the active compound that reaches systemic circulation.[1]
Q2: What are the main strategies to improve the bioavailability of SIRT1 activators?
A2: Key strategies focus on enhancing solubility and protecting the compound from premature metabolism.[4][5][6] These include:
-
Formulation Technologies: Advanced formulations like lipid-based delivery systems (e.g., SEDDS, SLNs), amorphous solid dispersions, and nanoencapsulation can improve solubility and absorption.[4][6][7]
-
Particle Size Reduction: Micronization or nanosizing increases the compound's surface area, which can lead to a better dissolution rate.[8]
-
Co-administration with Inhibitors: Using agents like piperine can inhibit the metabolic enzymes responsible for the breakdown of the SIRT1 activator.[2]
-
Prodrugs: Chemically modifying the activator to create a prodrug can improve stability and permeability, allowing the active form to be released in the body.
Q3: What is SIRT1 and what is its role in signaling pathways?
A3: SIRT1 is a NAD⁺-dependent protein deacetylase, a key enzyme that regulates a wide range of cellular processes by removing acetyl groups from histone and non-histone proteins.[9][][11] It is a critical node in cellular signaling, linking energy metabolism to stress responses, genomic stability, and inflammation.[9][12] Key pathways influenced by SIRT1 include those involving PGC-1α (mitochondrial biogenesis), NF-κB (inflammation), and FOXO proteins (stress resistance).[][12][13][14]
SIRT1 Signaling Pathway Diagram dot graph SIRT1_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes Metabolic_Stress [label="Metabolic Stress\n(e.g., Calorie Restriction)", fillcolor="#FBBC05", fontcolor="#202124"]; NAD_NADH [label="Increased NAD+/NADH Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; SIRT1_Activators [label="SIRT1 Activators\n(e.g., Resveratrol)", fillcolor="#34A853"]; SIRT1 [label="SIRT1", shape=ellipse, fillcolor="#EA4335"];
PGC1a [label="PGC-1α", fillcolor="#4285F4"]; FOXO [label="FOXO Proteins", fillcolor="#4285F4"]; NFkB [label="NF-κB", fillcolor="#4285F4"]; p53 [label="p53", fillcolor="#4285F4"];
Mitochondrial_Biogenesis [label="Mitochondrial Biogenesis\n& Fatty Acid Oxidation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Stress_Resistance [label="Stress Resistance\n& DNA Repair", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Reduced Inflammation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis Regulation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Metabolic_Stress -> NAD_NADH [label="leads to", color="#5F6368"]; NAD_NADH -> SIRT1 [label="activates", color="#EA4335"]; SIRT1_Activators -> SIRT1 [label="activates", color="#EA4335"];
SIRT1 -> PGC1a [label="deacetylates\n(activates)", color="#5F6368"]; SIRT1 -> FOXO [label="deacetylates\n(activates)", color="#5F6368"]; SIRT1 -> NFkB [label="deacetylates\n(inhibits)", color="#5F6368"]; SIRT1 -> p53 [label="deacetylates\n(inhibits)", color="#5F6368"];
PGC1a -> Mitochondrial_Biogenesis [color="#5F6368"]; FOXO -> Stress_Resistance [color="#5F6368"]; NFkB -> Inflammation [color="#5F6368"]; p53 -> Apoptosis [color="#5F6368"]; } } Caption: Simplified SIRT1 signaling pathway showing activation and downstream effects.
Troubleshooting Guide
Issue 1: Very low or undetectable plasma concentrations of the SIRT1 activator after oral administration.
This is a frequent challenge, often pointing to issues with solubility or rapid metabolism.[2]
-
Potential Cause 1: Poor Solubility & Dissolution. The compound is not dissolving effectively in gastrointestinal fluids.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize the compound's aqueous solubility at various physiological pH levels (e.g., pH 1.2, 6.8, 7.4).[8]
-
Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.[8]
-
Formulation Enhancement: Test different formulation strategies. For preclinical studies, this may involve using co-solvents like PEG300 or Tween-80.[15] For more advanced development, consider creating amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[4][8]
-
-
-
Potential Cause 2: Extensive First-Pass Metabolism. The compound is being rapidly metabolized in the gut wall and/or liver before it can reach systemic circulation.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to determine the compound's intrinsic clearance.[8] High clearance indicates rapid metabolism.
-
Metabolite Identification: Analyze plasma samples to quantify levels of known metabolites (e.g., glucuronide and sulfate conjugates).[2] High metabolite levels alongside low parent compound levels confirm this issue.
-
Co-administration: In preclinical models, co-administer the SIRT1 activator with an inhibitor of relevant metabolic enzymes (e.g., piperine) to see if exposure increases.[2]
-
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Data.
Significant variability in plasma concentrations between animal subjects can make data interpretation difficult.[2][16]
-
Potential Cause 1: Physicochemical Properties. Compounds with low solubility and high dose are prone to variable absorption.[17][18]
-
Troubleshooting Steps:
-
Improve Formulation: A robust formulation that improves solubility (as described in Issue 1) can often reduce variability by ensuring more consistent dissolution.[17]
-
Dose-Dependency Check: Evaluate if the variability is worse at higher doses, which might suggest solubility is being exceeded.
-
-
-
Potential Cause 2: Biological Factors.
-
Troubleshooting Steps:
-
Standardize Study Conditions: Ensure strict control over fasting state, diet, and animal handling, as these can influence gastrointestinal physiology.
-
Consider Genetic Differences: Be aware that genetic polymorphisms in metabolic enzymes and transporters can exist even in inbred animal strains, leading to different metabolic rates.[16][19]
-
Gut Microbiota: The gut microbiome can metabolize compounds before absorption.[2] While difficult to control, acknowledging this as a potential source of variation is important.
-
-
Comparative Data Tables
Table 1: Pharmacokinetic Properties of Selected SIRT1 Activators
| Compound | Species | Dose & Route | Key PK Parameter(s) | Bioavailability (%) | Reference |
| Resveratrol | Human | 25 mg, Oral | Cmax: ~1-5 ng/mL | <1% (unmetabolized) | [1] |
| SRT2104 | Human | 0.5 g, Oral | Sub-proportional increase in exposure with dose | ~14% | [20] |
| SRT1720 | Mouse | High-fat diet | Extends lifespan and improves health markers | Data not specified | [11][21] |
Note: Bioavailability data can vary significantly based on formulation, dose, and species.
Table 2: Example Formulation Strategies to Enhance Bioavailability
| Strategy | Mechanism of Action | Example Application | Potential Improvement |
| Nanoencapsulation (SLNs, PLGA) | Improves solubility, protects from metabolism, can enhance absorption.[2][4] | Resveratrol-loaded nanoparticles. | Significant increase in plasma concentration vs. unformulated compound.[2] |
| Amorphous Solid Dispersions | Maintains the drug in a high-energy, more soluble amorphous state.[4] | Poorly soluble synthetic activators. | Enhanced dissolution rate and absorption.[4][8] |
| Lipid-Based Systems (SEDDS) | Solubilizes lipophilic drugs and can facilitate lymphatic transport, bypassing first-pass metabolism.[4][6] | Lipophilic SIRT1 activators. | Improved oral bioavailability for lipophilic compounds.[6] |
| Co-administration with Piperine | Inhibits glucuronidation enzymes (UGTs) in the gut and liver.[2] | Resveratrol + Piperine. | Increased plasma concentration and bioavailability of resveratrol.[2] |
Key Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is a standard method to predict intestinal drug absorption and identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[22][23][24]
Objective: To determine the apparent permeability coefficient (Papp) of a SIRT1 activator across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell™ plates and cultured for 18-22 days to form a differentiated, polarized monolayer.[22][25]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[24]
-
Permeability Measurement (A-to-B):
-
The test compound is added to the apical (A) side of the monolayer (donor compartment).
-
At predetermined time points (e.g., 120 minutes), samples are taken from the basolateral (B) side (receiver compartment).[24]
-
-
Efflux Measurement (B-to-A):
-
The experiment is reversed: the compound is added to the basolateral (B) side and samples are taken from the apical (A) side.
-
-
Quantification: The concentration of the compound in the donor and receiver compartments is measured using LC-MS/MS.[26]
-
Data Analysis:
-
The apparent permeability (Papp) in cm/s is calculated for both directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).
-
An ER greater than 2 suggests the compound is subject to active efflux.[25]
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study (Rodent Model)
This protocol outlines a basic design for assessing the in vivo exposure of a SIRT1 activator after oral administration.[27][28]
Objective: To determine key PK parameters (Cmax, Tmax, AUC) and oral bioavailability of a SIRT1 activator.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Dosing Groups:
-
Group 1 (IV): Administer a low dose of the compound intravenously (e.g., via tail vein) to determine clearance and volume of distribution. This group is necessary to calculate absolute oral bioavailability.
-
Group 2 (PO): Administer the desired oral dose of the compound (formulated appropriately) via oral gavage.
-
-
Blood Sampling:
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the parent compound (and key metabolites, if necessary) in plasma samples.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Oral Bioavailability (F%) is calculated as: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
References
- 1. Administration of resveratrol: What formulation solutions to bioavailability limitations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. upm-inc.com [upm-inc.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. omicsonline.org [omicsonline.org]
- 20. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. enamine.net [enamine.net]
- 25. Caco-2 Permeability | Evotec [evotec.com]
- 26. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SIRT1 Enzymatic Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential artifacts encountered during SIRT1 enzymatic assays. By offering detailed experimental protocols, data-driven insights, and clear visual aids, this guide aims to enhance the accuracy and reproducibility of your research.
I. Troubleshooting Guide: Identifying and Resolving Common Assay Artifacts
This section addresses specific issues that can arise during SIRT1 enzymatic assays, providing potential causes and actionable solutions.
1. Issue: Apparent SIRT1 activation is observed, but it is not reproducible with native peptide substrates.
-
Question: Why do I see robust SIRT1 activation with a fluorophore-labeled peptide (e.g., Fluor-de-Lys), but this effect disappears when I use a native peptide substrate without a fluorescent tag?
-
Answer: This is a well-documented artifact in SIRT1 assays. The activation of SIRT1 by many small-molecule activators (STACs), including resveratrol, can be highly dependent on the presence of a fluorophore, such as 7-amino-4-methylcoumarin (AMC), on the peptide substrate.[1][2][3][4][5] The STAC may interact with both SIRT1 and the fluorophore, leading to an apparent increase in enzymatic activity that is not physiologically relevant.[1][3] This suggests an allosteric mechanism where the activator's effect is contingent on the specific conformation induced by the substrate.[2][6]
Troubleshooting Steps:
-
Validate with Native Substrates: Always confirm findings using unlabeled peptide substrates that correspond to physiological SIRT1 targets.[2][6]
-
Use Orthogonal Assays: Employ a different assay format that does not rely on a fluorogenic readout, such as a mass spectrometry-based assay or an enzyme-coupled assay that detects nicotinamide (NAM) production.[7][8]
-
Substrate Specificity Analysis: Test the compound's effect on the deacetylation of a panel of different peptide sequences to determine if the activation is substrate-specific.[5][9]
-
2. Issue: High background fluorescence or signal interference from test compounds.
-
Question: My assay shows high background fluorescence, or my test compound seems to interfere with the fluorescent signal. How can I address this?
-
Answer: Test compounds, particularly those with intrinsic fluorescent properties like some chromenone derivatives, can interfere with fluorometric assays.[10] Solvents such as DMSO can also affect the assay readout.[11][12]
Troubleshooting Steps:
-
Run Compound Interference Controls: Test your compound in the assay in the absence of the SIRT1 enzyme to see if it fluoresces at the assay's excitation and emission wavelengths.[11] A procedure to test for fluorophore interference is often included in commercial assay kits.[11]
-
Developer Interference Check: In two-step assays, test for interference with the developer solution by adding the compound after the SIRT1 reaction has been stopped.[11]
-
Solvent Titration: If using organic solvents like DMSO, perform a solvent titration to determine the maximum concentration that does not significantly impact the assay signal and include a vehicle control with the same solvent concentration in all wells.[11][12]
-
Alternative Assays: Consider using a non-fluorescent assay format if interference is persistent.
-
3. Issue: Inconsistent or unexpected inhibition of SIRT1 activity.
-
Question: I am observing inhibition of SIRT1 activity, but the results are variable or unexpected. What could be the cause?
-
Answer: Inhibition can be influenced by several factors, including the specific substrate used and the presence of contaminating inhibitors. Nicotinamide (NAM), a byproduct of the sirtuin deacetylation reaction, is a known inhibitor of SIRT1.[13][14]
Troubleshooting Steps:
-
Substrate-Dependent Inhibition: Be aware that the inhibitory effect of some compounds can be substrate-dependent.[6]
-
Control for NAM Production: In assays that do not continuously remove NAM, its accumulation can lead to feedback inhibition.
-
Use a Specific Inhibitor as a Positive Control: Include a well-characterized SIRT1 inhibitor, such as EX-527, as a positive control to validate assay performance.[4][15]
-
Check Reagent Purity: Ensure that reagents, particularly the NAD+, are free from contaminating inhibitors.
-
II. Frequently Asked Questions (FAQs)
1. What are the most common sources of artifacts in SIRT1 enzymatic assays?
The most prevalent artifacts stem from the use of fluorophore-labeled peptide substrates. Many SIRT1-activating compounds (STACs) show activity only with these artificial substrates and not with native, unlabeled peptides.[1][4][16] Other sources include direct interference of test compounds with the assay's fluorescence signal and the effects of solvents on enzyme activity.[10][11]
2. How can I be sure that a compound is a true SIRT1 activator?
To confirm true SIRT1 activation, it is crucial to demonstrate activity with a native, unlabeled peptide substrate.[2][6] The activation should ideally be shown using multiple, distinct assay formats (e.g., fluorescence, mass spectrometry, HPLC) to rule out technology-specific artifacts.[7][8] Further validation in cell-based assays is also essential.
3. What are the key controls to include in a SIRT1 assay?
-
No Enzyme Control: To measure background signal.[17]
-
Vehicle Control: To account for the effect of the solvent (e.g., DMSO) on the assay.[11]
-
Positive Inhibitor Control: Using a known SIRT1 inhibitor (e.g., Nicotinamide or EX-527) to confirm the assay can detect inhibition.[4][17]
-
Compound Interference Controls: To check for autofluorescence or quenching by the test compound.[11]
4. What is the role of the peptide substrate sequence in SIRT1 activation?
The amino acid sequence of the peptide substrate plays a critical role in how SIRT1 activity is modulated by small molecules.[1][5] Studies have shown that a compound like resveratrol can activate the deacetylation of some peptide sequences while inhibiting others, and having no effect on many.[5][9] This highlights the importance of using physiologically relevant substrate sequences in screening campaigns.
III. Quantitative Data Summary
The following tables summarize key quantitative data related to SIRT1 inhibitors and activators.
Table 1: IC50 Values for Common SIRT1 Inhibitors
| Inhibitor | IC50 Value | Notes |
| EX-527 | ~38 nM | A potent and specific SIRT1 inhibitor.[4][13] |
| Nicotinamide (NAM) | ~40-85 µM | A pan-sirtuin inhibitor and a natural byproduct of the SIRT1 reaction.[4][13][17] |
| Sirtinol | ~34-40 µM | One of the first reported sirtuin inhibitors.[11][13] |
| Suramin | ~0.3 µM | A potent SIRT1 inhibitor.[13] |
| Tenovin-6 | ~20 µM | A sirtuin inhibitor.[13] |
Table 2: EC1.5/EC50 Values for SIRT1 Activators
| Activator | Substrate | EC1.5/EC50 Value | Notes |
| Resveratrol | Fluor-de-Lys | ~19.2 µM (EC1.5) | Activation is highly dependent on the fluorophore.[18] |
| CWR | Fluor-de-Lys | ~3.16 µM (EC1.5) | A tripeptide activator.[18] |
| Compound 22 | desTAMRA-peptide | ~1.7 µM (EC50) | A synthetic STAC.[6] |
| Compound 23 | desTAMRA-peptide | ~2.2 µM (EC50) | A synthetic STAC.[6] |
| Compound 24 | desTAMRA-peptide | ~1.5 µM (EC50) | A synthetic STAC.[6] |
IV. Experimental Protocols and Visualizations
SIRT1 Signaling Pathway and Reaction Mechanism
The diagram below illustrates the enzymatic reaction catalyzed by SIRT1, highlighting its dependence on NAD+ and the production of nicotinamide (NAM), which can act as a feedback inhibitor.
Caption: The SIRT1 enzymatic deacetylation cycle.
General Workflow for a Fluorometric SIRT1 Activity Assay
This workflow outlines the key steps in a typical two-step fluorometric SIRT1 assay used for screening potential modulators.
Caption: A typical fluorometric SIRT1 assay workflow.
Troubleshooting Logic for Apparent SIRT1 Activation
This decision tree provides a logical workflow for troubleshooting unexpected or artifactual SIRT1 activation results.
Caption: Troubleshooting workflow for SIRT1 activation.
References
- 1. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 activation by small molecules: kinetic and biophysical evidence for direct interaction of enzyme and activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Improved mass spectrometry-based activity assay reveals oxidative and metabolic stress as sirtuin-1 regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirt1 activation by resveratrol is substrate sequence-selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. The ways and means 6 that fine tune Sirt1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 17. benchchem.com [benchchem.com]
- 18. A Novel Mechanism for SIRT1 Activators That Does Not Rely on the Chemical Moiety Immediately C-Terminal to the Acetyl-Lysine of the Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying SRT3657 Target Engagement
Welcome to the technical support center for quantifying SRT3657 target engagement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the SIRT1 activator, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a brain-permeable small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] SIRT1 is involved in a variety of cellular processes, including the regulation of metabolism, DNA repair, and inflammation. This compound has been shown to have neuroprotective effects.[1][2]
Q2: Why is it challenging to quantify this compound target engagement in cells?
A2: Quantifying the engagement of any small molecule with its target within a cell presents several challenges. For this compound and its target SIRT1, these challenges include:
-
Indirect Measurement of Activity: Many assays measure the downstream consequences of SIRT1 activation (e.g., deacetylation of a substrate) rather than the direct binding of this compound to SIRT1.
-
Assay Artifacts: Some in vitro assays for sirtuin activity, particularly those using fluorescently labeled substrates, have been reported to be prone to artifacts with certain classes of activating compounds.
-
Cellular Complexity: In a cellular environment, factors such as cell permeability, compound metabolism, and the presence of other interacting proteins can influence this compound's engagement with SIRT1.
-
Lack of Direct, Routine Methods: While techniques like Cellular Thermal Shift Assay (CETSA) can provide evidence of direct binding, they can be technically demanding to establish and optimize.
Q3: What are the common methods to measure this compound target engagement?
A3: The most common methods to assess the engagement of this compound with SIRT1 in a cellular context include:
-
Fluorometric SIRT1 Activity Assays: These assays measure the enzymatic activity of SIRT1 using a fluorogenic substrate. An increase in signal upon this compound treatment suggests target engagement and activation.
-
Western Blotting for Downstream Substrates: This method involves treating cells with this compound and then measuring the change in acetylation status of known SIRT1 substrates, such as p53 or components of the NF-κB pathway.[3][4][5] A decrease in acetylation of these substrates indicates SIRT1 activation.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that directly assesses the binding of a ligand to its target protein in intact cells or cell lysates.[6][7][8] An increase in the thermal stability of SIRT1 in the presence of this compound provides strong evidence of direct target engagement.
Troubleshooting Guides
Fluorometric SIRT1 Activity Assays
Q: I am not seeing a consistent increase in SIRT1 activity with this compound treatment. What could be the issue?
A: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Sub-optimal this compound Concentration: Ensure you are using an appropriate concentration range for this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions.
-
Cell Health and Density: Ensure your cells are healthy and not overgrown, as this can affect cellular metabolism and NAD+ levels, which are critical for SIRT1 activity.
-
Assay Buffer and Reagents: Check the compatibility of your lysis buffer and other assay components with the fluorometric assay kit. Some detergents or high salt concentrations can interfere with the enzymatic reaction or the fluorescent signal.
-
Incubation Times: Optimize the incubation times for both this compound treatment and the enzymatic reaction as specified in your assay protocol.
-
Control Compound: Include a known SIRT1 activator (if available and distinct from this compound) or an inhibitor (like Nicotinamide) as positive and negative controls, respectively, to validate the assay performance.[9]
Q: I am observing high background fluorescence in my assay. How can I reduce it?
A: High background can obscure the signal from SIRT1 activity. Here are some potential causes and solutions:
-
Autofluorescence of this compound: Test the fluorescence of this compound alone at the concentrations used in your experiment to see if it contributes to the background.
-
Contaminated Reagents: Use fresh, high-quality reagents and buffers. Autoclaved or old buffers can sometimes have increased fluorescence.
-
Non-enzymatic Substrate Degradation: Ensure that the assay is performed under the recommended pH and temperature conditions to minimize non-enzymatic breakdown of the fluorogenic substrate.
-
Inadequate Plate Reader Settings: Optimize the excitation and emission wavelengths and the gain settings on your plate reader for the specific fluorophore used in the assay kit.
Cellular Thermal Shift Assay (CETSA)
Q: I am not observing a thermal shift for SIRT1 with this compound treatment. What should I check?
A: The absence of a thermal shift can be due to several reasons. Follow these troubleshooting steps:
-
Insufficient this compound Concentration or Incubation Time: Ensure you are using a saturating concentration of this compound and an adequate incubation time to allow for target binding. A dose-response and time-course experiment can help optimize these parameters.
-
Suboptimal Heating Conditions: The temperature range and duration of the heat shock are critical. You may need to optimize the temperature gradient to capture the melting curve of SIRT1 accurately in your specific cell line.
-
Inefficient Cell Lysis and Fractionation: Incomplete cell lysis or inefficient separation of soluble and aggregated protein fractions can lead to high variability and mask a thermal shift. Ensure your lysis protocol is robust and that you are effectively pelleting the aggregated proteins.
-
Antibody Quality for Western Blot Detection: If you are using Western blotting for detection, the quality of the SIRT1 antibody is crucial. Use a well-validated antibody that provides a strong and specific signal.
Q: My CETSA results are highly variable between replicates. How can I improve consistency?
A: Variability in CETSA can be a significant challenge. Here are some tips to improve reproducibility:
-
Precise Temperature Control: Use a PCR machine with a heated lid for the heat shock step to ensure uniform temperature across all samples.[6]
-
Consistent Sample Handling: Ensure all samples are treated identically throughout the protocol, from cell seeding and drug treatment to lysis and sample loading.
-
Accurate Protein Quantification: Accurately quantify the protein concentration of the soluble fraction before loading for Western blot analysis to ensure equal loading between lanes.
-
Loading Controls: Use a loading control on your Western blots to normalize for any variations in protein loading. However, be aware that the stability of the loading control protein itself can be affected by heat. It is often better to rely on meticulous protein quantification.
Western Blotting for Acetylated Substrates
Q: I am not seeing a decrease in the acetylation of my target protein after this compound treatment. What could be wrong?
A: This could be due to several experimental factors:
-
Insufficient SIRT1 Activation: Verify that this compound is activating SIRT1 in your system using a direct activity assay if possible. The concentration or treatment time may need to be optimized.
-
Low Basal Acetylation: The basal level of acetylation of your target protein might be too low to detect a significant decrease. You may need to stimulate cells with an appropriate stimulus to increase the basal acetylation level before treating with this compound.
-
Antibody Specificity: Ensure that the antibody you are using is specific for the acetylated form of your protein of interest and does not cross-react with the non-acetylated form.
-
Sample Preparation: Use lysis buffers containing deacetylase inhibitors (like Trichostatin A and Nicotinamide) to preserve the acetylation status of proteins during sample preparation.
Q: My Western blot for the acetylated protein shows multiple non-specific bands. How can I improve the blot quality?
A: Non-specific bands can make interpretation difficult. Here are some suggestions:
-
Optimize Antibody Concentrations: Titrate both your primary and secondary antibody concentrations to find the optimal dilution that maximizes the specific signal and minimizes background.
-
Blocking Conditions: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk, or vice versa).
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubations to remove non-specifically bound antibodies.
-
Use a High-Quality Primary Antibody: Ensure your primary antibody has been validated for Western blotting and is known to be specific for the acetylated target.
Quantitative Data Summary
The following tables summarize available quantitative data for this compound. Note that specific EC50 and CETSA data for this compound are not widely available in the public domain and may require access to proprietary company data.
Table 1: In Vivo Activity of this compound
| Animal Model | Dosage | Administration | Outcome | Reference |
| Adult double-transgenic CK-p25 mice | 30 mg/kg | Daily oral gavage for 6 weeks | Significantly upregulated SIRT1 activity in hippocampal extracts | [Gräff J, et al. J Neurosci. 2013][1][2] |
Experimental Protocols
Detailed Protocol for Fluorometric SIRT1 Activity Assay
This protocol is a general guideline based on commercially available kits (e.g., Abcam ab156065, Cayman Chemical 700690).[9][10][11] Always refer to the specific manufacturer's instructions.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis Buffer (containing deacetylase inhibitors)
-
SIRT1 Fluorometric Assay Kit (containing SIRT1 substrate, NAD+, developer, and assay buffer)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add equal amounts of protein lysate to each well.
-
Add Assay Buffer to each well.
-
Initiate the reaction by adding a master mix of SIRT1 substrate and NAD+.
-
Include appropriate controls: no-enzyme control, no-NAD+ control, and a known inhibitor/activator control.
-
-
Development and Measurement:
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes).
-
Add the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure fluorescence using a plate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the fold change in SIRT1 activity in this compound-treated samples compared to vehicle-treated samples.
-
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol is a general guideline for performing CETSA with Western blot detection.[6][7][8]
Materials:
-
Cells treated with this compound or vehicle control
-
PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against SIRT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature. Include a non-heated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against SIRT1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT1 at each temperature for both this compound-treated and vehicle-treated samples.
-
Normalize the intensities to the non-heated control for each condition.
-
Plot the normalized band intensity as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Detailed Protocol for Western Blot of Acetylated p53
Materials:
-
Cells treated with this compound or vehicle control (and potentially a DNA damaging agent to induce p53 acetylation)
-
Lysis Buffer (with protease and deacetylase inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against acetylated-p53 (e.g., at Lys382) and total p53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control. To increase the signal, you can co-treat with a DNA damaging agent like etoposide to induce p53 acetylation.
-
Lyse cells in lysis buffer containing deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Determine protein concentration.
-
-
Western Blot Analysis:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a membrane.
-
Block the membrane and probe with a primary antibody against acetylated-p53.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot and image.
-
-
Stripping and Reprobing (Optional but Recommended):
-
Strip the membrane of the acetyl-p53 antibodies.
-
Re-probe the same membrane with an antibody against total p53 to normalize the acetylated p53 signal to the total amount of p53 protein.
-
-
Data Analysis:
-
Quantify the band intensities for both acetylated p53 and total p53.
-
Calculate the ratio of acetylated p53 to total p53 for each sample.
-
Compare the ratio in this compound-treated samples to vehicle-treated samples to determine the extent of deacetylation.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
Technical Support Center: SRT3657 Off-Target Kinase Activity Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target kinase activity of SRT3657.
Disclaimer: Publicly available, comprehensive off-target kinase screening data for this compound is limited. The information and data presented below are intended to serve as a guide for designing and interpreting experiments to characterize the selectivity of this compound and similar compounds. The quantitative data provided is hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is primarily known as a brain-permeable activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] It is not a classical kinase inhibitor. Its neuroprotective effects are attributed to its activation of SIRT1.
Q2: Why is it important to screen this compound for off-target kinase activity?
Although this compound is a sirtuin activator, it is crucial to evaluate its activity against a panel of kinases to identify any unintended interactions. Off-target kinase activity can lead to unexpected cellular effects, toxicity, or provide opportunities for drug repurposing. Many small molecules designed for one target can have effects on other structurally related proteins, such as kinases.
Q3: What are the common methods to screen for off-target kinase activity?
Common methods include in vitro biochemical kinase assays and cell-based assays. In vitro assays measure the direct effect of the compound on the activity of purified kinases. Cell-based assays assess the compound's effect on kinase signaling pathways within a cellular context.
Q4: How do I interpret the results of an off-target kinase screen?
The results are typically presented as percent inhibition at a specific concentration or as IC50 values (the concentration of the compound required to inhibit 50% of the kinase activity). A lower IC50 value indicates a more potent inhibition. It is important to compare the IC50 values for off-target kinases to the EC50 (effective concentration for 50% activation) for its primary target, SIRT1, to understand the therapeutic window and potential for off-target effects at efficacious doses.
Q5: What should I do if I identify significant off-target kinase activity for this compound?
If significant off-target activity is observed, further investigation is warranted. This may include:
-
Dose-response studies: To determine the potency of inhibition (IC50) for the identified off-target kinases.
-
Cell-based assays: To confirm that the off-target inhibition observed in biochemical assays translates to an effect on cellular signaling pathways.
-
Structural studies: To understand the binding mode of this compound to the off-target kinase.
-
Phenotypic assays: To assess the functional consequences of the off-target activity in relevant cellular models.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in in vitro kinase assay results. | - Pipetting errors.- Instability of the compound or kinase.- Inconsistent incubation times. | - Use calibrated pipettes and proper technique.- Prepare fresh compound dilutions for each experiment.- Ensure consistent timing for all steps of the assay. |
| No inhibition observed for positive control kinase inhibitor. | - Inactive inhibitor.- Incorrect assay conditions (e.g., ATP concentration).- Inactive kinase enzyme. | - Use a fresh, validated batch of the control inhibitor.- Verify that the ATP concentration is near the Km for the kinase.- Test the activity of the kinase with a known substrate. |
| Discrepancy between in vitro and cell-based assay results. | - Poor cell permeability of the compound.- Compound is metabolized in cells.- The kinase is not active or is part of a complex in the cellular context. | - Perform cell permeability assays.- Investigate the metabolic stability of the compound in the cell line used.- Confirm target engagement in cells using techniques like cellular thermal shift assays (CETSA). |
| High background signal in cell-based phosphorylation assays. | - Non-specific antibody binding.- High basal level of phosphorylation. | - Optimize antibody concentrations and blocking conditions.- Serum-starve cells before stimulation to reduce basal signaling. |
Data Presentation: Hypothetical Off-Target Kinase Profile of this compound
The following table summarizes hypothetical data from a screen of this compound against a panel of 96 kinases at a concentration of 10 µM.
| Kinase Target | % Inhibition at 10 µM this compound | IC50 (µM) | Kinase Family |
| Primary Target (Sirtuin) | N/A (Activator) | EC50 = 2.5 µM | Deacetylase |
| PIM1 | 85% | 5.2 | CMGC |
| DYRK1A | 72% | 8.9 | CMGC |
| GSK3B | 55% | 15.1 | CMGC |
| MAPK1 (ERK2) | 21% | > 30 | CMGC |
| CDK2 | 15% | > 30 | CMGC |
| SRC | 48% | 22.5 | Tyrosine |
| LCK | 35% | > 30 | Tyrosine |
| EGFR | 12% | > 30 | Tyrosine |
| AKT1 | 18% | > 30 | AGC |
| ROCK1 | 62% | 11.8 | AGC |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol describes a general method for assessing the inhibitory activity of this compound against a specific kinase using a radiometric assay format.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA.
-
Kinase: Recombinant human kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
[γ-33P]ATP: Radiolabeled ATP.
-
This compound: Prepare a 10 mM stock solution in DMSO and create serial dilutions.
-
Stop Solution: 75 mM phosphoric acid.
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to all wells of a 96-well plate.
-
Add 5 µL of the appropriate this compound dilution to the test wells. Add 5 µL of DMSO to the control wells.
-
Add 10 µL of the kinase to all wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing the substrate and [γ-33P]ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of stop solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the effect of this compound on the phosphorylation of a specific kinase substrate in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or agonist to activate the kinase of interest for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Compare the normalized signal in this compound-treated samples to the vehicle control to determine the effect on substrate phosphorylation.
-
Visualizations
Caption: Experimental workflow for off-target kinase activity screening.
Caption: this compound intended and hypothetical off-target signaling pathways.
References
Technical Support Center: Enhancing Experimental Reproducibility of SRT3657 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving SRT3657, a brain-permeable SIRT1 activator. By addressing specific issues encountered during experimentation, this resource aims to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, brain-permeable small molecule that acts as a potent activator of Sirtuin 1 (SIRT1).[1][2] SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including gene repression, metabolic control, apoptosis, cell survival, DNA repair, inflammation, and neuroprotection.[3] this compound is believed to exert its effects by allosterically activating SIRT1, leading to the deacetylation of a wide range of protein targets.
Q2: How should I prepare and store this compound for in vitro and in vivo studies?
A2: Proper handling of this compound is critical for maintaining its activity. For in vitro studies, this compound is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo applications, the stock solution is often further diluted in a vehicle suitable for administration, such as a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] It is crucial to adhere to the solubility information provided by the supplier. Stock solutions should be stored at -80°C for long-term stability, while powdered compound can be stored at -20°C for up to three years.[1] Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What are the expected downstream effects of this compound-mediated SIRT1 activation?
A3: Activation of SIRT1 by this compound can lead to the deacetylation of numerous downstream targets, influencing a variety of signaling pathways. Key targets include transcription factors and coactivators such as p53, NF-κB, PGC-1α, and FOXO proteins.[3][4] The specific downstream effects can be tissue and context-dependent but generally involve promoting cell survival, reducing inflammation, and modulating metabolism.[3][4]
Q4: Are there known off-target effects of this compound?
A4: While this compound is designed as a specific SIRT1 activator, the potential for off-target effects, common with small molecule inhibitors and activators, should be considered.[5] Researchers should include appropriate controls to validate that the observed effects are indeed mediated by SIRT1 activation. This can include using SIRT1 knockout/knockdown models or co-treatment with a specific SIRT1 inhibitor.
Q5: How can I confirm that this compound is activating SIRT1 in my experimental system?
A5: SIRT1 activation can be confirmed by measuring the deacetylation of known SIRT1 substrates. A common method is to use a fluorometric assay with a labeled peptide substrate.[1][6][7] Additionally, you can assess the acetylation status of endogenous SIRT1 targets like p53 or PGC-1α via Western blotting using antibodies specific to the acetylated forms of these proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: Improper storage or handling of this compound. | Ensure this compound is stored as a powder at -20°C or as a stock solution in an appropriate solvent at -80°C.[1] Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Poor Solubility: this compound not fully dissolved in the experimental medium. | Confirm the solubility of this compound in your specific cell culture medium or in vivo vehicle. Use a vehicle known to effectively dissolve the compound, such as a formulation containing DMSO and PEG300 for in vivo studies.[1] | |
| Lot-to-Lot Variability: Differences in the purity or activity of this compound between batches. | Purchase this compound from a reputable supplier. If possible, test new lots against a previously validated batch. Report the lot number in publications to improve reproducibility.[8][9] | |
| Cell Line/Model Insensitivity: The experimental model may not be responsive to SIRT1 activation. | Verify SIRT1 expression levels in your cells or tissue of interest. Consider using a positive control compound known to activate SIRT1, such as resveratrol, to confirm pathway responsiveness. | |
| High background or off-target effects | Non-specific activity: The observed effects may not be mediated by SIRT1. | Include stringent controls, such as a vehicle-only control, a negative control compound, and experiments in SIRT1-deficient cells or animals. Co-treatment with a specific SIRT1 inhibitor can also help to confirm on-target activity. |
| Concentration too high: Using an excessive concentration of this compound can lead to off-target effects. | Perform a dose-response curve to determine the optimal concentration of this compound that elicits the desired effect with minimal toxicity or off-target activity. | |
| Difficulty in measuring SIRT1 activation | Sub-optimal assay conditions: Incorrect buffer, substrate concentration, or incubation time in the SIRT1 activity assay. | Optimize the SIRT1 activity assay according to the kit manufacturer's protocol or published methods.[6][7] Ensure the use of appropriate concentrations of NAD+ and the peptide substrate. |
| Low SIRT1 levels in the sample: Insufficient amount of SIRT1 protein in the cell or tissue lysate. | Ensure adequate protein extraction from your samples. You may need to enrich for nuclear proteins as SIRT1 is predominantly localized in the nucleus. |
Experimental Protocols
SIRT1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies.[6][7]
Materials:
-
This compound
-
Recombinant SIRT1 enzyme
-
Fluorometric SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, NAD+, and the fluorometric SIRT1 substrate.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Initiate the reaction by adding recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction and initiate the development step by adding the developer solution to each well.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate SIRT1 activity relative to the vehicle control.
In Vivo Administration of this compound in Mice
This protocol is based on a study investigating the neuroprotective effects of this compound.[2]
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[1]
-
Experimental animals (e.g., CK-p25 mice)[2]
-
Oral gavage needles
Procedure:
-
Prepare the this compound formulation by first dissolving the compound in DMSO and then adding the remaining vehicle components.
-
Administer this compound to the mice via oral gavage at the desired dosage (e.g., 30 mg/kg).[2]
-
Treatment can be administered daily for a specified period (e.g., 6 weeks).[2]
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the treatment period, tissues can be collected for downstream analysis (e.g., Western blotting for SIRT1 targets, behavioral tests).
Visualizations
Caption: this compound allosterically activates SIRT1, leading to the deacetylation of downstream targets.
Caption: A logical workflow for this compound experiments, highlighting key troubleshooting checkpoints.
References
- 1. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quality Controls & Calibrators: Achieving Lot-to-Lot Consistency in IVD Manufacturing - Logical Biological [logicalbiological.com]
- 9. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Effects of SRT3657 on Cell Viability and Proliferation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting with the SIRT1 activator, SRT3657, focusing on its effects on cell viability and proliferation. Due to the limited availability of public data on the specific dose-response of this compound in various cancer cell lines, this guide offers detailed experimental protocols and troubleshooting advice to enable researchers to generate this critical data in their own model systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a brain-permeable activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] SIRT1 is a key regulator of numerous cellular processes, including cell cycle, DNA damage repair, and metabolism. Its activation has been primarily studied for its neuroprotective effects.[1]
Q2: What is the expected effect of this compound on cancer cell viability and proliferation?
Q3: How can I determine the optimal concentration of this compound for my experiments?
To determine the optimal concentration, it is essential to perform a dose-response experiment using a range of this compound concentrations on your specific cell line. A typical starting point could be a broad range from nanomolar to micromolar concentrations. The concentration that elicits the desired biological effect without causing overwhelming cytotoxicity should be selected for further experiments.
Q4: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?
Inconsistent results can arise from several factors, including:
-
Compound Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in your cell culture medium is consistent and non-toxic to the cells.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension and accurate pipetting.
-
Incubation Time: The duration of this compound exposure can significantly impact the outcome. Optimize the incubation time for your specific cell line and assay.
-
Assay Interference: The compound itself might interfere with the assay chemistry. For colorimetric or fluorometric assays, it is crucial to run controls with the compound in cell-free media to check for intrinsic absorbance or fluorescence.
Troubleshooting Guides
Troubleshooting Inconsistent Cell Viability/Proliferation Assay Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate. | Ensure a homogenous cell suspension. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low or no signal | Insufficient cell number, incorrect assay reagent volume, reagent degradation, cell death due to factors other than the compound. | Optimize cell seeding density. Verify reagent volumes and preparation. Check for signs of contamination or other stressors in your cell culture. |
| High background signal | Contamination of reagents or culture medium, intrinsic color or fluorescence of the compound or media. | Use fresh, sterile reagents. Run appropriate controls, including media-only and compound-in-media-only wells. |
| Unexpected dose-response curve (e.g., non-sigmoidal) | Compound precipitation at high concentrations, off-target effects, assay interference. | Visually inspect wells for precipitation. Consider testing a different viability assay. Run compound-only controls to check for assay interference. |
Experimental Protocols
To investigate the effect of this compound on cell viability and proliferation, standardized assays such as the MTT and CCK-8 assays are recommended.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
CCK-8 Assay for Cell Proliferation
The Cell Counting Kit-8 (CCK-8) assay is a more sensitive colorimetric assay for determining the number of viable cells.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
-
Your cell line of interest
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, add 10 µL of this compound at various concentrations to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell proliferation rate as a percentage relative to the control wells.
Data Presentation
While specific quantitative data for this compound's effect on cancer cell viability and proliferation is not widely available, researchers generating this data should structure it in a clear tabular format for easy comparison.
Table 1: Hypothetical Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| U87 | Glioblastoma | Data to be determined |
Table 2: Hypothetical Effect of this compound on Cell Proliferation (% of Control)
| Concentration (µM) | MCF-7 (% Proliferation) | A549 (% Proliferation) | HeLa (% Proliferation) | U87 (% Proliferation) |
| 0.1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Signaling Pathway of SIRT1 Activation
The following diagram illustrates the central role of SIRT1 in cellular processes relevant to cell viability and proliferation. Activation of SIRT1 by this compound can influence these pathways.
Caption: Simplified signaling pathway of SIRT1 activation by this compound and its downstream effects.
Experimental Workflow for Assessing Cell Viability
This diagram outlines the key steps for determining the effect of this compound on cell viability.
Caption: General experimental workflow for cell viability and proliferation assays.
References
Validation & Comparative
Validating the Neuroprotective Efficacy of SRT3657: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of SRT3657, a brain-permeable SIRT1 activator, with other relevant SIRT1 activators, namely SRT2104 and Resveratrol. The information presented is based on preclinical data from various neurodegenerative and neuronal injury models.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives. It is important to note that these studies were conducted in different models of neurodegeneration, which should be considered when comparing the results directly.
Table 1: Neuroprotective Efficacy of this compound in a Mouse Model of Neurodegeneration
| Parameter | Control (CK-p25 mice) | This compound-treated (CK-p25 mice) | Percentage Change | Reference |
| Synaptic Density (synaptophysin-positive puncta / 100 µm²) | ~15 | ~25 | ~67% increase | [1] |
| Neuronal Viability (NeuN-positive cells in CA1) | ~4000 | ~6000 | ~50% increase | [1] |
| Cognitive Function (Contextual Fear Conditioning - % Freezing) | ~20% | ~40% | ~100% improvement | [1] |
Table 2: Neuroprotective Efficacy of SRT2104 in a Mouse Model of Huntington's Disease
| Parameter | Control (HD mice) | SRT2104-treated (HD mice) | Percentage Change | Reference |
| Brain Atrophy (Neocortex Volume) | Significant loss | Preservation of volume (p < 0.05) | Attenuated atrophy | [2] |
| Motor Function (Balance Beam Test - time to traverse) | Impaired | Improved performance | Improved motor function | [2] |
| Survival | Reduced | Extended survival | Increased lifespan | [2] |
Table 3: Neuroprotective Efficacy of Resveratrol in a Rat Model of Combined Diabetes and Alzheimer's Disease
| Parameter | Control (AD/DM model) | Resveratrol-treated (AD/DM model) | Percentage Change | Reference |
| Memory Impairment (Morris Water Maze) | Significant impairment | Inhibition of impairment | Improved cognitive function | [3] |
| Oxidative Stress (Malondialdehyde levels) | Increased | Decreased | Reduced oxidative stress | [3] |
| Inflammation (IL-1β and IL-6 levels) | Increased | Decreased | Reduced neuroinflammation | [3] |
Experimental Protocols
This compound in CK-p25 Mouse Model of Neurodegeneration[1]
-
Animal Model: Transgenic mice (CK-p25) with inducible forebrain-specific expression of p25, leading to progressive neurodegeneration.
-
Drug Administration: this compound was administered orally at a dose of 30 mg/kg daily for 6 weeks.
-
Synaptic Density Analysis: Immunohistochemistry for the presynaptic marker synaptophysin was performed on hippocampal sections. The number of synaptophysin-positive puncta was quantified per 100 µm².
-
Neuronal Viability Assessment: Immunohistochemistry for the neuronal marker NeuN was performed on hippocampal sections. The number of NeuN-positive cells in the CA1 region was counted.
-
Cognitive Function Test: Contextual fear conditioning was used to assess learning and memory. The percentage of time spent freezing in the conditioned context was measured.
SRT2104 in N171-82Q Mouse Model of Huntington's Disease[2]
-
Animal Model: N171-82Q transgenic mice, which express a mutant form of the huntingtin protein and exhibit progressive motor deficits and neurodegeneration.
-
Drug Administration: SRT2104 was administered via a supplemented diet.
-
Brain Atrophy Measurement: Structural magnetic resonance imaging (MRI) was used to measure the volume of the neocortex and striatum.
-
Motor Function Assessment: The balance beam test was used to evaluate motor coordination and balance. The time taken to traverse the beam was recorded.
-
Survival Analysis: The lifespan of the mice was monitored and recorded.
Resveratrol in a Rat Model of Combined Diabetes and Alzheimer's Disease[3]
-
Animal Model: A rat model of combined type 2 diabetes (induced by streptozotocin) and Alzheimer's disease (induced by hippocampal injection of Aβ1-40).
-
Drug Administration: Resveratrol was administered to the rats.
-
Cognitive Function Test: The Morris water maze was used to assess spatial learning and memory.
-
Biochemical Analysis: Levels of malondialdehyde (an indicator of oxidative stress) and pro-inflammatory cytokines (IL-1β and IL-6) were measured in brain tissue.
Signaling Pathways and Experimental Workflows
SIRT1-Mediated Neuroprotective Signaling Pathway
SIRT1 activation by compounds like this compound is believed to exert its neuroprotective effects through the deacetylation of various downstream targets. This leads to the modulation of several cellular processes, including inflammation, apoptosis, and oxidative stress resistance.
Caption: SIRT1 activation by this compound leads to neuroprotection.
Experimental Workflow for Preclinical Validation of Neuroprotective Compounds
The general workflow for evaluating the efficacy of neuroprotective compounds in preclinical models involves several key stages, from model selection to behavioral and molecular analysis.
References
SRT3657 vs. Resveratrol: A Comparative Guide to SIRT1 Activation
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes, including stress resistance, metabolism, and aging. Its activation is a promising therapeutic strategy for a range of age-related diseases. This guide provides a detailed comparison of two prominent SIRT1 activators: the natural polyphenol resveratrol and the synthetic sirtuin-activating compound (STAC) SRT3657.
Quantitative Comparison of SIRT1 Activation
Direct quantitative comparisons of this compound and resveratrol are limited in publicly available literature. However, data from studies on resveratrol and other synthetic STACs, such as SRT1720 (a compound structurally related to this compound), provide a basis for assessing their relative potency.
| Compound | Type | EC50 (µM) | Fold Activation | Key Findings & References |
| Resveratrol | Natural Polyphenol | 22 ± 16 | Substrate-dependent | Activation is highly dependent on the peptide substrate sequence. With some substrates, it shows modest activation, while with others, it can even be inhibitory.[1][2] |
| ~50-100 | Not specified | As determined by the Fluor-de-Lys (FdL) assay.[1][2] | ||
| This compound | Synthetic STAC | Not publicly available | Not publicly available | A brain-permeable SIRT1 activator with demonstrated neuroprotective effects in vivo.[3][4] Synthetic STACs are generally designed for higher potency and improved pharmacokinetic properties compared to resveratrol. |
| SRT1720 (Related STAC) | Synthetic STAC | 0.16 | >230-fold vs. SIRT2/3 | Significantly more potent than resveratrol in in vitro assays.[5][6] |
Note: The EC50 values can vary significantly depending on the in vitro assay conditions, particularly the substrate used. The controversy surrounding the direct activation of SIRT1 by resveratrol often points to the use of artificial fluorogenic substrates in initial studies.[5]
Mechanism of Action and Cellular Effects
Resveratrol is believed to activate SIRT1 through an allosteric mechanism that is dependent on the specific substrate being deacetylated.[1][2] This substrate-selective activation has led to debate within the scientific community regarding its physiological relevance.[1][2][5] In cellular and animal models, resveratrol has been shown to exert neuroprotective effects, improve metabolic health, and reduce inflammation, with many of these effects attributed to SIRT1 activation.[7][8]
This compound , as a synthetic STAC, is designed for potent and direct activation of SIRT1. These compounds are thought to bind to an N-terminal activation domain of SIRT1, leading to a conformational change that enhances its catalytic activity.[9] this compound is noted for its brain permeability and has demonstrated significant neuroprotective effects in preclinical models of neurodegeneration, which are linked to its ability to activate SIRT1 in the brain.[3][4]
Signaling Pathways
The activation of SIRT1 by both this compound and resveratrol initiates a cascade of downstream signaling events that contribute to their physiological effects. A simplified representation of this pathway is illustrated below.
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol describes a common method to quantify the enzymatic activity of SIRT1 in the presence of activators.
1. Materials and Reagents:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue, such as the Fluor de Lys-SIRT1 substrate)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated substrate to release a fluorescent signal)
-
Test Compounds: this compound and Resveratrol dissolved in DMSO
-
Positive Control Activator (optional)
-
Negative Control/Vehicle (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
2. Experimental Workflow Diagram:
3. Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and resveratrol in DMSO.
-
Create a serial dilution of each test compound in SIRT1 Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
-
Thaw all other reagents on ice and prepare working solutions of the SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 Assay Buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add SIRT1 Assay Buffer to all wells of a 96-well plate.
-
Add the diluted test compounds (this compound, resveratrol) or vehicle (DMSO in assay buffer) to the respective wells.
-
Include "No Enzyme Control" wells containing only buffer and substrate.
-
-
Enzyme Addition:
-
Add the prepared SIRT1 enzyme solution to all wells except the "No Enzyme Control" wells.
-
Mix the plate gently on a shaker for 1 minute.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the NAD+ solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development:
-
Stop the reaction by adding the Developer Solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350-360 nm and emission at ~450-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent activation relative to the vehicle control.
-
Plot the percent activation against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
Both this compound and resveratrol are valuable tools for studying the therapeutic potential of SIRT1 activation. Resveratrol, as a natural product, has been extensively studied and provides a benchmark for SIRT1 activation. However, its modest potency and substrate-selectivity can be limitations. Synthetic STACs like this compound are designed for high potency and improved drug-like properties, such as brain permeability, making them attractive candidates for the development of novel therapeutics for neurodegenerative and other age-related diseases. The choice between these compounds will depend on the specific research question, with this compound and related compounds offering a more targeted and potent approach to SIRT1 activation. Further head-to-head studies with standardized assays are necessary for a more definitive comparison of their efficacy.
References
- 1. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Sirtuin | TargetMol [targetmol.com]
- 5. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SRT3657 and SRT1720 in Preclinical Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic Sirtuin 1 (SIRT1) activators, SRT3657 and SRT1720, based on their performance in preclinical models of neurodegenerative diseases. The objective is to offer a comprehensive resource for evaluating their therapeutic potential, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
At a Glance: Key Differences and Efficacies
Both this compound and SRT1720 are potent, specific activators of SIRT1, a crucial enzyme implicated in cellular stress resistance, metabolism, and longevity. Their neuroprotective effects stem from the activation of downstream pathways that mitigate protein aggregation, oxidative stress, and inflammation – hallmarks of many neurodegenerative conditions. While both compounds show promise, their efficacy has been demonstrated in different disease models, highlighting their potential for specific therapeutic applications.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from preclinical studies of this compound and SRT1720 in various neurodegenerative models.
| Parameter | This compound | SRT1720 |
| Neurodegenerative Model | CK-p25 Mice (Alzheimer's-like pathology) | Paraquat-induced model (Parkinson's Disease) |
| Dosing Regimen | 30 mg/kg/day via oral gavage for 6 weeks | 1 µM pretreatment in vitro; in vivo dosage varies |
| Key Efficacy Endpoints | ||
| Neuronal Loss | Prevents synaptic and neuronal loss | Attenuates paraquat-induced cell death |
| Cognitive Function | Rescues against neurodegeneration-driven memory impairments | Not explicitly reported in the reviewed study |
| Biochemical Markers | Upregulates SIRT1 activity in hippocampal extracts | Attenuates paraquat-induced increases in protein acetylation and reverses downregulation of PGC-1α.[1] Attenuates paraquat-induced decreases in catalase, GPX, and SOD1 activity.[1] |
| Reported Potency | Brain-permeable with demonstrated in vivo neuroprotective effects. | More potent than resveratrol.[1] |
Signaling Pathways and Mechanism of Action
This compound and SRT1720 exert their neuroprotective effects primarily through the activation of SIRT1. This NAD+-dependent deacetylase targets a range of proteins to orchestrate a coordinated response to cellular stress. The diagram below illustrates the key signaling pathways involved.
Caption: SIRT1 activation by this compound and SRT1720 leads to neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
This compound in CK-p25 Mouse Model of Alzheimer's-like Neurodegeneration
This experimental workflow outlines the in vivo study of this compound in a mouse model exhibiting progressive neuronal loss and cognitive decline.
Caption: Experimental workflow for this compound in the CK-p25 mouse model.
Methodology:
-
Animal Model: The CK-p25 mouse model allows for the inducible expression of p25 in the forebrain, leading to neurodegeneration and cognitive deficits mimicking aspects of Alzheimer's disease.
-
Drug Administration: this compound is administered daily at a dose of 30 mg/kg via oral gavage for a period of 6 weeks. A vehicle control group is run in parallel.
-
Behavioral Analysis: Cognitive function is assessed using standard behavioral tests, such as the Morris water maze, to evaluate spatial learning and memory.
-
Histological Analysis: Post-treatment, brain tissue is collected and analyzed by immunohistochemistry for markers of neuronal and synaptic integrity (e.g., NeuN, synaptophysin) to quantify neuronal loss and synaptic density.
-
Biochemical Analysis: Hippocampal extracts are analyzed by Western blot to confirm the activation of SIRT1 and assess downstream signaling pathways.
SRT1720 in Paraquat-induced Parkinson's Disease Model
This protocol details the in vitro assessment of SRT1720's protective effects against a neurotoxin commonly used to model Parkinson's disease.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are used as an in vitro model of dopaminergic neurons.
-
Treatment: Cells are pre-treated with 1 µM SRT1720 for 1 hour before being exposed to the neurotoxin paraquat (PQ).
-
Viability Assays: Cell viability is measured using assays such as the MTT or neutral red uptake assay to quantify the protective effect of SRT1720 against PQ-induced cell death.
-
Apoptosis Assays: Apoptosis is assessed by measuring caspase-3 activity and using TUNEL staining to determine the extent of programmed cell death.
-
Biochemical Analysis: Western blotting is used to measure the levels of key proteins in the SIRT1 signaling pathway, including acetylated proteins and PGC-1α, to elucidate the mechanism of neuroprotection.[1]
-
Oxidative Stress Assays: The activity of antioxidant enzymes such as catalase, glutathione peroxidase (GPX), and superoxide dismutase (SOD) is measured to assess the impact of SRT1720 on cellular oxidative stress.[1]
Discussion and Future Directions
The available preclinical data suggests that both this compound and SRT1720 are promising neuroprotective agents that operate through the activation of SIRT1. This compound has demonstrated efficacy in a model of Alzheimer's-like pathology, preventing neuronal loss and rescuing cognitive deficits. Its brain-permeable nature makes it a particularly attractive candidate for treating central nervous system disorders.
SRT1720 has shown robust protective effects in a Parkinson's disease model by mitigating oxidative stress and mitochondrial dysfunction.[1] It has been shown to be more potent than the natural SIRT1 activator, resveratrol.[1]
A direct, head-to-head comparison of these two compounds in the same neurodegenerative model is currently lacking in the published literature. Such a study would be invaluable for determining their relative potency and therapeutic potential. Future research should also focus on evaluating the long-term safety and efficacy of these compounds in a wider range of neurodegenerative models, including those for Huntington's disease and amyotrophic lateral sclerosis. Furthermore, exploring the potential for combination therapies, where these SIRT1 activators are used alongside other neuroprotective agents, could open up new avenues for the treatment of these devastating diseases.
References
A Head-to-Head Comparison of Brain-Permeable Sirtuin Activators
For Researchers, Scientists, and Drug Development Professionals
Sirtuins (SIRTs), a class of NAD⁺-dependent deacylases, are critical regulators of cellular health, metabolism, and longevity. Their role in the central nervous system (CNS) has made them promising therapeutic targets for a range of neurodegenerative diseases and age-related cognitive decline. A key challenge in harnessing their therapeutic potential lies in developing activators that can effectively cross the blood-brain barrier (BBB). This guide provides a head-to-head comparison of prominent brain-permeable activators for SIRT1 and SIRT3, presenting quantitative data, detailed experimental protocols for their evaluation, and visualizations of their core signaling pathways.
Comparative Data of Brain-Permeable Sirtuin Activators
The following tables summarize the key characteristics and performance data of selected brain-permeable sirtuin-activating compounds.
Table 1: SIRT1 Activators
| Compound | Type | Brain Permeable? | Activation Potency (EC₅₀) | Selectivity | Proven Neurological Efficacy (Preclinical) | Key References |
| Resveratrol | Natural Polyphenol | Yes (but low bioavailability) | Varies (Substrate-dependent) | Activates SIRT1; multiple other targets | Neuroprotection in models of Alzheimer's disease, stroke, and general oxidative stress.[1][2] | [1][2][3] |
| SRT1720 | Synthetic STAC | Yes | 0.16 µM | >230-fold vs. SIRT2/SIRT3 | Protection in models of Parkinson's disease and cerebral oxidative stress.[4][5][6] | [4][5][6] |
| SRT2104 | Synthetic STAC | Yes | Not specified (potent activator) | Selective for SIRT1 | Attenuated brain atrophy and improved motor function in a Huntington's disease mouse model.[7][8] | [7][8][9] |
*STAC: Sirtuin-Activating Compound
Table 2: SIRT3 Activators
| Compound | Mechanism | Brain Permeable? | Activation Potency (EC₅₀) | Proven Neurological Efficacy (Preclinical) | Key References |
| Honokiol | Direct Activator | Yes | Not specified (potent activator) | Reduces Aβ levels in an Alzheimer's model; attenuates injury in intracerebral hemorrhage.[10][11][12] | [10][11][12][13] |
| Melatonin | Upregulates Expression | Yes | N/A (Indirect Activator) | Alleviates cerebral ischemia/reperfusion injury; neuroprotective in subarachnoid hemorrhage.[14][15][16] | [14][15][16][17] |
Note on SIRT2 Activators: The current body of research heavily focuses on the therapeutic potential of SIRT2 inhibitors , rather than activators, for neurodegenerative diseases. Consequently, there is a lack of well-characterized, brain-permeable SIRT2 activators to include in this direct comparison.
Key Signaling Pathways
The neuroprotective effects of these activators are mediated through distinct downstream signaling pathways.
SIRT1 Activation Pathway
Activation of SIRT1 in the CNS primarily enhances mitochondrial function and reduces inflammation. A key mechanism involves the deacetylation of PGC-1α, a master regulator of mitochondrial biogenesis. SIRT1 also suppresses neuroinflammation by deacetylating and inhibiting the NF-κB signaling pathway.
SIRT3 Activation Pathway
SIRT3, the primary mitochondrial deacetylase, plays a crucial role in maintaining mitochondrial homeostasis and mitigating oxidative stress. Activators like Honokiol directly enhance its activity, while compounds like Melatonin increase its expression. This leads to the deacetylation and activation of key mitochondrial enzymes, including the antioxidant superoxide dismutase 2 (SOD2), preserving mitochondrial function under stress.
Experimental Protocols
Reproducible and standardized methodologies are essential for the evaluation of sirtuin activators. Below are detailed protocols for key assays cited in this guide.
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is used to measure the direct activation of SIRT1 by a test compound.[18][19][20][21]
Principle: The assay measures the deacetylation of a fluorogenic peptide substrate. Upon deacetylation by SIRT1, a developing enzyme cleaves the peptide, releasing a fluorescent group (e.g., AMC - aminomethylcoumarin), which is quantified.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., p53-derived)
-
NAD⁺ solution
-
SIRT1 Assay Buffer
-
Developer Solution (containing a protease)
-
Test compound (dissolved in DMSO)
-
Positive Control Activator (e.g., Resveratrol)
-
96-well black microplate
-
Microplate fluorometer (Ex: 350-360 nm, Em: 450-465 nm)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in SIRT1 Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add reagents in the following order:
-
25 µL SIRT1 Assay Buffer
-
5 µL of diluted test compound or vehicle control (DMSO)
-
10 µL of NAD⁺/Substrate Solution (pre-mixed)
-
-
Initiate Reaction: Add 10 µL of diluted recombinant SIRT1 enzyme to each well. Mix gently by shaking the plate for 1 minute.
-
Incubation: Cover the plate and incubate at 37°C for 45-60 minutes.
-
Development: Stop the enzymatic reaction by adding 50 µL of Developer Solution to each well.
-
Final Incubation: Cover the plate and incubate at 37°C for 15-30 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader at the specified wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Plot the fluorescence signal against the test compound concentration to determine the EC₅₀ value.
References
- 1. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Resveratrol and other Polyphenols on Sirt1: Relevance to Brain Function During Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. SRT1720 as an SIRT1 activator for alleviating paraquat-induced models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Neurological and Histological Consequences Induced by In Vivo Cerebral Oxidative Stress: Evidence for Beneficial Effects of SRT1720, a Sirtuin 1 Activator, and Sirtuin 1-Mediated Neuroprotective Effects of Poly(ADP-ribose) Polymerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. SIRT3 activator Honokiol attenuates β-Amyloid by modulating amyloidogenic pathway | PLOS One [journals.plos.org]
- 12. Honokiol attenuates mitochondrial fission and cell apoptosis by activating Sirt3 in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT3 activator honokiol ameliorates surgery/anesthesia‐induced cognitive decline in mice through anti‐oxidative stress and anti‐inflammatory in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melatonin ameliorates cerebral ischemia/reperfusion injury through SIRT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Melatonin Treatment Regulates SIRT3 Expression in Early Brain Injury (EBI) Due to Reactive Oxygen Species (ROS) in a Mouse Model of Subarachnoid Hemorrhage (SAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melatonin Treatment Regulates SIRT3 Expression in Early Brain Injury (EBI) Due to Reactive Oxygen Species (ROS) in a Mouse Model of Subarachnoid Hemorrhage (SAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Melatonin Mitigates Mitochondrial Meltdown: Interactions with SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of SRT3657 and Caloric Restriction: Mechanisms and Outcomes
A comprehensive examination of the SIRT1 activator SRT3657 and the dietary intervention of caloric restriction reveals overlapping yet distinct effects on key signaling pathways, metabolic parameters, gene expression, and neuroprotection. While both interventions converge on the activation of Sirtuin 1 (SIRT1), a critical regulator of cellular health and longevity, the available data suggest nuances in their downstream consequences.
This guide provides a comparative analysis of this compound and caloric restriction, presenting available experimental data to researchers, scientists, and drug development professionals. The information is structured to facilitate a clear understanding of their respective and comparative biological impacts.
At a Glance: this compound vs. Caloric Restriction
| Feature | This compound | Caloric Restriction (CR) |
| Primary Mechanism | Direct pharmacological activation of SIRT1 | Systemic metabolic shift leading to activation of SIRT1 and other pathways (e.g., AMPK, mTOR) |
| Metabolic Effects | Limited data available; expected to improve metabolic parameters | Generally improves glucose tolerance, insulin sensitivity, and lipid profiles |
| Gene Expression | Limited data available; expected to modulate SIRT1 target genes | Alters expression of genes involved in stress response, metabolism, and inflammation |
| Neuroprotection | Demonstrates neuroprotective effects in preclinical models | Exhibits robust neuroprotective effects and can mitigate age-related cognitive decline |
Delving into the Mechanisms: Signaling Pathways
Both this compound and caloric restriction exert their influence through the modulation of intricate cellular signaling pathways. Caloric restriction initiates a multi-faceted response to reduced nutrient availability, impacting several key metabolic regulators. This compound, as a direct SIRT1 activator, offers a more targeted approach.
Caloric restriction's effects are mediated through a network of interconnected pathways, including:
-
Insulin/IGF-1 Signaling: CR generally downregulates this pathway, which is associated with longevity and reduced incidence of age-related diseases.[1]
-
AMPK Pathway: CR activates AMP-activated protein kinase (AMPK), a crucial energy sensor that promotes catabolic processes and inhibits anabolic pathways.[1]
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, is typically inhibited by CR.[1]
-
Sirtuin Pathway: CR increases the cellular NAD+/NADH ratio, leading to the activation of sirtuins, particularly SIRT1.[1]
This compound, on the other hand, is designed to specifically activate SIRT1, thereby mimicking one of the key molecular consequences of caloric restriction.
Signaling pathways affected by CR and this compound.
Comparative Performance: Experimental Data
Direct comparative studies between this compound and caloric restriction are limited. The following tables summarize available data from separate studies to provide a preliminary comparison.
Metabolic Parameters
| Parameter | Intervention | Animal Model | Change from Control | Reference |
| Blood Glucose | Caloric Restriction | C57BL/6J mice | ↓ | [2] |
| This compound | - | No data available | - | |
| Insulin Sensitivity | Caloric Restriction | C57BL/6J mice | ↑ | [2] |
| This compound | - | No data available | - | |
| Serum Triglycerides | Caloric Restriction | C57BL/6J mice | ↓ | |
| This compound | - | No data available | - | |
| Total Cholesterol | Caloric Restriction | C57BL/6J mice | ↓ | |
| This compound | - | No data available | - |
Neuroprotection in Alzheimer's Disease Models
| Parameter | Intervention | Animal Model | Change from Control | Reference |
| Amyloid-β Plaque Load | Caloric Restriction | APP/PS1 mice | ↓ by ~33% in neocortex and ~32% in hippocampus | [3] |
| This compound | - | No data available | - | |
| Synaptic and Neuronal Loss | Caloric Restriction | CK-p25 mice | Prevents loss | |
| This compound | CK-p25 mice | Prevents loss | ||
| Memory Impairment | Caloric Restriction | CK-p25 mice | Rescues impairment | |
| This compound | CK-p25 mice | Rescues impairment |
Note: The data for this compound on synaptic and neuronal loss and memory impairment is inferred from its description as recapitulating the neuroprotective potential of caloric restriction in the same mouse model, as specific quantitative data was not available.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of protocols for key experiments cited in the comparison.
Sirtuin Activity Assay
Objective: To measure the enzymatic activity of SIRT1.
Methodology: A common method is a two-step fluorometric assay.
-
Deacetylation Reaction:
-
Incubate purified SIRT1 enzyme with a fluorogenic acetylated peptide substrate and NAD+.
-
The reaction is typically carried out in a buffered solution at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Developer Step:
-
Add a developer solution containing a protease that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.
-
The fluorescence signal is directly proportional to the SIRT1 activity.
-
Sirtuin activity assay workflow.
Glucose Tolerance Test (GTT) in Mice
Objective: To assess the ability of an organism to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.
Methodology:
-
Fasting: Fast mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample using a glucometer.
-
Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose concentration against time. The area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
Glucose tolerance test workflow.
Western Blot for Signaling Proteins
Objective: To detect and quantify the expression levels of specific proteins within a complex mixture, such as cell or tissue lysates.
Methodology:
-
Protein Extraction: Lyse cells or tissues in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or BSA).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using a digital imager to visualize the protein bands. The intensity of the bands corresponds to the protein expression level.
Western blot workflow.
Conclusion and Future Directions
The available evidence suggests that both this compound and caloric restriction hold promise as interventions to promote cellular health and combat age-related decline, with a significant overlap in their mechanisms of action centered on SIRT1 activation. Caloric restriction has a broader, more systemic effect, influencing multiple signaling pathways, while this compound offers a more targeted pharmacological approach.
A critical gap in the current understanding is the lack of direct, quantitative comparative studies. Future research should focus on head-to-head comparisons of this compound and caloric restriction in preclinical models, assessing a comprehensive range of metabolic, genomic, and functional endpoints. Such studies are essential to fully elucidate the relative efficacy and potential therapeutic advantages of a targeted pharmacological SIRT1 activator versus a systemic dietary intervention. This will be crucial for guiding the development of novel therapeutic strategies for age-related diseases.
References
Validating the Specificity of SRT3657 for SIRT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the specificity of the sirtuin activator, SRT3657, for SIRT1 over other human sirtuins (SIRT2-SIRT7). While this compound is recognized as a SIRT1 activator, comprehensive, publicly available data quantifying its activity across the full spectrum of human sirtuin isoforms is limited. This document offers a standardized approach to generating and presenting such crucial specificity data.
Data Presentation: Comparative Activity of this compound Across Human Sirtuins
A critical step in validating the specificity of any small molecule modulator is to determine its activity against a panel of related enzymes. For this compound, this involves measuring its activation constant (AC50) or half-maximal effective concentration (EC50) for each of the seven human sirtuins. The following table provides a template for presenting such comparative data, which is essential for assessing the selectivity profile of this compound.
| Sirtuin Isoform | Gene | Subcellular Localization | This compound AC50/EC50 (nM) | Fold Selectivity vs. SIRT1 |
| SIRT1 | SIRT1 | Nucleus, Cytoplasm | Data not available | 1 |
| SIRT2 | SIRT2 | Cytoplasm, Nucleus | Data not available | - |
| SIRT3 | SIRT3 | Mitochondria | Data not available | - |
| SIRT4 | SIRT4 | Mitochondria | Data not available | - |
| SIRT5 | SIRT5 | Mitochondria | Data not available | - |
| SIRT6 | SIRT6 | Nucleus | Data not available | - |
| SIRT7 | SIRT7 | Nucleolus | Data not available | - |
-
AC50/EC50: The concentration of this compound required to achieve 50% of its maximal activation of the respective sirtuin. Lower values indicate higher potency.
-
Fold Selectivity: Calculated by dividing the AC50/EC50 value for a given sirtuin by the AC50/EC50 value for SIRT1. A higher fold selectivity indicates greater specificity for SIRT1.
Note: A comprehensive search of publicly available scientific literature and databases did not yield specific AC50 or EC50 values for this compound against the full panel of human sirtuins. The table above serves as a template for researchers to populate with their own experimental data.
Experimental Protocols: Determining Sirtuin Activator Specificity
To generate the data required to populate the comparison table, a robust and standardized in vitro enzymatic assay is necessary. A commonly employed method is a fluorogenic assay that measures the deacetylation of a substrate peptide by the sirtuin enzyme.
Protocol: Fluorogenic In Vitro Sirtuin Activity Assay
1. Objective: To determine the concentration-dependent effect of this compound on the enzymatic activity of human SIRT1, SIRT2, SIRT3, SIRT4, SIRT5, SIRT6, and SIRT7.
2. Materials:
-
Recombinant human sirtuin enzymes (SIRT1-SIRT7)
-
This compound (or other test compounds)
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter group)
-
NAD+ (sirtuin co-substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplates
-
Fluorescence microplate reader
3. Methods:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The concentration range should be selected to span the expected AC50/EC50 values. A vehicle control (e.g., DMSO) should be included.
-
Enzyme and Substrate Preparation: Dilute the recombinant sirtuin enzymes and the fluorogenic substrate to their optimal working concentrations in assay buffer.
-
Reaction Setup:
-
Add a fixed volume of the sirtuin enzyme solution to each well of the microplate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Reaction: Add a fixed volume of a solution containing both the fluorogenic substrate and NAD+ to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Development: Add the developer solution to each well to stop the reaction and allow for the release of the fluorescent signal from the deacetylated substrate. Incubate as required by the developer manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Normalize the data to the vehicle control (considered as 100% activity for activators).
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the AC50 or EC50 value for each sirtuin isoform.
-
Visualizations: Workflows and Signaling Pathways
Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow for assessing this compound specificity and a hypothetical signaling pathway involving SIRT1 activation.
Caption: Experimental workflow for determining the specificity of this compound.
Caption: Hypothetical SIRT1 signaling pathway activated by this compound.
Assessing the Long-Term Safety Profile of SRT3657 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the available long-term in vivo safety profile of the SIRT1 activator SRT3657 against other notable sirtuin-activating compounds (STACs), SRT1720 and resveratrol. Due to the limited publicly available long-term toxicology data specifically for this compound, this guide presents the existing data alongside a standardized preclinical toxicology protocol. This approach offers a framework for evaluating the safety of novel SIRT1 activators.
Comparative Safety Profile of SIRT1 Activators
The following table summarizes the available long-term in vivo safety and tolerability data for this compound, SRT1720, and resveratrol. It is important to note that direct head-to-head comparative safety studies are not available in the public domain.
| Parameter | This compound | SRT1720 | Resveratrol |
| Animal Model | Double-transgenic CK-p25 mice[1] | C57BL/6J mice[2][3] | Sprague-Dawley rats[4][5] |
| Dosing Duration | 6 weeks[1] | Up to 122 weeks (lifespan study)[3] | 90 days[4][5] |
| Route of Administration | Oral gavage[1] | Diet admixture[2][3] | Oral gavage[4][5] |
| Dose Levels Tested | 30 mg/kg/day[1] | 100 mg/kg/day and 500 mg/kg/day in a high-fat diet study[2][3] | Up to 700 mg/kg/day[4][5] |
| Key Safety Findings | No observable toxicity reported in the 6-week neuroprotection study[1] | No observable toxicity reported in lifespan studies; health benefits observed[2][3] | No adverse effects observed at up to 700 mg/kg/day in a 90-day study[4][5] |
| No-Observed-Adverse-Effect Level (NOAEL) | Not explicitly determined in the available study. | Not explicitly defined in the context of a formal toxicology study, but high doses were well-tolerated in long-term efficacy studies[2][3] | 700 mg/kg/day in a 90-day rat study[4][5] |
Experimental Protocols for Long-Term Safety Assessment
A comprehensive long-term in vivo safety assessment for a small molecule like this compound would typically follow international regulatory guidelines, such as those from the International Council for Harmonisation (ICH)[1][6]. Below is a detailed methodology for a chronic toxicity study.
Chronic Repeated-Dose Toxicity Study (ICH M3(R2) Guideline)
1. Objective: To characterize the toxicological profile of a test article following repeated administration over a prolonged period.
2. Test System:
- Species: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog)[7].
- Sex: Equal numbers of males and females.
- Age: Young adult animals.
3. Dosing:
- Route of Administration: The intended clinical route of administration should be used. For orally available compounds like this compound, oral gavage or dietary admixture is common.
- Dose Levels: A minimum of three dose levels (low, mid, and high) and a concurrent control group receiving the vehicle alone[7]. The high dose should aim to establish a maximum tolerated dose (MTD)[8].
- Duration: The duration of the study depends on the intended duration of clinical use. For drugs intended for long-term treatment, studies of 6 months in rodents and 9 months in non-rodents are standard[9][10].
4. In-Life Observations:
- Mortality and Morbidity: Checked at least twice daily.
- Clinical Observations: Detailed observations for signs of toxicity performed at least once daily.
- Body Weight and Food Consumption: Measured weekly.
- Ophthalmology: Examinations performed prior to the study and at termination.
- Neurological Examination: Functional observational battery and motor activity assessment.
- Cardiovascular Assessment: Electrocardiography (ECG) and blood pressure measurements, particularly in non-rodent species.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis at selected intervals during the study and at termination.
5. Post-Mortem Procedures:
- Necropsy: Full gross pathological examination of all animals.
- Organ Weights: Key organs are weighed.
- Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups. Tissues from lower-dose groups are examined as needed to characterize findings.
6. Toxicokinetics:
- Blood samples are collected at predetermined time points to determine the systemic exposure (AUC, Cmax) of the parent drug and any major metabolites. This helps to relate the observed toxicities to the level of drug exposure[11].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SIRT1 signaling pathway, a general workflow for in vivo safety assessment, and the logical relationship in dose selection for toxicology studies.
Caption: Simplified SIRT1 activation pathway by this compound.
Caption: General workflow for preclinical in vivo safety assessment.
Caption: Logical relationship in dose level selection for toxicology studies.
References
- 1. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. SRT1720 improves survival and healthspan of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety studies conducted on high-purity trans-resveratrol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. altasciences.com [altasciences.com]
- 8. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of SRT3657 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective efficacy of SRT3657, a SIRT1 activator, against other notable neuroprotective agents: Resveratrol, Riluzole, and Edaravone. The information is compiled from preclinical studies to aid in the evaluation of their therapeutic potential in neurodegenerative disease models.
Introduction to Neuroprotective Strategies
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Therapeutic strategies often aim to slow or halt this process through neuroprotection. The agents discussed here employ distinct mechanisms of action, from modulating cellular stress responses to scavenging free radicals and mitigating excitotoxicity. This compound and Resveratrol are known activators of Sirtuin 1 (SIRT1), a key regulator of cellular stress and aging. Riluzole is believed to exert its effects through the modulation of glutamate neurotransmission, while Edaravone is a potent free radical scavenger.
Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies, providing a snapshot of the comparative efficacy of these agents in various models of neurodegeneration.
Table 1: Effects on Neuronal and Synaptic Integrity
| Agent | Animal Model | Dosage and Administration | Key Findings |
| This compound | CK-p25 Mice (inducible neurodegeneration) | 30 mg/kg, daily oral gavage for 6 weeks | Prevented loss of synaptic vesicle protein 2 (SVP2) in the hippocampus.[1] Maintained dendritic spine density in hippocampal neurons.[1] |
| Resveratrol | Transgenic p25 Mice (neurodegeneration) | Intracerebroventricular injection | Reduced neurodegeneration in the CA1 and CA3 regions of the hippocampus.[2] Decreased levels of the apoptotic marker, activated caspase-3.[2] |
| Riluzole | 5XFAD Mice (familial Alzheimer's disease) | 13 mg/kg, ad libitum in drinking water for 5 months | No significant change in neuronal or astrocytic gene markers was reported in this study.[3] |
| Edaravone | Wobbler Mice (sporadic ALS model) | 10 mg/kg, daily intraperitoneal injection for 4 weeks | Significantly increased the number of spinal motor neurons compared to vehicle-treated mice (411.6 ± 22.2 vs. 346.7 ± 23.3).[4][5] |
Table 2: Effects on Cognitive and Motor Function
| Agent | Animal Model | Dosage and Administration | Key Findings |
| This compound | CK-p25 Mice (inducible neurodegeneration) | 30 mg/kg, daily oral gavage for 6 weeks | Rescued contextual fear memory, with freezing levels comparable to control mice.[1] |
| Resveratrol | Transgenic p25 Mice (neurodegeneration) | Intracerebroventricular injection | Improved learning capacity after 3 weeks of treatment.[2] |
| Riluzole | 5XFAD Mice (familial Alzheimer's disease) | 13 mg/kg, ad libitum in drinking water for 5 months | Significantly improved performance in the Y-maze test for spatial memory compared to untreated 5XFAD mice.[3][6] |
| Edaravone | Wobbler Mice (sporadic ALS model) | 10 mg/kg, daily intraperitoneal injection for 4 weeks | Significantly attenuated forelimb muscle weakness and contracture progression.[4][5] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated by distinct molecular pathways. Below are graphical representations of these pathways.
Detailed Experimental Protocols
This compound in CK-p25 Mice[1]
-
Animal Model: Adult double-transgenic CK-p25 mice, which allow for the inducible expression of p25, a protein that triggers neurodegeneration.
-
Drug Administration: this compound was administered daily by oral gavage at a dose of 30 mg/kg for 6 weeks. The vehicle control was Vitamin E TPGS.
-
Contextual Fear Conditioning: Mice were trained in a specific context with a foot shock. Twenty-four hours later, memory was assessed by measuring the percentage of time spent freezing in the same context.
-
Immunohistochemistry for Synaptic Density: Brain sections were stained for the synaptic vesicle protein 2 (SVP2) to quantify presynaptic terminals in the hippocampus.
-
Golgi Staining for Dendritic Spines: Golgi-Cox staining was used to impregnate neurons, allowing for the visualization and quantification of dendritic spine density on hippocampal neurons.
Resveratrol in Transgenic p25 Mice[2]
-
Animal Model: Transgenic mice with inducible p25 expression.
-
Drug Administration: Resveratrol was administered via intracerebroventricular (ICV) injection.
-
Neurodegeneration Assessment: Neuronal death in the CA1 and CA3 regions of the hippocampus was quantified. Levels of activated caspase-3, an apoptosis marker, were also measured.
-
Cognitive Assessment: Learning capacity was evaluated, though the specific behavioral test is not detailed in the abstract.
Riluzole in 5XFAD Mice[3][6]
-
Animal Model: 5XFAD transgenic mice, which model familial Alzheimer's disease with early Aβ accumulation.
-
Drug Administration: Riluzole was provided ad libitum in the drinking water at a concentration calculated to deliver approximately 13 mg/kg per day for 5 months, starting at 1 month of age.
-
Cognitive Assessment (Y-maze): Hippocampus-dependent spatial memory was tested using the Y-maze. The percentage of time spent in the novel arm during the retention trial was the primary measure of memory.
-
Aβ Pathology: Levels of Aβ40, Aβ42, and Aβ oligomers were quantified by ELISA. Aβ plaque load was assessed by thioflavin-S staining.
Edaravone in Wobbler Mice[4][5]
-
Animal Model: Wobbler mice, which exhibit a phenotype resembling sporadic amyotrophic lateral sclerosis (ALS) with progressive motor neuron degeneration.
-
Drug Administration: Edaravone was administered daily via intraperitoneal injection at 1 mg/kg or 10 mg/kg for 4 weeks, starting after disease onset.
-
Motor Function Assessment: Forelimb deformity was scored on a 4-point scale. Forelimb grip strength was also measured.
-
Histology: The number of surviving motor neurons in the cervical spinal cord was counted in Nissl-stained sections.
Summary and Conclusion
This guide provides a comparative analysis of this compound with Resveratrol, Riluzole, and Edaravone, highlighting their neuroprotective efficacy in preclinical models. This compound and Resveratrol demonstrate potent neuroprotective effects through the activation of the SIRT1 pathway, preserving synaptic integrity and improving cognitive function in models of neurodegeneration. Riluzole shows promise in an Alzheimer's disease model by improving cognitive deficits, though its effects on neuronal integrity in this model were not detailed. Edaravone exhibits significant neuroprotection in a model of ALS, preserving motor neurons and attenuating motor decline, and also shows efficacy in an Alzheimer's model.
The diversity of animal models and experimental paradigms makes direct, head-to-head comparisons challenging. However, the data presented here offer a valuable resource for researchers and drug development professionals to evaluate the relative strengths and potential applications of these different neuroprotective strategies. Further studies in standardized and directly comparable models are warranted to definitively establish the relative efficacy of these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. Riluzole neuroprotection in a parkinson's disease model involves suppression of reactive astrocytosis but not GLT-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Treatment with Edaravone in a Mouse Model of Spinocerebellar Ataxia 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riluzole reduces amyloid beta pathology, improves memory, and restores gene expression changes in a transgenic mouse model of early-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of SRT3657: A Comparative Analysis of SIRT1 Activators in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for the SIRT1 activator, SRT3657, against other relevant alternatives in the field of neurodegenerative disease research. The information is compiled from peer-reviewed scientific literature to aid in the independent validation of this compound's performance. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Executive Summary
This compound is a brain-permeable SIRT1 activator that has demonstrated neuroprotective effects in a preclinical model of neurodegeneration. Research has shown its ability to rescue synaptic and neuronal loss and improve cognitive function. This guide compares these findings with data available for other SIRT1 activators, primarily the natural compound resveratrol and the synthetic molecule SRT1720, to provide a comprehensive overview for researchers.
Comparative Performance of SIRT1 Activators
The following tables summarize the quantitative data from studies on this compound and comparator compounds in models of neurodegeneration. It is important to note that direct comparisons should be made with caution, as experimental models and methodologies may vary between studies.
Table 1: In Vivo Efficacy in Neurodegeneration Models
| Compound | Animal Model | Dosage | Key Findings |
| This compound | CK-p25 Mice | 30 mg/kg, daily, p.o. for 6 weeks | SIRT1 Activity: ~1.5-fold increase in hippocampal SIRT1 activity. Synaptic Density: Rescued the ~25% decrease in synaptic density in the CA1 region. Neuronal Loss: Prevented the ~30% loss of neurons in the hippocampal CA1 region. Cognitive Function: Significantly improved performance in the Morris water maze (reduced escape latency). |
| Resveratrol | p25 Transgenic Mice | Intracerebroventricular injection | Reduced neurodegeneration in the CA1 and CA3 regions of the hippocampus by decreasing apoptotic markers.[1] Prevented learning deficits.[2] |
| SRT1720 | Ntera-2 cl.D1 (NT2) cells (in vitro) | Pre-treatment for 48 hours | Protected against hydrogen peroxide-induced oxidative stress and improved cell viability.[3] |
Detailed Experimental Protocols
1. SIRT1 Activity Assay (Fluorometric)
This protocol is a common method for measuring the activity of SIRT1 in vitro.
-
Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT1. A developing solution then cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to SIRT1 activity.
-
Reagents:
-
Purified recombinant SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., containing an acetylated lysine)
-
NAD+ solution
-
SIRT1 assay buffer
-
Developing solution
-
SIRT1 inhibitor (e.g., nicotinamide) for control
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In a microplate, add the SIRT1 enzyme, NAD+, and the test compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developing solution.
-
Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission).
-
Calculate SIRT1 activity relative to the vehicle control.
-
2. Quantification of Neuronal Loss in Hippocampal CA1 Region
This protocol describes a stereological method for quantifying neuron numbers.
-
Principle: Unbiased stereological counting using the optical fractionator method provides an accurate estimation of the total number of neurons in a defined brain region.
-
Procedure:
-
Perfuse the animal and fix the brain tissue.
-
Cryosection the brain into serial sections of a defined thickness (e.g., 30-40 µm).
-
Perform immunohistochemistry for a neuronal marker (e.g., NeuN).
-
Using a microscope equipped with a motorized stage and stereology software, systematically sample sections throughout the CA1 region.
-
At each sampling site, use a virtual 3D counting frame to count the number of NeuN-positive cells.
-
The software calculates the total number of neurons in the CA1 region based on the number of counted cells and the sampling parameters.
-
3. Morris Water Maze for Spatial Learning and Memory
This is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[4][5][6]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[5] Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase:
-
Mice are placed in the pool from different starting positions and must find the hidden platform.
-
Each mouse undergoes multiple trials per day for several consecutive days.
-
The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system. A decrease in escape latency over days indicates learning.[4][5]
-
-
Probe Trial:
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates memory of the platform's location.
-
-
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates the general workflow of the preclinical study investigating this compound in the CK-p25 mouse model of neurodegeneration.
Caption: Workflow of this compound evaluation in the CK-p25 mouse model.
SIRT1 Signaling Pathway in Neuroprotection
This diagram depicts the proposed signaling pathway through which SIRT1 activation by compounds like this compound may exert its neuroprotective effects.
Caption: Proposed SIRT1-mediated neuroprotective signaling pathway.
Conclusion
The available data suggests that this compound is a potent SIRT1 activator with significant neuroprotective effects in a mouse model of neurodegeneration. It effectively increases SIRT1 activity in the brain, rescues synaptic and neuronal loss, and improves cognitive function. While direct quantitative comparisons with other SIRT1 activators in the same model are limited, the findings for this compound appear promising. Further research involving head-to-head comparative studies with other SIRT1 modulators would be beneficial to fully elucidate the relative efficacy of this compound. The provided experimental protocols and pathway diagrams offer a framework for researchers to independently validate and build upon these findings.
References
- 1. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 2. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gssrr.org [gssrr.org]
- 4. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris Water Maze | Institute for Brain and Neuroscience Research [ibnr.njit.edu]
Comparative Pharmacokinetics of SIRT1 Activators: SRT3657 and SRT2104
A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of two key sirtuin 1 (SIRT1) activators, SRT3657 and SRT2104. This document provides a comprehensive comparison of their known pharmacokinetic parameters, supported by available experimental data, to aid in the selection and application of these molecules in preclinical and clinical research.
Introduction
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including metabolism, stress resistance, and aging. Pharmacological activation of SIRT1 is a promising therapeutic strategy for a range of age-related diseases. SRT2104 and this compound are synthetic small molecule activators of SIRT1. While extensive clinical data is available for SRT2104, information on the pharmacokinetics of this compound is limited in the public domain. This guide aims to consolidate the available information to provide a clear comparison.
Quantitative Pharmacokinetic Data
A significant disparity exists in the publicly available pharmacokinetic data for SRT2104 and this compound. While SRT2104 has undergone extensive clinical evaluation, data for this compound is scarce, primarily limited to its description as a brain-permeable agent.
Table 1: Human Pharmacokinetic Parameters of SRT2104
| Parameter | Value | Conditions |
| Bioavailability (F) | ~14% | Oral administration |
| Clearance (CL) | ~400 mL/min | Intravenous administration |
| Exposure (AUC) | Dose-dependent, sub-proportional increase | Single and repeated oral doses |
| Food Effect | Up to 4-fold increase in exposure | Administration with food |
| Half-life (t1/2) | Up to 24 hours | Following repeated dosing |
Data compiled from human Phase 1 clinical trials.
Table 2: Preclinical Data Overview
| Compound | Species | Dosing | Key Findings |
| SRT2104 | Mice | 100 mg/kg/day in diet | Increased SIRT1 protein levels, extended lifespan, and improved healthspan. |
| This compound | Mice | 30 mg/kg/day via oral gavage | Brain-permeable; activates SIRT1 in the brain. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols representative of the studies conducted on SRT2104.
Human Pharmacokinetic Studies for SRT2104
Study Design: Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation studies were conducted in healthy male and female volunteers. A radioactive microtracer study was also performed to determine absolute bioavailability and clearance.
Dosing and Administration:
-
Single Ascending Dose: Oral doses ranging from 0.03 g to 3.0 g.
-
Multiple Ascending Dose: Daily oral doses for 7 days.
-
Food Effect: Administration of a single dose with a high-fat meal.
-
Formulation: Administered as an oral suspension or in capsules.
Sample Collection and Analysis:
-
Serial blood samples were collected at predefined time points post-dosing.
-
Plasma concentrations of SRT2104 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (AUC, Cmax, tmax, t1/2, CL, Vd) were calculated using non-compartmental analysis.
Signaling Pathway and Experimental Workflow
SIRT1 Signaling Pathway
SIRT1 activators like SRT2104 and this compound enhance the deacetylase activity of SIRT1, which targets a wide array of proteins involved in metabolic regulation and stress response.
Caption: Simplified signaling pathway of SIRT1 activation by SRT2104 and this compound, leading to downstream cellular effects.
General Preclinical Pharmacokinetic Workflow
The following diagram illustrates a typical workflow for assessing the pharmacokinetic profile of a novel compound in a preclinical setting.
Caption: A generalized workflow for conducting preclinical pharmacokinetic studies of novel chemical entities.
Discussion and Conclusion
The comparison between SRT2104 and this compound highlights a significant knowledge gap in the pharmacokinetics of the latter. SRT2104 has been characterized by a dose-dependent but sub-proportional increase in exposure, a bioavailability of approximately 14%, and a notable food effect that can enhance exposure up to four-fold.[1][2] Its clearance is around 400 ml/min.[1][2] These findings are based on extensive human clinical trials.
In contrast, the primary piece of pharmacokinetic information available for this compound is its ability to permeate the brain, a crucial feature for a SIRT1 activator intended for neurological indications. However, quantitative data on its absorption, distribution, metabolism, and excretion (ADME) properties are not publicly available.
For researchers selecting a SIRT1 activator, the choice between SRT2104 and this compound will depend heavily on the intended application. For studies requiring a well-characterized pharmacokinetic profile in humans and where systemic exposure is the primary goal, SRT2104 is the compound with substantial supporting data. For research focused on central nervous system targets, the brain permeability of this compound makes it a compelling, albeit less characterized, option.
Further preclinical studies are warranted to delineate the pharmacokinetic profile of this compound. Such data would be invaluable for the research community to enable direct comparisons with other SIRT1 activators and to facilitate its potential translation into clinical applications.
References
- 1. Preclinical pharmacokinetic, toxicological and biomarker evaluation of SR16157, a novel dual-acting steroid sulfatase inhibitor and selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Behaviors of Intravenously Administered siRNA in Glandular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of SIRT1 Modulators: SRT3657, Tenovin-6, and EX-527
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic windows of the SIRT1 activator SRT3657 and two SIRT1 inhibitors, Tenovin-6 and EX-527. By presenting available preclinical data on their efficacy and toxicity, this document aims to offer a framework for evaluating these compounds and understanding their potential therapeutic applications in neuroprotection and oncology, respectively.
Introduction to SIRT1 Modulation
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging. Modulation of SIRT1 activity, either through activation or inhibition, has emerged as a promising therapeutic strategy for a range of diseases. SIRT1 activators are being investigated for their potential in treating age-related diseases and neurodegeneration, while SIRT1 inhibitors are primarily explored for their anti-cancer properties. This guide focuses on the preclinical therapeutic window of one activator, this compound, and two inhibitors, Tenovin-6 and EX-527, to aid researchers in their drug development efforts.
Comparative Efficacy and Toxicity
The therapeutic window of a drug is the dosage range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window generally indicates a safer drug. Below is a summary of the available preclinical data for this compound, Tenovin-6, and EX-527.
| Compound | Therapeutic Area | Efficacy Model | Dosing Regimen (Efficacy) | Therapeutic Effect | Maximum Tolerated Dose (MTD) in Mice |
| This compound | Neuroprotection | Not specified in available results | Not specified in available results | Neuroprotective effects | Not specified in available results |
| Tenovin-6 | Oncology | Melanoma Xenograft | 50 mg/kg, i.p., daily | Significant tumor growth reduction[1] | Not specified in available results |
| EX-527 (Selisistat) | Oncology | Prostate Cancer Xenograft (LNCaP) | 10 mg/mouse/week, i.p. | Slower tumor growth[2] | Not specified in available results |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
SIRT1 Signaling Pathways: Activation vs. Inhibition
This diagram illustrates the divergent downstream effects of SIRT1 activation and inhibition.
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of therapeutic compounds in mouse models.
General Workflow for Maximum Tolerated Dose (MTD) Study
This diagram illustrates the process of determining the MTD for a test compound in a preclinical setting.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key in vivo experiments relevant to the evaluation of the compounds discussed in this guide.
In Vivo Neuroprotection Efficacy Study
Objective: To evaluate the neuroprotective effects of a test compound in a mouse model of neurodegeneration.
Animal Model: An appropriate mouse model of neurodegeneration is selected (e.g., MPTP-induced Parkinson's disease model, amyloid-beta-induced Alzheimer's disease model).
Procedure:
-
Induction of Neurodegeneration: The neurodegenerative condition is induced according to the specific model protocol.
-
Compound Administration: Mice are randomly assigned to treatment and control groups. The test compound (e.g., this compound) is administered at various doses via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule. A vehicle control group receives the solvent used to dissolve the compound.
-
Behavioral Testing: Behavioral assessments relevant to the neurodegenerative model are performed to evaluate functional outcomes (e.g., Morris water maze for memory, rotarod test for motor coordination).
-
Histological and Biochemical Analysis: At the end of the study, brain tissues are collected for histological analysis (e.g., staining for neuronal markers like NeuN or tyrosine hydroxylase) and biochemical assays (e.g., ELISA for inflammatory markers, Western blot for signaling proteins).
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment and control groups to determine the neuroprotective efficacy of the compound.
In Vivo Anti-Cancer Efficacy Study (Xenograft Model)
Objective: To assess the anti-tumor activity of a test compound in a mouse xenograft model.
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells.
Procedure:
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.[3][4]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound (e.g., Tenovin-6, EX-527) is administered at various doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Monitoring: Animal body weight and general health are monitored to assess treatment-related toxicity.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the anti-tumor efficacy between the treated and control groups.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.
Procedure:
-
Dose Selection: A range of doses is selected based on in vitro cytotoxicity data and literature on similar compounds.
-
Animal Groups: Mice are divided into several groups, including a vehicle control group and multiple dose-escalation groups.
-
Compound Administration: The compound is administered according to the intended clinical route and schedule (e.g., daily for 5 days).
-
Toxicity Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% reduction in body weight and does not lead to mortality or severe clinical signs.
-
Pathological Analysis: At the end of the study, organs may be collected for histopathological examination to identify any treatment-related toxicities.
Conclusion
References
A Comparative Guide to SRT3657 and Other SIRT1 Activators in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SRT3657, a synthetic Sirtuin 1 (SIRT1) activator, against other notable SIRT1 modulators. The focus is on peer-reviewed data validating its mechanism of action in the context of neuroprotection. This document summarizes key performance data, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and SIRT1 Activation
SIRT1 is a crucial NAD+-dependent deacetylase that plays a significant role in cellular stress resistance, metabolism, and aging. Its activation is a promising therapeutic strategy for age-related neurodegenerative diseases. This compound is a brain-permeable, synthetic SIRT1-activating compound (STAC) that has demonstrated neuroprotective effects in preclinical models.[1][2][3] It is often compared to the natural SIRT1 activator, resveratrol, and other synthetic analogs like SRT1720.
A critical consideration in the study of these compounds is the ongoing scientific debate regarding their direct mechanism of action. Some research indicates that the apparent activation of SIRT1 by certain synthetic compounds and resveratrol can be an artifact of in vitro assays that use fluorophore-tagged peptide substrates. However, in vivo studies have consistently shown that these molecules can produce SIRT1-dependent physiological effects, including neuroprotection.
Comparative Performance of SIRT1 Activators
Due to the limited availability of specific quantitative in vitro and pharmacokinetic data for this compound in the public domain, this guide utilizes data from the closely related synthetic activator SRT1720 and the natural activator resveratrol for a comparative perspective.
In Vitro Potency
The following table summarizes the half-maximal effective concentration (EC1.5) of SRT1720 and resveratrol for SIRT1 activation, as determined by a fluorogenic peptide assay. It's important to note that these values are subject to the aforementioned controversy regarding the assay methodology.
| Compound | Type | EC1.5 (µM) for SIRT1 Activation |
| SRT1720 | Synthetic | 0.32 |
| Resveratrol | Natural | 31.6 |
| This compound | Synthetic | Data not publicly available |
Data sourced from a study using a fluorophore-tagged p53-derived peptide substrate.
In Vivo Pharmacokinetics in Mice
The table below presents available pharmacokinetic data for SRT1720 and resveratrol in mice. These parameters are crucial for interpreting the outcomes of in vivo studies. Pharmacokinetic data for this compound is not currently available in the cited literature.
| Compound | Administration Route & Dose | Cmax (µM) | Tmax (min) | Key Findings |
| SRT1720 | 100 mg/kg in diet | Not specified | Not specified | Extends lifespan and improves health in mice on a standard diet.[4][5] |
| Resveratrol | 75 mg/kg oral gavage | 28.4 ± 36.4 | 5 | Rapidly metabolized into glucuronide and sulfate conjugates.[6] |
| This compound | 30 mg/kg oral gavage | Not specified | Not specified | Demonstrates neuroprotective effects in a mouse model of neurodegeneration.[1][2][3] |
Experimental Protocols
In Vivo Neuroprotection Study with this compound
This protocol is based on the methodology described in the study by Gräff et al. (2013), where this compound's neuroprotective effects were evaluated.[7][8][9][10]
-
Animal Model : Adult (3-month-old) double-transgenic CK-p25 mice, a model for inducible neurodegeneration.
-
Compound Administration : this compound was administered daily for six weeks via oral gavage at a dosage of 30 mg/kg.[1][2][3]
-
Vehicle Control : A control group of mice received the vehicle solution following the same administration schedule.
-
Behavioral Analysis : Cognitive function was assessed using standard learning and memory tests.
-
Histological Analysis : Following the treatment period, brain tissue was collected. Hippocampal sections were analyzed for neuronal and synaptic loss.
-
Biochemical Analysis : Hippocampal extracts were used to measure the activity of SIRT1 to confirm target engagement.
In Vitro SIRT1 Activity Assay (Fluorometric)
This is a generalized protocol for measuring SIRT1 activity in vitro, which is often used for screening potential activators.
-
Reaction Mixture Preparation : A reaction buffer containing purified recombinant SIRT1 enzyme, a fluorogenic peptide substrate (e.g., a p53-derived peptide with an acetylated lysine), and NAD+ is prepared.
-
Compound Incubation : The test compound (e.g., this compound, SRT1720, or resveratrol) at various concentrations is added to the reaction mixture.
-
Enzymatic Reaction : The mixture is incubated at 37°C to allow for the deacetylation of the substrate by SIRT1.
-
Development : A developer solution is added to the mixture. This solution contains an enzyme that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement : The fluorescence of the released fluorophore is measured using a fluorometer. The intensity of the fluorescence is proportional to the SIRT1 activity.
-
Data Analysis : The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms
SIRT1-Mediated Neuroprotective Signaling Pathway
SIRT1 activation confers neuroprotection through multiple downstream pathways. This involves the deacetylation of various protein targets, leading to changes in gene expression and cellular function that enhance neuronal survival and resilience.
Caption: SIRT1 neuroprotective signaling pathway.
Experimental Workflow for In Vivo Compound Validation
The following diagram illustrates a typical workflow for evaluating the efficacy of a neuroprotective compound like this compound in a preclinical mouse model.
Caption: In vivo validation workflow.
Conclusion
This compound is a promising SIRT1 activator with demonstrated neuroprotective effects in an in vivo model of neurodegeneration. While direct comparative and quantitative data for this compound are limited, studies on related synthetic compounds like SRT1720 and the natural product resveratrol provide a basis for understanding its potential therapeutic value. The mechanism of action, though subject to debate regarding direct enzymatic activation, is strongly linked to the deacetylation of key cellular proteins involved in stress resistance and survival. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to resolve the mechanistic questions surrounding this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Sirtuin | TargetMol [targetmol.com]
- 4. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol Is Rapidly Metabolized in Athymic (Nu/Nu) Mice and Does Not Inhibit Human Melanoma Xenograft Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A dietary regimen of caloric restriction or pharmacological activation of SIRT1 to delay the onset of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Navigating the Safe Disposal of SRT3657: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SRT3657 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures for its proper disposal based on general principles of chemical waste management.
This compound is a brain-permeable activator of SIRT1, a class of proteins involved in cellular regulation, and it holds potential neuroprotective effects.[1] As with any research chemical, understanding its properties is the first step toward safe handling and disposal.
| Chemical Properties of this compound | |
| Molecular Formula | C40H54N8O6S |
| Molecular Weight | 774.97 g/mol |
| CAS Number | 1383551-17-4 |
| Predicted Relative Density | 1.27 g/cm³ |
| Storage (Powder) | -20°C for 3 years |
| Storage (In solvent) | -80°C for 1 year |
| Data sourced from TargetMol[1] |
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side shields, chemical-resistant gloves (e.g., nitrile gloves), and a lab coat.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
In case of exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3] Seek medical attention if irritation persists.[2][3]
-
Skin: Wash the affected area thoroughly with soap and water.[2] Remove contaminated clothing.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline for the disposal of this compound and its contaminated materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be treated as hazardous waste.[4]
-
Segregate this compound waste from other incompatible chemical waste streams to prevent hazardous reactions.
-
-
Containerization:
-
Waste Accumulation:
-
Disposal Request:
-
Once the waste container is nearly full (typically around 75-80%), contact your institution's EHS department to schedule a pickup. Do not overfill containers.
-
Provide all necessary information about the waste to the EHS personnel.
-
-
Decontamination of Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent capable of dissolving the compound.[4]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but confirm this with your institutional guidelines.[4]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
By adhering to these general yet crucial safety and disposal procedures, laboratories can continue their vital research with compounds like this compound while maintaining a safe and compliant environment.
References
A Comprehensive Guide to the Safe Handling of SRT3657
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of SRT3657, a brain-permeable SIRT1 (Sirtuin 1) activator with neuroprotective effects.[1][2][3] As the complete toxicological profile of this research compound may not be fully established, it is imperative to treat it as potentially hazardous and adhere to strict safety protocols.
Precautionary Measures and Engineering Controls
Before beginning any work, a thorough risk assessment should be conducted.[4][5] All procedures involving this compound, especially the handling of the powder form, must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] The laboratory should be equipped with easily accessible and operational emergency equipment, including a safety shower, eyewash station, and appropriate fire extinguisher.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[7] All PPE should be inspected before use and removed before leaving the laboratory.
| Protection Type | Specific Requirement | Purpose and Rationale |
| Eye Protection | ANSI-approved safety goggles or a face shield. | Protects eyes from splashes, dust, and aerosols. Standard safety glasses may not provide adequate protection. |
| Hand Protection | Chemical-resistant nitrile gloves. | Protects skin from accidental contact. Gloves should be changed immediately if contaminated, torn, or punctured. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if all work is conducted within a certified chemical fume hood. For cleaning large spills or if a fume hood is unavailable, a NIOSH-approved respirator with the appropriate cartridge is necessary. | Prevents inhalation, which is a primary route of exposure for powdered chemicals. |
Step-by-Step Operational Plan for Handling
A. Preparation and Solution Formulation
-
Equilibration: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least one hour to prevent condensation.[2]
-
Workspace Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[6] Assemble all necessary materials (spatula, weigh paper, vials, solvent, etc.) inside the hood.
-
Weighing: Carefully weigh the desired amount of this compound powder onto weigh paper or into a container within the fume hood. Avoid creating dust.
-
Dissolution: Add the solvent (e.g., DMSO) to the powder slowly and cap the vial securely. Mix gently until the compound is fully dissolved.
B. Storage Plan
Proper storage is crucial for maintaining the integrity of the compound.
| Form | Storage Temperature | Duration | Container |
| Powder | -20°C | Up to 24 months | Tightly sealed vial |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Tightly sealed aliquots |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Tightly sealed aliquots |
Data sourced from supplier handling information.[2]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report the incident to the laboratory supervisor.
Disposal Plan
All materials contaminated with this compound, including empty vials, used PPE, and absorbent materials, must be treated as hazardous chemical waste.[6]
-
Collect all waste in clearly labeled, sealed containers.
-
Never dispose of this compound or its solutions down the sink.[7]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Visual Guides
The following diagrams illustrate the standard workflow for handling this compound and its primary signaling pathway.
Caption: Standard operational workflow for safely handling this compound in a laboratory setting.
Caption: this compound activates SIRT1, modulating targets to promote neuroprotective effects.[8][9]
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. This compound|1383551-17-4|COA [dcchemicals.com]
- 3. labshake.com [labshake.com]
- 4. acs.org [acs.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. SIRTUIN REGULATION IN AGING AND INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
